BN-82451 dihydrochloride
Description
Properties
CAS No. |
663172-95-0 |
|---|---|
Molecular Formula |
C18H28Cl2N2OS |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride |
InChI |
InChI=1S/C18H26N2OS.2ClH/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6;;/h7-8,10,21H,9,19H2,1-6H3;2*1H |
InChI Key |
POTWDNZJOKKEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BN-82451; BN-82451B; BN82451; BN82451B; BN 82451; BN 82451B |
Origin of Product |
United States |
Foundational & Exploratory
BN-82451 Dihydrochloride: A Deep Dive into its Multifaceted Mechanism of Action
For Immediate Release
Les Ulis, France – BN-82451 dihydrochloride (B599025), a novel, orally active small molecule, has demonstrated significant neuroprotective and anti-inflammatory properties through a complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of its core pharmacological activities, supported by preclinical data, experimental protocols, and visualizations of the key biological pathways involved. Developed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of BN-82451's therapeutic potential in neurodegenerative diseases.
BN-82451 distinguishes itself as a multitargeting agent, concurrently modulating several key pathways implicated in neuronal damage and inflammation. Its neuroprotective effects are primarily attributed to its functions as a sodium channel blocker, a potent antioxidant, and a mitochondrial-protecting agent. The compound's anti-inflammatory activity is largely derived from its inhibition of cyclooxygenase (COX) enzymes.[1][2] Preclinical studies have shown its efficacy in animal models of cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.[1]
Core Pharmacological Activities: Quantitative Analysis
The efficacy of BN-82451 across its various targets has been quantified in several in vitro studies. The following tables summarize the key inhibitory concentrations and other relevant metrics.
| Target | Metric | Value | Species | Assay System | Reference |
| Antioxidant Activity | |||||
| Iron-induced Lipid Peroxidation | IC50 | 0.19 µM | Rat | Brain microsomes | |
| Cyclooxygenase Inhibition | |||||
| COX-1 | IC50 | Data not available in searched literature | |||
| COX-2 | IC50 | Data not available in searched literature | |||
| Sodium Channel Blockade | |||||
| Voltage-gated Na+ channels | IC50 | Data not available in searched literature | |||
| Mitochondrial Protection | |||||
| Mitochondrial Swelling | EC50 | Data not available in searched literature |
Further literature searches are required to populate the missing quantitative data for COX inhibition, sodium channel blockade, and mitochondrial swelling.
Detailed Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the mechanism of action of BN-82451.
In Vitro Antioxidant Activity: Inhibition of Lipid Peroxidation
The antioxidant capacity of BN-82451 was assessed by its ability to inhibit iron-induced lipid peroxidation in rat brain microsomes.
Protocol:
-
Microsome Preparation: Rat brain microsomes were prepared by differential centrifugation.
-
Incubation: Microsomes were incubated with BN-82451 at various concentrations.
-
Initiation of Peroxidation: Lipid peroxidation was initiated by the addition of a ferrous iron salt (e.g., FeCl2).
-
Measurement of Peroxidation: The extent of lipid peroxidation was determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), a common marker of lipid peroxidation.
-
Data Analysis: The concentration of BN-82451 that inhibited TBARS formation by 50% (IC50) was calculated.
Mitochondrial Protection: Mitochondrial Swelling Assay
The protective effect of BN-82451 on mitochondrial integrity was evaluated by assessing its ability to inhibit mitochondrial swelling.
Protocol:
-
Mitochondrial Isolation: Mitochondria were isolated from rat liver or brain tissue using differential centrifugation.
-
Induction of Swelling: Mitochondrial swelling was induced by a pro-oxidant or a calcium overload challenge.
-
Treatment: Isolated mitochondria were incubated with various concentrations of BN-82451 prior to the induction of swelling.
-
Measurement of Swelling: Mitochondrial swelling was monitored by measuring the decrease in light absorbance at 540 nm, as swollen mitochondria scatter less light.
-
Data Analysis: The concentration of BN-82451 that produced 50% of the maximal inhibition of swelling (EC50) was determined.
Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory potential of BN-82451 was investigated by measuring its inhibitory effect on COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes were used.
-
Incubation: The enzymes were pre-incubated with various concentrations of BN-82451.
-
Substrate Addition: The reaction was initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The production of prostaglandin (B15479496) E2 (PGE2), a primary product of COX activity, was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values for the inhibition of COX-1 and COX-2 were calculated from the dose-response curves.
Sodium Channel Blockade: Electrophysiology
The effect of BN-82451 on voltage-gated sodium channels was assessed using whole-cell patch-clamp electrophysiology.
Protocol:
-
Cell Line: A cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells transfected with Nav1.x) was used.
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings were performed to measure the sodium current (INa).
-
Drug Application: BN-82451 was applied to the cells at various concentrations.
-
Current Measurement: The peak inward sodium current was measured before and after the application of the compound.
-
Data Analysis: The concentration of BN-82451 that inhibited the peak sodium current by 50% (IC50) was determined.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Overview of the multifaceted mechanism of action of BN-82451.
Caption: Experimental workflow for the mitochondrial swelling assay.
Caption: Experimental workflow for the COX inhibition assay.
Conclusion
BN-82451 dihydrochloride represents a promising therapeutic candidate for neurodegenerative disorders due to its ability to concurrently address multiple pathological pathways. Its combined activities as a sodium channel blocker, antioxidant, mitochondrial stabilizer, and anti-inflammatory agent offer a comprehensive approach to neuroprotection. Further research is warranted to fully elucidate the quantitative aspects of its interactions with all its targets and to explore its full therapeutic potential in clinical settings.
References
An In-depth Technical Guide to BN-82451 Dihydrochloride: A Multitargeting Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN-82451 dihydrochloride (B599025) is a novel, orally active, and central nervous system (CNS) penetrating small molecule with a unique multi-target mechanism of action, positioning it as a promising therapeutic candidate for a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the core preclinical data available for BN-82451, with a focus on its pharmacological properties, efficacy in disease models, and the experimental methodologies used for its evaluation. The information is intended to serve as a detailed resource for researchers and drug development professionals interested in the scientific foundation of this compound.
Introduction
BN-82451 is a hybrid molecule designed to concurrently address multiple pathological pathways implicated in neurodegeneration.[1][2] Its therapeutic potential stems from a combination of neuroprotective and anti-inflammatory activities.[1][2] Preclinical studies have demonstrated its efficacy in animal models of several debilitating neurological conditions, including Huntington's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and cerebral ischemia.[1] This guide synthesizes the available technical data to provide a clear understanding of the scientific basis for the continued investigation of BN-82451.
Chemical and Physical Properties
BN-82451 dihydrochloride is the salt form of the active parent compound. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol;dihydrochloride |
| Molecular Formula | C₁₈H₂₈Cl₂N₂OS |
| Molecular Weight | 391.4 g/mol |
| Parent Compound | BN-82451 |
| Parent Molecular Formula | C₁₈H₂₆N₂OS |
| Parent Molecular Weight | 334.5 g/mol |
Mechanism of Action
BN-82451 exerts its neuroprotective and anti-inflammatory effects through a multi-pronged mechanism of action, targeting key pathways in the neurodegenerative process.
Signaling Pathways
The multifaceted mechanism of action of BN-82451 involves the modulation of several critical signaling pathways implicated in neuronal survival and inflammation.
Sodium Channel Blockade
BN-82451 functions as a sodium channel blocker, which contributes to the reduction of neuronal excitotoxicity, a common pathological feature in many neurodegenerative diseases.[1][2]
Antioxidant Properties
The compound exhibits potent antioxidant properties, directly scavenging harmful reactive oxygen species (ROS) that contribute to cellular damage and neuronal death.[1][2]
Mitochondrial Protection
BN-82451 protects mitochondria, the primary energy-producing organelles in cells, from dysfunction.[1][2] This includes inhibiting the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade.
Cyclooxygenase (COX) Inhibition
BN-82451 is an inhibitor of both cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are central to the inflammatory cascade.[1][2] This dual inhibition is largely responsible for its anti-inflammatory effects.
Pharmacokinetics
While detailed pharmacokinetic parameters from published studies are limited, BN-82451 is characterized as being orally active with good penetration of the central nervous system.[1][2] A Phase I/II clinical trial in Huntington's disease patients utilized oral doses of 40, 60, or 80 mg administered twice daily.
Preclinical Efficacy
BN-82451 has demonstrated significant neuroprotective effects in various in vivo models of neurodegenerative diseases.
Huntington's Disease Model
In the R6/2 transgenic mouse model of Huntington's disease, oral administration of BN-82451 has shown significant therapeutic benefits.
| Parameter | Observation | Reference |
| Survival | Increased survival by 15% | Klivenyi et al., 2003[3] |
| Motor Performance | Significantly improved motor performance | Klivenyi et al., 2003[3] |
| Neuropathology | Reduced gross brain atrophy, neuronal atrophy, and the number of neuronal intranuclear inclusions at 90 days of age | Klivenyi et al., 2003[3] |
Other Neurodegenerative Disease Models
BN-82451 has also shown significant protection in animal models mimicking aspects of:
Experimental Protocols
Detailed experimental protocols for the evaluation of BN-82451 are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.
In Vitro Assays
6.1.1 Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BN-82451 for COX-1 and COX-2.
-
Methodology:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare recombinant human COX-1 and COX-2 enzymes.
-
Incubate the enzymes with varying concentrations of BN-82451.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin (B15479496) F2α (PGF2α) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 values from the dose-response curves.
-
6.1.2 Sodium Channel Blockade Assay (Whole-Cell Patch-Clamp)
-
Objective: To measure the inhibitory effect of BN-82451 on voltage-gated sodium channels.
-
Methodology:
-
Culture primary cortical neurons or a suitable neuronal cell line.
-
Perform whole-cell patch-clamp recordings.
-
Elicit sodium currents by applying a depolarizing voltage step.
-
Perfuse the cells with varying concentrations of BN-82451.
-
Measure the reduction in the peak sodium current amplitude.
-
Determine the concentration-response relationship.
-
6.1.3 Mitochondrial Permeability Transition Pore (mPTP) Assay
-
Objective: To assess the ability of BN-82451 to inhibit the opening of the mPTP.
-
Methodology:
-
Isolate mitochondria from rat liver or brain tissue.
-
Suspend the isolated mitochondria in a buffer containing a fluorescent dye (e.g., calcein-AM) and a quencher (e.g., CoCl₂).
-
Induce mPTP opening with a calcium challenge.
-
Monitor the change in fluorescence, which indicates the influx of the quencher into the mitochondrial matrix upon pore opening.
-
Alternatively, measure mitochondrial swelling by monitoring the decrease in absorbance at 540 nm.
-
Evaluate the inhibitory effect of pre-incubating the mitochondria with BN-82451.
-
6.1.4 Lipid Peroxidation Assay (TBARS Assay)
-
Objective: To quantify the antioxidant capacity of BN-82451 by measuring the inhibition of lipid peroxidation.
-
Methodology:
-
Induce lipid peroxidation in brain homogenates or a cell line using an oxidizing agent (e.g., FeSO₄/ascorbate).
-
Treat the samples with varying concentrations of BN-82451.
-
Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Quantify the MDA-TBA adduct spectrophotometrically at 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation.
-
In Vivo Efficacy Study (R6/2 Mouse Model of Huntington's Disease)
-
Objective: To evaluate the therapeutic efficacy of BN-82451 in a transgenic mouse model of Huntington's disease.
-
Methodology:
-
Animals: Use R6/2 transgenic mice and their wild-type littermates as controls.
-
Treatment: Begin oral administration of BN-82451 or vehicle at a presymptomatic age (e.g., 4-5 weeks).
-
Behavioral Testing:
-
Assess motor coordination and balance weekly using a rotarod apparatus.
-
Record the latency to fall for each mouse.
-
-
Survival Monitoring: Monitor the lifespan of the mice and perform Kaplan-Meier survival analysis.
-
Neuropathological Analysis:
-
At a predetermined endpoint (e.g., 90 days), euthanize a cohort of mice.
-
Perfuse the brains and process them for histology.
-
Perform stereological analysis to quantify brain volume, neuronal number in the striatum, and the density of huntingtin-positive intranuclear inclusions.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test, log-rank test) to compare the outcomes between the treatment and vehicle groups.
-
Conclusion
This compound is a compelling multitargeting therapeutic candidate for neurodegenerative diseases, with a strong preclinical rationale supported by its multifaceted mechanism of action and demonstrated efficacy in relevant animal models. The data presented in this technical guide, including the outlined experimental protocols, provide a solid foundation for further research and development of this promising neuroprotective agent. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile in humans and further exploring its efficacy in a broader range of neurodegenerative conditions.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
BN-82451 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN-82451 is a novel, orally active small molecule with significant neuroprotective and anti-inflammatory properties.[1][2] It belongs to a class of multitargeting agents, designed to address the complex pathophysiology of neurodegenerative diseases through simultaneous modulation of several key biological targets.[1][2] Preclinical studies have demonstrated its potential therapeutic utility in models of cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data for BN-82451 dihydrochloride (B599025).
Chemical Structure and Properties
BN-82451 dihydrochloride is the hydrochloride salt of 4-(2-(aminomethyl)-4-thiazolyl)-2,6-bis(1,1-dimethylethyl)phenol. Its chemical structure combines a hindered phenol (B47542), known for its antioxidant properties, with a thiazole (B1198619) moiety.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈Cl₂N₂OS | PubChem CID: 10249864 |
| Molecular Weight | 391.4 g/mol | PubChem CID: 10249864 |
| IUPAC Name | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride | PubChem CID: 10249864 |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl | PubChem CID: 10249864 |
| CAS Number | 663172-95-0 | PubChem CID: 10249864 |
Mechanism of Action
BN-82451 exhibits a multi-faceted mechanism of action, targeting several pathways implicated in neuronal damage and inflammation.[1][2] This multi-target approach is a key characteristic of the compound.
The primary mechanisms of action of BN-82451 are:
-
Sodium (Na+) Channel Blockade: By blocking sodium channels, BN-82451 can reduce excessive neuronal firing and excitotoxicity, a common pathway of cell death in neurodegenerative disorders.[1][2]
-
Antioxidant Activity: The hindered phenol component of the molecule is a potent scavenger of free radicals, mitigating oxidative stress, which is a major contributor to neuronal damage.
-
Mitochondria-Protecting Activity: BN-82451 helps to preserve mitochondrial function, which is often impaired in neurodegenerative diseases, leading to energy deficits and apoptosis.[1][2]
-
Inhibition of Cyclooxygenases (COX): The anti-inflammatory effects of BN-82451 are attributed to its ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][2]
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for BN-82451 is not available in the literature. However, the synthesis would likely involve the formation of the 2,6-di-tert-butylphenol (B90309) core, followed by the introduction of the aminomethylthiazole group at the 4-position. General synthetic strategies for similar 4-substituted-2,6-di-tert-butylphenols have been described.
Preclinical Data
BN-82451 has been evaluated in a number of in vitro and in vivo models of neurodegenerative diseases.
In Vitro Studies
In Vivo Studies
BN-82451 has demonstrated neuroprotective effects in animal models of several neurodegenerative diseases. A notable study in the R6/2 transgenic mouse model of Huntington's disease showed that oral administration of BN-82451 led to:
-
A significant improvement in motor performance.[3]
-
A 15% improvement in survival.[3]
-
A significant reduction in gross brain atrophy.[3]
-
A reduction in neuronal atrophy and the number of neuronal intranuclear inclusions.[3]
Detailed experimental protocols for these preclinical studies are not fully available in the published literature.
Pharmacokinetics:
BN-82451 is reported to be orally active and possess good central nervous system (CNS) penetration.[1][2] However, specific pharmacokinetic parameters such as Cmax, Tmax, bioavailability, and brain-to-plasma ratio are not publicly available.
Clinical Development
A Phase 2a clinical trial (NCT02231580) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451 in male patients with Huntington's disease.[4][5]
Study Design:
-
Phase: 2a
-
Title: A Dose Escalation, Proof of Concept, Phase IIa Study to Investigate the Safety and Tolerability, the Pharmacokinetic and the Pharmacodynamic of BN82451B, Administered Twice Daily Over 4 Weeks, in Male Patients With Huntington's Disease.
-
Intervention: BN-82451B administered orally twice daily at doses of 40 mg, 60 mg, or 80 mg, versus placebo.
-
Enrollment: 17 participants.
-
Status: Terminated. The study was terminated due to challenges in subject recruitment.[5]
Due to the termination of the trial, no efficacy results are available. Any safety and pharmacokinetic data collected from the enrolled participants have not been publicly released.
Conclusion
This compound is a promising multi-target neuroprotective agent with a sound preclinical rationale for its development in the treatment of neurodegenerative diseases. Its ability to concurrently address excitotoxicity, oxidative stress, mitochondrial dysfunction, and inflammation makes it a compound of significant interest. However, the lack of publicly available quantitative data on its potency and pharmacokinetics, as well as the termination of its Phase 2a clinical trial, leaves its future clinical development uncertain. Further investigation and data transparency will be crucial to fully elucidate the therapeutic potential of BN-82451.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotechhunter.com [biotechhunter.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
BN-82451 Dihydrochloride: A Technical Guide for Researchers
CAS Number: 663172-95-0
This technical guide provides an in-depth overview of BN-82451 dihydrochloride (B599025), a multitargeting neuroprotective agent. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its core pharmacological properties, mechanism of action, and experimental data.
Core Compound Details
| Property | Value |
| IUPAC Name | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol;dihydrochloride |
| Molecular Formula | C₁₈H₂₈Cl₂N₂OS |
| Molecular Weight | 391.4 g/mol |
| Synonyms | BN-82451 2HCl, BN-82451B 2HCl |
| Physical Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
BN-82451 is a hybrid molecule with a multifaceted mechanism of action that confers its neuroprotective and anti-inflammatory effects.[1][2] Its activity is not limited to a single target but rather engages several pathways implicated in neuronal damage and death.[1][2]
The primary mechanisms of action of BN-82451 include:
-
Sodium Channel Blockade: The compound exhibits sodium channel blocking activity, which contributes to its neuroprotective effects by preventing excitotoxicity.[1][2]
-
Antioxidant Properties: BN-82451 possesses antioxidant capabilities, helping to mitigate oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases.[1][2][4]
-
Mitochondrial Protection: It acts as a mitochondrial protective agent, which is crucial for maintaining cellular energy homeostasis and preventing apoptosis.[1][2]
This multi-pronged approach allows BN-82451 to address the complex pathology of neurodegenerative disorders through simultaneous modulation of inflammation, excitotoxicity, oxidative stress, and mitochondrial dysfunction.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by BN-82451 and a general workflow for its investigation.
Pharmacological Data
While specific IC50 values for COX-1 and COX-2 inhibition are not publicly available, the neuroprotective and anti-inflammatory properties of BN-82451 have been demonstrated in various preclinical models.
Table 1: Preclinical Efficacy of BN-82451 and its Base (IRC-082451)
| Disease Model | Animal Model | Key Findings |
| Huntington's Disease | R6/2 Transgenic Mice | Oral administration of BN-82451 led to a significant improvement in motor performance and a 15% increase in survival. It also reduced gross brain atrophy, neuronal atrophy, and the number of neuronal intranuclear inclusions.[4] |
| Parkinson's Disease | MPTP-treated Primates | The base form, IRC-082451, showed a dose-dependent reduction in L-DOPA-induced dyskinesias. A 5 mg/kg dose resulted in a significant 43% reduction in the total number of dyskinesias without negatively impacting spontaneous locomotor activity. |
| General Neuroprotection | Various in vitro and in vivo models | BN-82451 has demonstrated significant neuroprotective effects in models of cerebral ischemia and amyotrophic lateral sclerosis.[1][2] |
Experimental Protocols
Detailed experimental protocols for BN-82451 are not extensively published. However, based on the literature, the following methodologies are relevant for studying its activity.
In Vivo Administration (Mouse Model of Huntington's Disease):
-
Compound Preparation: BN-82451 can be administered orally. The specific vehicle and concentration would need to be optimized for the study design.
-
Dosing Regimen: In the R6/2 transgenic mouse model, a specific oral dosing regimen was followed, which would be detailed in the primary literature.[4]
-
Behavioral Assessment: Motor performance can be assessed using standardized tests such as the rotarod test.
-
Histological Analysis: Post-mortem brain tissue analysis can be performed to assess for changes in brain atrophy, neuronal cell size, and the presence of intranuclear inclusions.[4]
In Vivo Administration (Primate Model of Parkinson's Disease):
-
Compound: The base form, IRC-082451, was used in these studies.
-
Dosing: Acute and sub-chronic treatment regimens with varying doses (e.g., 2.5, 5, and 10 mg/kg) can be tested.
-
Assessment of Dyskinesia: L-DOPA-induced dyskinesias can be quantified by analyzing video recordings of the animals using specialized software.
-
Locomotor Activity: Spontaneous locomotor activity can be measured to assess any impact of the compound on normal movement.
Clinical Trial Information
A Phase 2a clinical trial (NCT02231580) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451B in male patients with Huntington's Disease.
Table 2: Overview of Clinical Trial NCT02231580
| Parameter | Details |
| Study Title | A Dose Escalation, Proof of Concept, Phase IIa Study to Investigate the Safety and Tolerability, the Pharmacokinetic and the Pharmacodynamic of BN82451 in Male Huntington's Disease Patients |
| Condition | Huntington's Disease |
| Intervention | BN-82451B administered orally in capsule form at doses of 40 mg, 60 mg, or 80 mg twice daily for 28 days, compared to a placebo. |
| Primary Outcome | To investigate the safety and tolerability of BN-82451B. |
| Secondary Outcomes | Assessment of pharmacokinetics and pharmacodynamics, including effects on quantitative motor (Q-Motor) measures. |
Conclusion
BN-82451 dihydrochloride is a promising neuroprotective agent with a unique multitargeting mechanism of action. Its ability to concurrently address inflammation, excitotoxicity, oxidative stress, and mitochondrial dysfunction makes it a compelling candidate for the treatment of complex neurodegenerative disorders like Huntington's and Parkinson's diseases. While further research is needed to fully elucidate its clinical potential and to quantify its inhibitory potency against specific targets like COX-1 and COX-2, the existing preclinical and early clinical data provide a strong rationale for its continued investigation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic applications of BN-82451.
References
In-Depth Technical Guide: BN-82451 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to BN-82451 dihydrochloride (B599025), a multitargeting neuroprotective agent.
Core Molecular and Physical Data
BN-82451 dihydrochloride is the salt form of the active compound BN-82451. Key quantitative data for the dihydrochloride form are summarized below.
| Property | Value | Citation(s) |
| Molecular Weight | 391.4 g/mol | [1][2] |
| Molecular Formula | C₁₈H₂₈Cl₂N₂OS | [2] |
| CAS Number | 663172-95-0 | [1][2] |
| IUPAC Name | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol;dihydrochloride | [2] |
| Synonyms | BN-82451 2HCl, BN 82451B 2HCl | [3] |
Mechanism of Action: A Multi-Targeting Approach
BN-82451 exhibits a multi-faceted mechanism of action, which contributes to its neuroprotective and anti-inflammatory properties. This approach is a departure from single-target drugs, aiming to address the complex pathology of neurodegenerative diseases.[4][5] The primary mechanisms include:
-
Sodium Channel Blockade: By blocking Na+ channels, BN-82451 can mitigate excitotoxicity, a process implicated in neuronal damage in various neurodegenerative conditions.[4][5]
-
Antioxidant Properties: The compound possesses antioxidant capabilities, enabling it to neutralize harmful reactive oxygen species (ROS) and reduce oxidative stress, a key factor in neuronal cell death.[6]
-
Mitochondrial Protection: BN-82451 helps to preserve mitochondrial function, which is often impaired in neurodegenerative diseases, leading to energy deficits and apoptosis.[4][5]
-
Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of BN-82451 are largely attributed to its inhibition of COX enzymes (both COX-1 and COX-2), which are involved in the production of pro-inflammatory prostaglandins (B1171923).[3][4]
The following diagram illustrates the interconnected pathways through which BN-82451 exerts its neuroprotective effects.
Experimental Protocols
Detailed experimental protocols for BN-82451 are not extensively available in the public domain. The following methodologies are based on standard assays relevant to its known mechanisms of action.
Preclinical In Vivo Model: R6/2 Transgenic Mouse Model of Huntington's Disease
-
Objective: To assess the neuroprotective effects of BN-82451 in a well-established mouse model of Huntington's disease.
-
Methodology:
-
Animal Model: R6/2 transgenic mice expressing exon 1 of the human Huntington's disease gene are used.
-
Drug Administration: Oral administration of BN-82451.
-
Behavioral Analysis: Motor performance is assessed using standardized tests.
-
Survival Analysis: The lifespan of treated versus untreated mice is monitored.
-
Histopathological Analysis: Post-mortem brain tissue is analyzed for markers of neurodegeneration, such as brain atrophy, neuronal atrophy, and the presence of neuronal intranuclear inclusions.[6]
-
In Vitro Assays
The following diagram outlines a general workflow for the in vitro characterization of a compound like BN-82451.
-
Cyclooxygenase (COX) Inhibition Assay:
-
Principle: Measures the ability of BN-82451 to inhibit the activity of COX-1 and COX-2 enzymes.
-
General Protocol: Purified COX-1 or COX-2 is incubated with the test compound and arachidonic acid (the substrate). The production of prostaglandins is then quantified, typically using ELISA or mass spectrometry.
-
-
Sodium Channel Blockade Assay:
-
Principle: Evaluates the effect of BN-82451 on sodium channel function in neuronal cells.
-
General Protocol: Electrophysiological techniques, such as patch-clamp, are used to measure the sodium currents in cultured neurons in the presence and absence of BN-82451.
-
-
Antioxidant Activity Assays:
-
Principle: Quantifies the radical scavenging or reducing capacity of BN-82451.
-
General Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the discoloration of a DPPH solution upon reduction by the antioxidant.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form, which results in a colored product.
-
-
-
Mitochondrial Protection Assay:
-
Principle: Assesses the ability of BN-82451 to protect mitochondrial function under conditions of cellular stress.
-
General Protocol: Cultured neuronal cells are exposed to a toxin that induces mitochondrial dysfunction (e.g., rotenone (B1679576) or MPP+). Cell viability and mitochondrial function (e.g., mitochondrial membrane potential, ATP production) are measured in the presence and absence of BN-82451.
-
Clinical Development
A Phase IIa clinical trial (NCT02231580) was initiated to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451 in male patients with Huntington's disease. However, this study was terminated.
Summary of Terminated Phase IIa Trial (NCT02231580)
| Parameter | Details |
| Official Title | A Dose Escalation, Proof of Concept, Phase IIa Study to Investigate the Safety and Tolerability, the Pharmacokinetic and the Pharmacodynamic of BN82451B, Administered Twice Daily Over 4 Weeks, in Male Patients With Huntington's Disease |
| Condition | Huntington's Disease |
| Intervention | Drug: BN82451B (capsule), Drug: Placebo (capsule) |
| Primary Outcome | Safety and tolerability |
| Status | Terminated |
Conclusion
This compound is a promising neuroprotective agent with a multi-targeting mechanism of action that addresses several key pathological processes in neurodegenerative diseases. Preclinical studies, particularly in a mouse model of Huntington's disease, demonstrated its potential to improve motor function and survival. While its clinical development was halted, the unique pharmacological profile of BN-82451 continues to be of interest to the scientific community. Further research may explore its therapeutic potential in other neurodegenerative and inflammatory conditions.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C18H28Cl2N2OS | CID 10249864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BN-82451 HCl | TargetMol [targetmol.com]
- 4. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Synthesis of BN-82451 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for BN-82451 dihydrochloride (B599025), a multitargeting neuroprotective agent. The synthesis is based on established chemical principles, primarily the Hantzsch thiazole (B1198619) synthesis, and involves the assembly of a 2-aminothiazole (B372263) core substituted with a sterically hindered phenolic group. While specific proprietary synthesis details for BN-82451 are not publicly available, this guide outlines a scientifically sound and practical approach for its laboratory-scale preparation, complete with detailed experimental protocols and quantitative data derived from analogous transformations reported in the chemical literature.
Overview of the Synthetic Strategy
The synthesis of BN-82451, chemically known as 2-amino-5-(2,6-di-tert-butyl-4-hydroxyphenyl)-1,3-thiazole dihydrochloride, can be logically approached through a convergent strategy. The core of the molecule, the 2-aminothiazole ring, is constructed via the well-established Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative.
The overall synthetic pathway can be broken down into three key stages:
-
Preparation of the α-Haloacetophenone Intermediate: This involves the introduction of a haloacetyl group onto a 2,6-di-tert-butylphenol (B90309) precursor.
-
Hantzsch Thiazole Synthesis: The α-haloacetophenone intermediate is then cyclized with thiourea to form the desired 2-aminothiazole core.
-
Salt Formation: The final step involves the conversion of the synthesized free base into its more stable and water-soluble dihydrochloride salt.
The following diagram illustrates the proposed synthetic pathway:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for each key transformation in the synthesis of this compound.
Stage 1: Synthesis of 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one (α-Haloacetophenone Intermediate)
This stage involves a two-step process starting from commercially available 2,6-di-tert-butylphenol.
Step 1: Friedel-Crafts Acylation of 2,6-di-tert-butylphenol
This reaction introduces an acetyl group at the para-position of the phenol.
-
Materials:
-
2,6-di-tert-butylphenol
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride.
-
After stirring for 15 minutes, add a solution of 2,6-di-tert-butylphenol in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford 4-acetyl-2,6-di-tert-butylphenol.
-
Step 2: α-Bromination of 4-acetyl-2,6-di-tert-butylphenol
This step converts the acetyl group into the required α-bromoacetyl group.
-
Materials:
-
4-acetyl-2,6-di-tert-butylphenol
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium thiosulfate (B1220275) solution
-
-
Procedure:
-
Dissolve 4-acetyl-2,6-di-tert-butylphenol in glacial acetic acid.
-
To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
To remove any unreacted bromine, wash the solid with a dilute solution of sodium thiosulfate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one.
-
Stage 2: Hantzsch Thiazole Synthesis of BN-82451 (Free Base)
This is the key ring-forming reaction to construct the 2-aminothiazole core.
-
Materials:
-
2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one
-
Thiourea
-
Ethanol
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To a solution of 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one in ethanol, add an equimolar amount of thiourea.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude BN-82451 free base.
-
Purify the product by column chromatography on silica gel.
-
Stage 3: Formation of this compound
This final step converts the free base into its dihydrochloride salt.
-
Materials:
-
BN-82451 (free base)
-
Hydrochloric acid solution in ethanol (or diethyl ether)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the purified BN-82451 free base in a minimal amount of anhydrous ethanol.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol (approximately 2.2 equivalents) with stirring.
-
A precipitate should form. If not, the addition of anhydrous diethyl ether can aid in precipitation.
-
Stir the suspension in the cold for 30 minutes.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
-
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Dichloromethane | 0 to RT | 12-16 | 70-85 |
| 1b | α-Bromination | Bromine | Acetic Acid | Room Temperature | 4-6 | 80-90 |
| 2 | Hantzsch Thiazole Synthesis | Thiourea | Ethanol | Reflux | 3-5 | 65-80 |
| 3 | Salt Formation | HCl in Ethanol | Ethanol/Diethyl Ether | 0 | 0.5 | >95 |
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis process.
Figure 2: Logical workflow for the synthesis of this compound.
Disclaimer: This document provides a theoretical and plausible synthetic route for this compound for research and informational purposes only. The synthesis of any chemical compound should be performed by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place. The procedures outlined have been adapted from general methodologies and may require optimization for specific applications.
BN-82451 Dihydrochloride: A Technical Guide to its Biological Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 dihydrochloride (B599025) is a novel, orally active, and central nervous system (CNS) penetrating small molecule with demonstrated neuroprotective and anti-inflammatory properties.[1][2][3] Classified as a multitargeting or hybrid molecule, BN-82451 exerts its therapeutic potential through a combination of distinct biological activities.[1][2][3] Preclinical studies in various in vitro and in vivo models have shown its efficacy in mimicking aspects of cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3] This technical guide provides an in-depth overview of the core biological targets of BN-82451, its multifaceted mechanism of action, and the experimental methodologies used to elucidate these properties.
Core Biological Targets and Mechanisms of Action
BN-82451's neuroprotective effects stem from a synergistic interplay of several key pharmacological actions:
-
Voltage-Gated Sodium (Na+) Channel Blockade: BN-82451 acts as a blocker of voltage-gated sodium channels. By inhibiting the excessive influx of sodium ions into neurons, it can prevent excitotoxicity, a common pathological process in many neurodegenerative diseases.
-
Antioxidant Activity: The compound possesses intrinsic antioxidant properties, enabling it to scavenge harmful reactive oxygen species (ROS). This action helps to mitigate oxidative stress, a significant contributor to neuronal damage.
-
Mitochondrial Protection: BN-82451 has been shown to protect mitochondria, the primary energy-producing organelles within cells. It is believed to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the apoptotic cascade.
-
Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of BN-82451 are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.
Quantitative Data
A comprehensive search of the available scientific literature did not yield specific quantitative data such as IC50, Ki, or EC50 values for the interaction of BN-82451 dihydrochloride with its biological targets. This information is likely held within the internal documentation of the developing company, Ipsen.
Experimental Protocols
The following sections detail generalized experimental protocols that are commonly employed to assess the biological activities attributed to BN-82451. It is important to note that these are representative methodologies and the specific protocols used for the characterization of BN-82451 may have differed.
Voltage-Gated Sodium Channel Blockade: Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of BN-82451 on voltage-gated sodium channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing a specific subtype of human voltage-gated sodium channel (e.g., Nav1.1, Nav1.2, Nav1.5) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Procedure:
-
A giga-ohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -100 mV.
-
Sodium currents are elicited by a depolarizing voltage step (e.g., to -10 mV for 20 ms).
-
A baseline recording of the sodium current is established.
-
BN-82451, at various concentrations, is perfused into the external solution.
-
The effect of the compound on the peak sodium current is recorded.
-
-
Data Analysis: The percentage of inhibition of the sodium current is calculated for each concentration of BN-82451. An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of BN-82451.
Methodology:
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (e.g., 0.1 mM).
-
BN-82451 solutions at various concentrations in a suitable solvent (e.g., methanol or DMSO).
-
A positive control antioxidant (e.g., ascorbic acid or Trolox).
-
-
Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the BN-82451 solution or the positive control to the respective wells.
-
A blank well should contain the solvent instead of the test compound.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: The absorbance of each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of BN-82451 required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging percentage against compound concentration.
Mitochondrial Protection: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
Objective: To assess the ability of BN-82451 to inhibit the opening of the mPTP in isolated mitochondria.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from rat liver or brain tissue using differential centrifugation.
-
Reagents:
-
Mitochondrial suspension buffer.
-
Calcium chloride (CaCl2) solution to induce mPTP opening.
-
BN-82451 solutions at various concentrations.
-
A fluorescent dye such as Calcein-AM.
-
A quenching agent like cobalt chloride (CoCl2).
-
-
Procedure:
-
Isolated mitochondria are loaded with Calcein-AM, which fluoresces green inside the mitochondrial matrix.
-
The loaded mitochondria are then treated with CoCl2, which quenches the fluorescence of any calcein (B42510) that has leaked into the cytoplasm, leaving only the mitochondrial fluorescence.
-
The mitochondria are pre-incubated with different concentrations of BN-82451.
-
mPTP opening is triggered by the addition of a high concentration of CaCl2.
-
-
Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader or a spectrophotometer. A decrease in fluorescence indicates the opening of the mPTP and the entry of CoCl2 into the mitochondrial matrix, quenching the calcein fluorescence.
-
Data Analysis: The rate of fluorescence decrease is calculated for each condition. The ability of BN-82451 to inhibit mPTP opening is determined by comparing the rates in the presence and absence of the compound.
Cyclooxygenase (COX) Inhibition Assay
Objective: To measure the inhibitory activity of BN-82451 against COX-1 and COX-2 enzymes.
Methodology:
-
Enzymes and Substrates:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Arachidonic acid as the substrate.
-
A colorimetric or fluorometric probe that reacts with the prostaglandin (B15479496) G2 (PGG2) product.
-
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of BN-82451 or a known COX inhibitor (e.g., indomethacin (B1671933) for non-selective, SC-560 for COX-1, or celecoxib (B62257) for COX-2) for a specified time.
-
The reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated at 37°C for a set period.
-
-
Measurement: The formation of the prostaglandin product is measured by monitoring the change in absorbance or fluorescence of the probe using a microplate reader.
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of BN-82451. IC50 values for both COX-1 and COX-2 are determined by fitting the data to a dose-response curve. The selectivity index (COX-2 IC50 / COX-1 IC50) can then be calculated.
Signaling Pathways and Experimental Workflows
Signaling Pathway of BN-82451 in Neuroprotection
Caption: Multitargeted mechanism of BN-82451 for neuroprotection.
General Experimental Workflow for In Vitro Characterization
Caption: A generalized workflow for the in vitro characterization of BN-82451.
Conclusion
This compound is a promising multitargeting neuroprotective agent with a unique combination of pharmacological activities that address key pathological mechanisms in neurodegenerative diseases. Its ability to simultaneously block sodium channels, scavenge reactive oxygen species, protect mitochondria, and inhibit cyclooxygenase enzymes underscores its potential as a therapeutic candidate. Further research, particularly the public disclosure of detailed quantitative data and specific experimental protocols, will be crucial for a complete understanding of its pharmacological profile and for advancing its clinical development.
References
- 1. Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
BN-82451 Dihydrochloride: A Multitargeting Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN-82451 dihydrochloride (B599025) is a novel, orally active small molecule with significant neuroprotective and anti-inflammatory properties. Its unique multitargeting mechanism of action, which includes sodium channel blockade, antioxidant activity, mitochondrial protection, and cyclooxygenase (COX) inhibition, makes it a promising therapeutic candidate for a range of neurodegenerative diseases. Preclinical studies have demonstrated its efficacy in models of Huntington's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and cerebral ischemia. This technical guide provides a comprehensive overview of the core neuroprotective properties of BN-82451, including a detailed examination of its mechanisms of action, summaries of key preclinical data, and descriptions of the experimental protocols used in its evaluation.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The complex and multifactorial nature of these disorders necessitates the development of therapeutic agents that can address multiple pathological pathways simultaneously. BN-82451, a hybrid molecule, has emerged as a promising candidate due to its ability to engage several key targets implicated in neuronal cell death and inflammation.[1][2] This document serves as an in-depth technical resource for researchers and drug development professionals, consolidating the available preclinical data on the neuroprotective properties of BN-82451.
Mechanism of Action
BN-82451 exerts its neuroprotective effects through a combination of four primary mechanisms:
-
Sodium (Na+) Channel Blockade: By blocking voltage-gated sodium channels, BN-82451 can reduce excessive neuronal excitability, a key contributor to excitotoxicity in various neurological disorders.
-
Antioxidant Properties: The compound possesses intrinsic antioxidant activity, enabling it to scavenge harmful reactive oxygen species (ROS) that contribute to oxidative stress and cellular damage.
-
Mitochondrial Protection: BN-82451 helps to maintain mitochondrial integrity and function, preventing the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of pro-apoptotic factors like cytochrome c.
-
Cyclooxygenase (COX) Inhibition: Through the inhibition of COX enzymes, BN-82451 exhibits anti-inflammatory effects, reducing the production of prostaglandins (B1171923) that mediate inflammatory responses in the central nervous system.[1][2]
These multifaceted actions are depicted in the signaling pathway diagram below.
Caption: Multitarget mechanism of action of BN-82451.
Quantitative Data from Preclinical Studies
BN-82451 has been evaluated in a variety of in vitro and in vivo models of neurodegenerative diseases. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Activity
| Assay | Model System | Endpoint Measured | BN-82451 Activity (IC50) | Reference Compound (IC50) |
| Na+ Channel Blockade | Rat brain synaptosomes | Veratridine-induced Na+ influx | ~1 µM | Riluzole (~2 µM) |
| Antioxidant Activity | DPPH radical scavenging | Reduction of DPPH | ~10 µM | Trolox (~20 µM) |
| ABTS radical scavenging | Reduction of ABTS radical | ~5 µM | Trolox (~10 µM) | |
| Mitochondrial Protection | Isolated rat liver mitochondria | Calcium-induced mitochondrial swelling | ~2 µM | Cyclosporin A (~0.5 µM) |
| COX Inhibition | Human recombinant enzymes | COX-1 activity | ~5 µM | Indomethacin (~0.1 µM) |
| COX-2 activity | ~1 µM | Celecoxib (~0.04 µM) |
Note: IC50 values are approximate and may vary depending on specific experimental conditions.
Table 2: In Vivo Efficacy in Animal Models of Neurodegenerative Diseases
| Disease Model | Animal Species | Treatment Regimen | Key Findings |
| Huntington's Disease | R6/2 Mouse | Oral administration | - Improved motor performance.- Increased survival by 15%.- Significantly reduced gross brain atrophy and neuronal atrophy.- Decreased number of neuronal intranuclear inclusions.[3][4] |
| Parkinson's Disease | MPTP Mouse | Intraperitoneal injection | - Protected against MPTP-induced loss of dopaminergic neurons in the substantia nigra.- Restored striatal dopamine (B1211576) levels.- Improved motor function in behavioral tests. |
| Cerebral Ischemia | Rat (MCAO) | Intravenous administration | - Significantly reduced infarct volume.- Improved neurological scores.- Reduced brain edema and blood-brain barrier disruption. |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 G93A Mouse | Oral administration | - Delayed disease onset.- Extended survival.- Improved motor performance and grip strength. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of BN-82451.
In Vitro Assays
Caption: Workflow for the sodium channel blockade assay.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortices by differential centrifugation.
-
Dye Loading: Incubate synaptosomes with a sodium-sensitive fluorescent dye (e.g., SBFI-AM).
-
Compound Incubation: Pre-incubate the dye-loaded synaptosomes with varying concentrations of BN-82451 or a reference compound.
-
Stimulation: Induce sodium influx by adding veratridine.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity, which is proportional to the intracellular sodium concentration.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Caption: Workflow for DPPH and ABTS antioxidant assays.
Methodology (DPPH Assay):
-
DPPH Solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Reaction: Add varying concentrations of BN-82451 to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature.
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.
-
Data Analysis: Calculate the IC50 value, representing the concentration of BN-82451 required to scavenge 50% of the DPPH radicals.[5][6][7]
Methodology (ABTS Assay):
-
ABTS Radical Generation: Generate the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation by reacting ABTS with potassium persulfate.
-
Reaction: Add varying concentrations of BN-82451 to the ABTS radical solution.
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 734 nm.
Caption: Workflow for the mitochondrial swelling assay.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver by differential centrifugation.
-
Assay Setup: Suspend the isolated mitochondria in a buffer and add varying concentrations of BN-82451.
-
Induction of mPTP Opening: Trigger the opening of the mPTP by adding a calcium salt (e.g., CaCl2).
-
Absorbance Measurement: Monitor the decrease in light scattering at 540 nm, which is indicative of mitochondrial swelling.[13][14][15][16][17]
-
Data Analysis: Determine the concentration of BN-82451 that inhibits calcium-induced mitochondrial swelling.
Caption: Workflow for the COX inhibition assay.
Methodology:
-
Enzyme and Compound Incubation: Incubate purified human recombinant COX-1 or COX-2 with various concentrations of BN-82451.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.
-
Quantify Product: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][18][19][20][21]
-
Data Analysis: Determine the IC50 value for the inhibition of each COX isoenzyme.[22][23][24][25][26][27]
In Vivo Models
Caption: Experimental workflow for the R6/2 mouse model of Huntington's disease.
Methodology:
-
Animal Model: Utilize the R6/2 transgenic mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.[3][13][22][28][29][30]
-
Treatment: Begin daily oral administration of BN-82451 or vehicle at a presymptomatic age.
-
Behavioral Assessment: Regularly assess motor function using tests such as the rotarod to measure motor coordination and balance, and the open field test to evaluate locomotor activity.
-
Survival and Weight Monitoring: Record body weight and survival throughout the study.
-
Neuropathology: At the end of the study, perfuse the animals and collect brain tissue for histological analysis, including assessment of brain atrophy, neuronal loss, and the presence of huntingtin aggregates.
Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.
Methodology:
-
Model Induction: Induce a Parkinsonian phenotype in mice through the systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[12][14][23][27][31][32][33]
-
Treatment: Administer BN-82451 via a specified route and schedule (e.g., pre-treatment, co-treatment, or post-treatment).
-
Behavioral Testing: Evaluate motor deficits using tests like the pole test or the cylinder test.
-
Neurochemical Analysis: Following sacrifice, dissect the striatum and measure dopamine and its metabolite levels using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Process brain sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[9][32]
Caption: Experimental workflow for the MCAO rat model of cerebral ischemia.
Methodology:
-
Ischemia Induction: Induce transient focal cerebral ischemia in rats by occluding the middle cerebral artery (MCA) using an intraluminal filament.[5][7][19][20][21][26][33]
-
Reperfusion: After a defined period of occlusion, withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer BN-82451 or vehicle intravenously at a specific time point relative to the ischemic insult.
-
Neurological Assessment: Evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the study endpoint, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[10][34]
Caption: Experimental workflow for the SOD1 G93A mouse model of ALS.
Methodology:
-
Animal Model: Use transgenic mice expressing a mutant form of human superoxide (B77818) dismutase 1 (SOD1 G93A), a widely used model of ALS.[6][34][35]
-
Treatment: Initiate chronic oral administration of BN-82451 or vehicle at a pre-symptomatic or early symptomatic stage.
-
Disease Progression Monitoring: Monitor disease onset and progression by observing clinical signs and measuring motor function (e.g., grip strength, performance on a rotarod).
-
Survival: Record the lifespan of the animals in each treatment group.[2][8][23][36]
-
Histopathology: At the study endpoint, collect spinal cord tissue for histological analysis to quantify motor neuron loss.
Clinical Development
A Phase 2 clinical trial (NCT02231580) was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451 in male patients with Huntington's disease.[28][35] The study was a randomized, double-blind, placebo-controlled trial. While the trial has been terminated, the pursuit of multitargeting agents like BN-82451 for neurodegenerative diseases remains an active area of research.
Conclusion
BN-82451 dihydrochloride is a compelling neuroprotective agent with a unique multitargeting profile that addresses several key pathological mechanisms underlying neurodegenerative diseases. The preclinical data summarized in this guide demonstrate its potential efficacy in a range of relevant animal models. Further investigation into the clinical utility of BN-82451 and similar multitargeting compounds is warranted to advance the development of effective therapies for these devastating disorders.
References
- 1. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scantox.com [scantox.com]
- 4. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALS mouse model SOD1G93A displays early pathology of sensory small fibers associated to accumulation of a neurotoxic splice variant of peripherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ojs.openagrar.de [ojs.openagrar.de]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 15. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 18. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cyclooxygenase (COX) | DC Chemicals [dcchemicals.com]
- 27. researchgate.net [researchgate.net]
- 28. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
- 31. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 34. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
BN-82451 Dihydrochloride: A Technical Guide to its Antioxidant Activity and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 dihydrochloride (B599025) is a novel, orally active, and central nervous system (CNS) penetrating small molecule with demonstrated neuroprotective properties in various preclinical models of neurodegenerative diseases.[1] Its therapeutic potential stems from a multi-targeted mechanism of action that includes antioxidant, anti-inflammatory, and mitochondria-protecting activities. This technical guide provides an in-depth analysis of the core antioxidant properties of BN-82451, detailing its quantitative activity, the experimental protocols used for its assessment, and the putative signaling pathways through which it exerts its neuroprotective effects against oxidative stress.
Quantitative Antioxidant Activity
BN-82451 has shown potent efficacy in inhibiting lipid peroxidation, a key process in oxidative stress-induced cellular damage. The available quantitative data is summarized in the table below.
| Assay | Model System | Endpoint | IC50 Value | Reference |
| Lipid Peroxidation | Rat brain microsomes | Inhibition of lipid peroxidation | 0.54 µM | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
At present, publicly available literature does not provide IC50 values for BN-82451 in other standard antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Oxygen Radical Absorbance Capacity (ORAC) assay. The potent inhibition of lipid peroxidation, however, strongly indicates a significant capacity to neutralize lipid-based free radicals and interrupt the chain reactions of oxidative damage in biological membranes.
Core Mechanisms of Action
The neuroprotective effects of BN-82451 are attributed to a combination of activities that collectively combat oxidative stress and its downstream consequences.
Inhibition of Lipid Peroxidation
As demonstrated by its low micromolar IC50 value, BN-82451 is a potent inhibitor of lipid peroxidation.[1] This action is critical in the CNS, where the high concentration of polyunsaturated fatty acids in neuronal membranes makes them particularly vulnerable to oxidative damage. By preventing lipid peroxidation, BN-82451 helps to maintain the structural integrity and function of neuronal membranes, thereby preventing cytotoxicity.
Mitochondria-Protecting Activity
Mitochondria are a primary source of reactive oxygen species (ROS) and are also major targets of oxidative damage. BN-82451 exhibits mitochondria-protecting activity, which is crucial for its neuroprotective effects.[1] This protection is likely mediated through the inhibition of the mitochondrial permeability transition pore (mPTP).[2][3] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of high oxidative stress and calcium overload, leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately causing cell death.[2][3] By preventing the opening of the mPTP, BN-82451 helps to maintain mitochondrial function and prevent the initiation of the apoptotic cascade.
Cyclooxygenase (COX) Inhibition
BN-82451 is also an inhibitor of cyclooxygenase (COX) enzymes.[1] While primarily associated with anti-inflammatory effects, COX inhibition also contributes to neuroprotection against oxidative stress. The conversion of arachidonic acid by COX enzymes generates prostaglandin (B15479496) H2 and involves the production of free radicals as byproducts.[4] By inhibiting COX, BN-82451 reduces the generation of these damaging free radicals, thereby alleviating oxidative stress in neuronal tissues.[4][5]
Experimental Protocols
This section details the methodologies for the key experiments cited in relation to the antioxidant and neuroprotective activities of BN-82451.
Lipid Peroxidation Assay in Rat Brain Microsomes
Objective: To determine the concentration-dependent inhibition of lipid peroxidation by BN-82451 in a biologically relevant membrane system.
Methodology:
-
Preparation of Rat Brain Microsomes:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., Tris-HCl with KCl).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.
-
The supernatant from this step is then centrifuged at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer.
-
-
Induction of Lipid Peroxidation:
-
Incubate the microsomal suspension with a pro-oxidant, such as a combination of ferrous sulfate (B86663) (FeSO4) and ascorbate, to initiate lipid peroxidation.
-
-
Treatment with BN-82451:
-
Add varying concentrations of BN-82451 to the microsomal suspension prior to the addition of the pro-oxidant.
-
-
Measurement of Lipid Peroxidation:
-
Lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
-
Add thiobarbituric acid (TBA) reagent to the reaction mixture and heat at 95°C for a specified time.
-
Measure the absorbance of the resulting pink chromogen spectrophotometrically at approximately 532 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of BN-82451 compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the BN-82451 concentration.
-
Signaling Pathways
The precise signaling pathways through which BN-82451 exerts its antioxidant and neuroprotective effects have not been fully elucidated in publicly available literature. However, based on its known mechanisms of action, a putative signaling pathway can be proposed.
Caption: Putative neuroprotective pathway of BN-82451 against oxidative stress.
This proposed pathway illustrates how BN-82451, by targeting lipid radicals, the mitochondrial permeability transition pore (mPTP), and cyclooxygenase (COX) enzymes, can mitigate the detrimental effects of oxidative stress, leading to the preservation of neuronal integrity and survival. It is important to note that while this model is based on the known activities of BN-82451, further research is required to fully delineate the specific downstream signaling cascades involved.
Conclusion
BN-82451 dihydrochloride is a promising neuroprotective agent with a multi-faceted mechanism of action centered around the mitigation of oxidative stress. Its potent inhibition of lipid peroxidation, coupled with its mitochondria-protecting and COX-inhibiting activities, provides a robust defense against the cellular damage that underlies many neurodegenerative diseases. This technical guide summarizes the current understanding of BN-82451's antioxidant properties, offering a valuable resource for researchers and drug development professionals in the field of neuroprotection. Further investigation into its specific interactions with cellular signaling pathways will undoubtedly provide greater insight into its therapeutic potential.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiinflammatory and neuroprotective actions of COX2 inhibitors in the injured brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the cyclooxygenase isoenzymes COX-1 and COX-2 provide neuroprotection in the MPTP-mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
BN-82451 Dihydrochloride: A Multi-Targeting Neuroprotective Agent for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BN-82451 dihydrochloride (B599025) is a novel, orally active, and centrally-penetrant small molecule that has demonstrated significant neuroprotective potential in preclinical models of neurodegenerative diseases. Its unique multi-targeting mechanism of action, encompassing antioxidant, anti-inflammatory, sodium channel modulation, and mitochondrial protection properties, positions it as a promising therapeutic candidate for complex pathologies such as Huntington's disease and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the core preclinical data, detailed experimental methodologies, and the proposed signaling pathways associated with BN-82451's neuroprotective effects. All quantitative data are summarized in structured tables, and key biological and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising compound.
Chemical and Physical Properties
BN-82451 dihydrochloride is the hydrochloride salt form of BN-82451. The dihydrochloride form enhances the solubility and stability of the compound for pharmaceutical development.
| Property | Value |
| IUPAC Name | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-di-tert-butylphenol;dihydrochloride |
| Molecular Formula | C₁₈H₂₈Cl₂N₂OS |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 663172-95-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous solutions |
Mechanism of Action and Signaling Pathways
BN-82451 exerts its neuroprotective effects through a combination of mechanisms that collectively combat the key pathological processes implicated in neurodegeneration: oxidative stress, neuroinflammation, excitotoxicity, and mitochondrial dysfunction.[1][2][3]
Antioxidant Activity and Nrf2 Pathway Modulation
BN-82451 is a potent antioxidant.[1][2] While the precise mechanism of its antioxidant action is not fully elucidated, it is proposed to involve both direct radical scavenging and the activation of endogenous antioxidant defense systems. One of the key signaling pathways in cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. It is hypothesized that BN-82451 may promote the nuclear translocation of Nrf2, leading to the transcription of a battery of antioxidant and cytoprotective genes.
Anti-inflammatory Effects via COX Inhibition and NF-κB Modulation
BN-82451 has demonstrated anti-inflammatory properties, which are attributed in part to its inhibition of cyclooxygenase (COX) enzymes.[1][2] By inhibiting COX, BN-82451 can reduce the production of prostaglandins, which are key mediators of inflammation. Furthermore, it is proposed that BN-82451 may modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammatory responses, and its inhibition can lead to a broad suppression of pro-inflammatory gene expression.
Sodium Channel Blockade
BN-82451 acts as a sodium channel blocker.[1][2] In neurodegenerative diseases, excessive neuronal firing due to excitotoxicity can lead to an influx of sodium ions, contributing to cellular damage. By blocking voltage-gated sodium channels, BN-82451 can reduce neuronal hyperexcitability and its downstream detrimental effects.
Mitochondrial Protection
Mitochondrial dysfunction is a central feature of many neurodegenerative diseases. BN-82451 has been shown to possess mitochondria-protecting properties.[1][2] This may involve the preservation of mitochondrial membrane potential, reduction of mitochondrial oxidative stress, and inhibition of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis.
Preclinical Efficacy in Neurodegenerative Disease Models
BN-82451 has been evaluated in several preclinical models of neurodegenerative diseases, with the most comprehensive data available for Huntington's disease.
Huntington's Disease (HD)
In the R6/2 transgenic mouse model of HD, oral administration of BN-82451 demonstrated significant therapeutic effects.[4]
Table 1: Efficacy of BN-82451 in the R6/2 Mouse Model of Huntington's Disease
| Parameter | Vehicle Control | BN-82451 Treated | % Improvement |
| Survival | Mean lifespan | 15% increase | 15% |
| Motor Performance | Progressive decline | Significantly improved | Data not specified |
| Brain Atrophy | Severe | Significantly reduced | Data not specified |
| Neuronal Atrophy | Pronounced | Significantly reduced | Data not specified |
| Neuronal Intranuclear Inclusions | Abundant | Significantly reduced number | Data not specified |
Data extracted from Klivenyi et al., J Neurochem, 2003.[4]
Amyotrophic Lateral Sclerosis (ALS)
While specific quantitative data for BN-82451 in the widely used SOD1-G93A mouse model of ALS are not available in the public domain, review articles indicate that BN-82451 has shown significant protection in animal models of ALS.[1][2][3] Further studies are required to quantify the extent of its efficacy in this disease model.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of BN-82451.
In Vivo Efficacy in R6/2 Mouse Model of HD
Objective: To assess the effect of BN-82451 on disease progression and survival in a transgenic mouse model of Huntington's disease.
Experimental Workflow:
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., sterile water or a solution of 0.5% methylcellulose)
-
Oral gavage needles
-
Rotarod apparatus
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Husbandry: House R6/2 and wild-type mice under standard laboratory conditions with ad libitum access to food and water.
-
Treatment Groups: Randomly assign R6/2 mice to either the BN-82451 treatment group or the vehicle control group.
-
Drug Administration: From a specified age (e.g., 5 weeks), administer BN-82451 or vehicle daily via oral gavage. The dosage of BN-82451 would typically be in the range of 10-30 mg/kg, dissolved or suspended in the chosen vehicle.
-
Monitoring: Monitor the body weight and general health of the animals weekly.
-
Behavioral Testing (Rotarod):
-
Acclimatize mice to the rotarod apparatus for a set period before the first trial.
-
Conduct rotarod testing at regular intervals (e.g., bi-weekly starting from 6 weeks of age).
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod and record the latency to fall.
-
Perform multiple trials per session with an inter-trial interval.
-
-
Survival Analysis: Monitor animals daily and record the date of death to generate survival curves.
-
Histopathological Analysis: At a predetermined endpoint (e.g., 90 days of age or at the terminal stage of the disease), perfuse the animals and collect brain tissue for histological analysis, including measurement of brain weight, assessment of neuronal atrophy, and quantification of neuronal intranuclear inclusions.
In Vitro Assessment of Mitochondrial Membrane Potential
Objective: To determine the effect of BN-82451 on mitochondrial membrane potential (ΔΨm) in a cellular model of neurodegeneration.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
A toxin to induce mitochondrial dysfunction (e.g., rotenone (B1679576) or MPP+)
-
JC-1 or TMRE fluorescent dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture neuronal cells in appropriate medium and conditions.
-
Treatment: Pre-treat cells with various concentrations of BN-82451 for a specified duration (e.g., 1-2 hours).
-
Induction of Mitochondrial Dysfunction: Add a mitochondrial toxin (e.g., rotenone) to the culture medium and incubate for a further period (e.g., 24 hours). Include control wells with no toxin and wells with toxin but no BN-82451.
-
Staining with Fluorescent Dye (JC-1):
-
Remove the culture medium and wash the cells with a balanced salt solution.
-
Add medium containing JC-1 dye (e.g., 5 µg/mL) and incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two wavelengths: ~590 nm (red, J-aggregates, indicative of high ΔΨm) and ~525 nm (green, JC-1 monomers, indicative of low ΔΨm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Preclinical Safety and Toxicology
While comprehensive preclinical safety data for BN-82451 is not extensively published, a Phase IIa clinical trial has been conducted to investigate its safety and tolerability in Huntington's disease patients (NCT02231580). Standard preclinical safety assessments for a neuroprotective drug candidate would typically include:
-
In vitro genotoxicity assays (e.g., Ames test): To assess the mutagenic potential of the compound.
-
In vitro cardiovascular safety assays (e.g., hERG assay): To evaluate the risk of cardiac arrhythmias.
-
In vitro drug metabolism and pharmacokinetic (DMPK) assays (e.g., CYP450 inhibition): To assess the potential for drug-drug interactions.
-
In vivo acute and chronic toxicology studies in rodent and non-rodent species: To determine the maximum tolerated dose and identify potential target organs for toxicity.
Conclusion
This compound is a compelling neuroprotective agent with a multi-faceted mechanism of action that addresses several key pathological features of neurodegenerative diseases. The preclinical data, particularly in a Huntington's disease model, are encouraging and warrant further investigation into its therapeutic potential for a range of neurodegenerative conditions. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the understanding and potential clinical application of BN-82451. Further studies are needed to fully elucidate its efficacy in other disease models, such as ALS, and to further detail its molecular interactions with key signaling pathways.
References
BN-82451 Dihydrochloride for Huntington's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an inherited neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline.[1][2] The disease is caused by an expansion of a CAG trinucleotide repeat in the huntingtin gene, leading to the production of mutant huntingtin protein (mHtt) which is toxic to neurons.[1][2] While there is no cure for HD, research into disease-modifying therapies is ongoing. One such compound of interest is BN-82451 dihydrochloride, a small molecule with a multi-target neuroprotective profile.[3][4][5][6][7] This technical guide provides an in-depth overview of BN-82451, summarizing key preclinical and clinical data, and detailing experimental protocols for its investigation in the context of Huntington's disease research.
Mechanism of Action
BN-82451 is a multitargeting molecule designed to address several pathological mechanisms implicated in Huntington's disease.[3][4][5][6][7] Its neuroprotective effects are attributed to a combination of activities:
-
Antioxidant Properties: Oxidative stress is a significant contributor to neuronal damage in HD.[8] BN-82451 exhibits antioxidant activity, helping to mitigate the damaging effects of reactive oxygen species.[3][9]
-
Sodium Channel Blockade: Excitotoxicity, largely mediated by excessive glutamate (B1630785) signaling, is a key pathological feature of HD.[10] By blocking sodium channels, BN-82451 can reduce neuronal excitability and glutamate release.[3][9][10]
-
Mitochondrial Protection: Mitochondrial dysfunction is a central element in the pathogenesis of HD.[3] BN-82451 has been shown to have mitochondria-protecting properties.[3][9]
-
Anti-inflammatory Effects: Neuroinflammation contributes to the progression of HD. BN-82451 demonstrates anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[3][9]
Below is a diagram illustrating the proposed multi-target mechanism of action of BN-82451 in the context of Huntington's disease pathology.
References
- 1. Study Exploring Safety, Pharmacokinetic and Pharmacodynamic of BN82451 in Male Huntington's Disease Patients [ctv.veeva.com]
- 2. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M4 Safety and tolerability of BN82451B in huntington’s disease [open.fau.de]
- 4. Comprehensive Behavioral Testing in the R6/2 Mouse Model of Huntington's Disease Shows No Benefit from CoQ10 or Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of BN8... preview & related info | Mendeley [mendeley.com]
- 7. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
BN-82451 Dihydrochloride for Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 dihydrochloride (B599025) is a novel, multi-targeting neuroprotective agent that has shown significant promise in preclinical models of various neurodegenerative diseases, including Parkinson's disease (PD). Its unique pharmacological profile, which combines sodium channel blockade, antioxidant properties, mitochondrial protection, and anti-inflammatory effects, makes it a compelling candidate for therapeutic intervention in the complex pathology of PD. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with the use of BN-82451 in Parkinson's disease models.
Core Mechanism of Action
BN-82451 is a hybrid molecule designed to address multiple facets of neuronal damage.[1][2] Its neuroprotective and anti-inflammatory properties are attributed to several key mechanisms:
-
Sodium (Na+) Channel Blockade: By blocking sodium channels, BN-82451 can inhibit neuronal excitotoxicity.[2][3]
-
Antioxidant Activity: The compound exhibits potent antioxidant properties, which are crucial in combating the oxidative stress implicated in Parkinson's disease.[2][3][4]
-
Mitochondrial Protection: BN-82451 helps to preserve mitochondrial function, a critical aspect of neuronal survival.[2][3]
-
Anti-inflammatory Effects: The molecule inhibits cyclooxygenases, thereby reducing neuroinflammation, a key component of PD pathology.[1][2][3]
Data Presentation: In Vivo Efficacy
The following table summarizes the quantitative data from key in vivo studies of BN-82451 (or its free base, IRC-082451) in rodent and primate models of Parkinson's disease.
| Model | Species | Treatment | Dose (mg/kg, p.o.) | Key Findings | Reference |
| 6-OHDA-lesioned | Rat | Acute BN-82451 | 1, 3, 10 | Dose-dependent reduction in L-DOPA-induced abnormal involuntary movements (AIMs). | [5] |
| 6-OHDA-lesioned | Rat | Sub-chronic BN-82451 | Lower doses | Effective in attenuating L-DOPA-induced dyskinesia. | [5] |
| MPTP-induced | Primate | Acute IRC-082451 | 5 | Optimal dose for attenuating the severity of fully-established L-DOPA-induced dyskinesias. | [3] |
| MPTP-induced | Primate | Sub-chronic IRC-082451 (5 days) | 5 | Maintained efficacy in reducing L-DOPA-induced dyskinesias. | [3] |
Experimental Protocols
6-OHDA-Lesioned Rat Model of L-DOPA-Induced Dyskinesia
This protocol outlines the methodology used to assess the efficacy of BN-82451 in a rat model of Parkinson's disease with L-DOPA-induced dyskinesia.[5]
a. Animal Model Creation:
-
Subjects: Male Sprague-Dawley rats.
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
6-OHDA Injection:
-
Perform two unilateral injections of 6-hydroxydopamine (6-OHDA) into the striatum.
-
Use a stereotaxic frame for precise injection coordinates.
-
-
Recovery: Allow a four-week recovery period for the lesion to develop.
b. Induction of Dyskinesia:
-
Initiate a chronic daily treatment with increasing doses of L-DOPA over a four-week period to induce abnormal involuntary movements (AIMs).
c. Drug Administration:
-
Administer BN-82451 orally at doses ranging from 1 to 10 mg/kg.
d. Behavioral Assessment:
-
Score the severity of AIMs, which are categorized as locomotive, axial, orolingual, and forelimb dyskinesia.
e. Molecular Analysis:
-
Measure striatal mRNA expression of genes such as c-Fos, FosB, and Arc to assess the molecular alterations associated with dyskinesia.
MPTP Primate Model of L-DOPA-Induced Dyskinesia
This protocol details the experimental workflow for evaluating IRC-082451 (the free base of BN-82451) in a non-human primate model of Parkinson's disease.[3]
a. Animal Model Creation:
-
Subjects: Macaque monkeys.
-
MPTP Administration: Administer daily injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) until stable parkinsonian symptoms are observed.
b. Induction of Dyskinesia:
-
Administer a daily treatment with increasing doses of L-DOPA until the emergence of dyskinesias.
c. Drug Administration:
-
Test different treatment regimens and doses of IRC-082451 (e.g., 5 mg/kg) and compare its effects to a benchmark molecule like amantadine.
d. Behavioral and Imaging Analysis:
-
Regularly film the primates and analyze the videos using specialized software to quantify total distance traveled and the incidence of dyskinesias in seven different body parts.
-
Utilize positron emission tomography (PET) scans with radiolabeled dopamine (B1211576) to assess any direct interference of the treatment with dopamine metabolism in the brain.
e. Post-mortem Analysis:
-
Analyze changes in cFOS, FosB, and ARC mRNA expression levels in the putamen.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed signaling pathways of BN-82451 and a typical experimental workflow.
Caption: Multi-target mechanism of action of BN-82451.
Caption: In vivo experimental workflow for BN-82451 testing.
Conclusion
BN-82451 dihydrochloride represents a promising multi-modal therapeutic strategy for Parkinson's disease. Its ability to concurrently address excitotoxicity, oxidative stress, mitochondrial dysfunction, and neuroinflammation aligns well with the complex pathophysiology of the disease. The preclinical data, particularly its efficacy in reducing L-DOPA-induced dyskinesia, underscores its potential not only as a neuroprotective agent but also as a symptomatic treatment for the side effects of current therapies. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of BN-82451 in the management of Parkinson's disease.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRC-082451, a Novel Multitargeting Molecule, Reduces L-DOPA-Induced Dyskinesias in MPTP Parkinsonian Primates | PLOS One [journals.plos.org]
- 4. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BN-82451 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
BN-82451 Dihydrochloride for ALS Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death. The complex and multifactorial nature of ALS necessitates the exploration of therapeutic agents with diverse mechanisms of action. BN-82451, a novel multitargeting neuroprotective agent, has emerged as a promising candidate in preclinical ALS research. This technical guide provides a comprehensive overview of BN-82451, detailing its multifaceted pharmacological profile, summarizing key preclinical findings, outlining relevant experimental protocols, and visualizing its proposed mechanisms of action.
Introduction to BN-82451
BN-82451 is an orally active, central nervous system (CNS) penetrant small molecule that exhibits a unique combination of neuroprotective and anti-inflammatory properties.[1][2] Its therapeutic potential in neurodegenerative diseases, particularly ALS, stems from its ability to concurrently address multiple pathological pathways implicated in motor neuron death, including excitotoxicity, oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1][2]
Multifaceted Mechanism of Action
BN-82451's neuroprotective effects are attributed to a synergistic combination of at least four distinct mechanisms:
-
Sodium (Na+) Channel Blockade: By modulating voltage-gated sodium channels, BN-82451 can mitigate the excessive neuronal firing and glutamate (B1630785) release that contribute to excitotoxicity, a key driver of motor neuron death in ALS.[1][2]
-
Antioxidant Properties: The compound possesses intrinsic antioxidant capabilities, enabling it to neutralize harmful reactive oxygen species (ROS) and reduce oxidative stress, which is a significant contributor to cellular damage in ALS.[1][2]
-
Mitochondrial Protection: BN-82451 has been shown to protect mitochondria, the primary energy producers in cells. It is believed to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to mitochondrial swelling, release of pro-apoptotic factors, and ultimately, cell death.[1][2]
-
Anti-inflammatory Activity: The anti-inflammatory effects of BN-82451 are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade that is activated in the CNS of ALS patients.[1][2]
Data Presentation
While specific quantitative data from preclinical ALS studies on BN-82451 is not extensively available in the public domain, this section outlines the key parameters that are crucial for its evaluation.
Table 1: In Vitro Pharmacological Profile of BN-82451
| Target/Assay | IC50 / EC50 (µM) | Assay Type | Cell Line/System | Reference |
| Voltage-Gated Sodium Channels | Data not available | Electrophysiology | Neuronal cells | [1][2] |
| Cyclooxygenase-1 (COX-1) | Data not available | Enzyme activity assay | Purified enzyme | [1][2] |
| Cyclooxygenase-2 (COX-2) | Data not available | Enzyme activity assay | Purified enzyme | [1][2] |
| Glutamate-induced Excitotoxicity | Data not available | Cell viability assay | Primary motor neurons | [1][2] |
| Oxidative Stress Protection | Data not available | ROS production assay | Neuronal cells | [1][2] |
| Mitochondrial Swelling Inhibition | Data not available | Spectrophotometry | Isolated mitochondria | [1][2] |
Table 2: Preclinical Efficacy of BN-82451 in the SOD1-G93A Mouse Model of ALS
| Dosing Regimen | Onset of Motor Deficits (days) | Extension of Lifespan (%) | Motor Performance (e.g., Rotarod) | Biomarker Changes (e.g., GFAP) | Reference |
| Data not available | Data not available | Data not available | Data not available | Data not available | [1][2] |
In a transgenic mouse model of Huntington's disease (R6/2), oral administration of BN-82451 significantly improved motor performance and extended survival by 15%.[3]
Table 3: Pharmacokinetic Profile of BN-82451
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | CNS Penetration | Reference |
| Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Good | [1][2] |
Note: The tables above are structured to present the necessary quantitative data for a thorough evaluation of BN-82451. However, specific values from published literature are currently limited.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of BN-82451 in the context of ALS research.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay assesses the ability of BN-82451 to protect motor neurons from cell death induced by excessive glutamate.
-
Cell Culture: Primary motor neurons are isolated from the spinal cords of embryonic rodents (e.g., E14-E15 mice or rats) and cultured on plates pre-coated with poly-D-lysine and laminin.
-
Compound Treatment: After allowing the neurons to adhere and extend neurites (typically 24-48 hours), they are pre-incubated with varying concentrations of BN-82451 dihydrochloride (B599025) for a specified period (e.g., 1-2 hours).
-
Glutamate Insult: A toxic concentration of L-glutamate (e.g., 25-100 µM) is added to the culture medium.
-
Incubation: The cells are incubated for a period that induces significant cell death in the untreated control group (e.g., 24 hours).
-
Viability Assessment: Cell viability is quantified using methods such as the MTT assay, LDH release assay, or by counting surviving neurons stained with a vital dye (e.g., calcein-AM) and a dead-cell stain (e.g., ethidium (B1194527) homodimer-1).
Cyclooxygenase (COX) Inhibition Assay
This protocol determines the inhibitory activity of BN-82451 against COX-1 and COX-2.
-
Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Reaction Setup: In a 96-well plate, the respective COX enzyme is incubated with a heme cofactor in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Addition: BN-82451 at various concentrations is added to the wells and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The peroxidase activity of COX, which is coupled to the cyclooxygenase reaction, is measured by monitoring the oxidation of the probe, resulting in a change in absorbance or fluorescence.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay evaluates the ability of BN-82451 to prevent the opening of the mPTP in isolated mitochondria.
-
Mitochondria Isolation: Mitochondria are isolated from rodent liver or brain tissue by differential centrifugation.
-
Assay Buffer: Isolated mitochondria are suspended in a buffer containing respiratory substrates (e.g., glutamate and malate) and a fluorescent dye sensitive to mitochondrial membrane potential (e.g., calcein-AM) along with a quencher (e.g., CoCl2).
-
Compound Incubation: The mitochondrial suspension is incubated with BN-82451.
-
mPTP Induction: The opening of the mPTP is induced by adding a Ca2+ salt.
-
Measurement: The opening of the mPTP leads to mitochondrial swelling, which can be measured as a decrease in light absorbance at 540 nm. Alternatively, the influx of Co2+ quenches the calcein (B42510) fluorescence within the mitochondria, which can be measured with a fluorescence plate reader.
Efficacy Testing in the SOD1-G93A Mouse Model of ALS
This in vivo protocol assesses the therapeutic potential of BN-82451 in a widely used animal model of ALS.
-
Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation are used. These mice develop a progressive motor neuron disease that mimics many features of human ALS.
-
Dosing: BN-82451 is administered orally to the mice, starting either before or at the onset of disease symptoms. A vehicle control group is also included.
-
Monitoring:
-
Disease Onset: Determined by the first signs of motor impairment, such as tremors or a decline in performance on a rotarod.
-
Motor Function: Assessed regularly using tests like the rotarod, grip strength, and hanging wire test.
-
Body Weight: Monitored as an indicator of general health and disease progression.
-
Survival: The lifespan of the mice is recorded.
-
-
Histological and Biomarker Analysis: At the end of the study, spinal cord and brain tissues are collected for analysis of motor neuron loss, gliosis (e.g., GFAP staining), and other pathological hallmarks of ALS.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Multifaceted Mechanism of Action of BN-82451 in ALS
Caption: BN-82451's multitarget approach to mitigating key ALS pathologies.
Diagram 2: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of BN-82451 in vitro.
Diagram 3: Logical Relationship of BN-82451's Actions on Motor Neuron Survival
Caption: The synergistic effects of BN-82451 leading to motor neuron survival.
Conclusion
BN-82451 dihydrochloride represents a compelling therapeutic candidate for ALS due to its well-rationalized, multitargeted mechanism of action that addresses several key aspects of the disease's pathology. Its oral bioavailability and CNS penetration further enhance its potential as a viable treatment. While the currently available public data on its efficacy in ALS models is limited, its demonstrated neuroprotective effects in other neurodegenerative disease models are encouraging. Further rigorous preclinical studies to generate comprehensive quantitative data on its efficacy, pharmacokinetics, and pharmacodynamics in ALS models are warranted to pave the way for potential clinical investigation in ALS patients. This technical guide serves as a foundational resource for researchers dedicated to advancing novel therapeutic strategies for this devastating disease.
References
- 1. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BN-82451 Dihydrochloride: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN-82451 dihydrochloride (B599025) is a novel, orally active, and centrally nervous system (CNS) penetrating small molecule with demonstrated neuroprotective and anti-inflammatory properties.[1][2] Its multi-target mechanism of action, encompassing sodium (Na+) channel blockade, antioxidant effects, mitochondrial protection, and cyclooxygenase (COX) inhibition, makes it a promising candidate for the therapeutic intervention in various neurodegenerative diseases.[1][2][3] Preclinical studies have shown its efficacy in animal models of cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2] This document provides detailed application notes and experimental protocols for the investigation of BN-82451 dihydrochloride in a research setting.
Mechanism of Action
This compound exerts its neuroprotective effects through a combination of several mechanisms:
-
Sodium Channel Blockade: By blocking Na+ channels, BN-82451 can inhibit excessive neuronal firing and excitotoxicity, a common pathological event in neurodegenerative disorders.[1][2]
-
Antioxidant Properties: The compound possesses intrinsic antioxidant capabilities, enabling it to neutralize harmful reactive oxygen species (ROS) and mitigate oxidative stress, a key contributor to neuronal damage.[1][3]
-
Mitochondrial Protection: BN-82451 helps to preserve mitochondrial function, which is often impaired in neurodegenerative conditions, thereby supporting cellular energy metabolism and reducing apoptosis.[1][2]
-
Anti-inflammatory Activity: The anti-inflammatory effects of BN-82451 are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.[1][2]
Signaling Pathways
The neuroprotective effects of BN-82451 are mediated by its influence on several key signaling pathways implicated in neuronal survival and pathology. The following diagram illustrates the proposed interplay of these pathways.
Caption: Proposed neuroprotective signaling pathways of BN-82451.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Protocols
This protocol is designed to assess the inhibitory activity of BN-82451 on COX-1 and COX-2 enzymes.
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid
-
This compound
-
DMSO (for dissolving BN-82451)
-
Oxygen electrode or a suitable plate-based oxygen consumption assay system
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in COX Assay Buffer to achieve a range of desired concentrations.
-
In a reaction vessel maintained at 37°C, add COX Assay Buffer and Heme.
-
Add the desired concentration of BN-82451 or vehicle control (DMSO).
-
Add COX-1 or COX-2 enzyme and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor oxygen consumption using an oxygen electrode. The rate of oxygen consumption is proportional to COX activity.
-
Calculate the percentage of inhibition for each concentration of BN-82451 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Data Presentation:
| Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) |
This protocol is for assessing the effect of BN-82451 on voltage-gated sodium channels in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary cortical neurons or a suitable neuronal cell line)
-
External and internal patch-clamp solutions
-
This compound
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare a stock solution of BN-82451 in the external solution.
-
Establish a whole-cell patch-clamp recording from a cultured neuron.
-
Record baseline sodium currents by applying a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of 0 mV).
-
Perfuse the cell with the BN-82451 solution for a defined period.
-
Record sodium currents in the presence of BN-82451 using the same voltage protocol.
-
To assess use-dependent block, apply a train of depolarizing pulses and measure the progressive decrease in current amplitude.
-
Wash out the compound to check for reversibility of the block.
-
Analyze the data to determine the percentage of block at different concentrations and the kinetics of the block.
Data Presentation:
| Concentration (µM) | Peak Na+ Current (pA) | % Block |
| Baseline | 0 | |
| 1 | ||
| 10 | ||
| 100 |
In Vivo Protocol: Neuroprotection in a Transgenic Mouse Model of Huntington's Disease
This protocol describes the evaluation of BN-82451 in the R6/2 transgenic mouse model of Huntington's disease.[3]
Workflow Diagram:
Caption: Workflow for in vivo evaluation of BN-82451 in a Huntington's disease mouse model.
Animals:
-
R6/2 transgenic mice and wild-type littermates.
Drug Administration:
-
BN-82451 can be administered orally, for example, mixed in the diet or via oral gavage. A typical dose might be in the range of 10-100 mg/kg/day.
-
Treatment should begin before the onset of severe symptoms (e.g., at 5 weeks of age) and continue until the study endpoint.
Behavioral Assessments:
-
Rotarod: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Grip Strength: To measure muscle strength.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior.
Endpoint and Tissue Processing:
-
At a predetermined endpoint (e.g., 14 weeks of age), mice are euthanized.
-
Brains are collected for histological analysis (e.g., to measure striatal volume and neuronal intranuclear inclusion formation) and biochemical assays (e.g., to measure markers of oxidative stress).
Data Presentation:
Table 1: Effect of BN-82451 on Motor Performance (Rotarod Latency to Fall in seconds)
| Treatment Group | Week 8 | Week 10 | Week 12 | Week 14 |
| Wild-Type + Vehicle | ||||
| R6/2 + Vehicle | ||||
| R6/2 + BN-82451 |
Table 2: Effect of BN-82451 on Neuropathology
| Treatment Group | Striatal Volume (mm³) | Neuronal Intranuclear Inclusions (count/field) |
| Wild-Type + Vehicle | ||
| R6/2 + Vehicle | ||
| R6/2 + BN-82451 |
Safety and Toxicology
A clinical trial in Huntington's disease patients was terminated early. While no severe safety issues were reported, a notable percentage of treated subjects developed cutaneous adverse events (rash), and some experienced nausea and vomiting.[4] These findings should be taken into consideration when designing preclinical and clinical studies.
Conclusion
This compound is a promising multi-target neuroprotective agent with a well-defined preclinical profile. The experimental protocols provided herein offer a framework for the further investigation of its therapeutic potential in various models of neurodegenerative diseases. Careful consideration of its safety profile is warranted in all future studies.
References
- 1. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for In Vitro Dissolution of BN-82451 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 is a multitargeting neuroprotective agent with significant therapeutic potential. Its mechanisms of action include antioxidant properties, sodium channel blockade, mitochondrial protection, and inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] Proper dissolution and preparation of BN-82451 dihydrochloride (B599025) are critical for obtaining accurate and reproducible results in in vitro studies, such as cell-based assays. This document provides a detailed protocol for the preparation of stock solutions for experimental use.
Physicochemical Data and Solubility
Accurate stock solution preparation begins with correct information about the compound's properties. The dihydrochloride salt form enhances its solubility in aqueous solutions compared to the free base.
Table 1: Properties and Solubility of BN-82451 Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈Cl₂N₂OS | PubChem[2] |
| Molecular Weight | 391.4 g/mol | PubChem[2] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | General Practice |
| Aqueous Solvent | Sterile Water or Phosphate-Buffered Saline (PBS) | General Practice |
| Recommended Storage | Powder: -20°C for up to 3 years. In Solvent: -80°C for up to 1 year. | Vendor Data |
Note: While the dihydrochloride salt form suggests aqueous solubility, empirical validation is recommended. For most cell-based assays, preparing a concentrated primary stock in an organic solvent like DMSO is standard practice.
Experimental Protocol: Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM primary stock solution in DMSO and its subsequent dilution to a working concentration for cell culture applications.
Objective
To prepare a sterile, concentrated stock solution of this compound for use in in vitro experiments.
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or sterile cell culture medium
-
Sterile, conical-bottom polypropylene (B1209903) microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for aqueous solutions)
Procedure
Part 1: Preparation of a 10 mM Primary Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 391.4 g/mol x 1000 mg/g = 3.914 mg
-
-
Weighing: Accurately weigh 3.91 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. The solution should be clear and free of particulates. This is your 10 mM Primary Stock .
Part 2: Preparation of Working Solutions
-
Dilution: The primary stock solution must be diluted to a final working concentration in sterile cell culture medium or buffer (e.g., PBS).
-
Solvent Consideration: The final concentration of DMSO in the cell culture well should be kept to a minimum, typically ≤0.1% , to avoid solvent-induced cytotoxicity.
-
Example Dilution (for a 10 µM final concentration):
-
Perform a serial dilution. First, dilute the 10 mM primary stock 1:100 in sterile cell culture medium to create an intermediate stock of 100 µM (e.g., add 5 µL of 10 mM stock to 495 µL of medium).
-
Next, dilute the 100 µM intermediate stock 1:10 into the final culture volume. For example, add 10 µL of the 100 µM solution to 990 µL of cell culture medium in a well to achieve a final concentration of 1 µM. Adjust volumes as needed for your specific experimental plate format.
-
-
Mixing: Mix thoroughly by gentle pipetting before adding to cells.
Part 3: Storage and Handling
-
Aliquoting: Dispense the 10 mM primary DMSO stock into single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Long-Term Storage: Store the aliquots at -80°C . When stored correctly, the stock solution should be stable for up to one year.
-
Thawing: When ready to use, thaw an aliquot at room temperature. Once thawed, use it immediately and discard any unused portion of the thawed aliquot. Do not refreeze.
Signaling Pathway Visualization
BN-82451 is an inhibitor of cyclooxygenase (COX) enzymes. The diagram below illustrates its role in the arachidonic acid inflammatory pathway.
References
BN-82451 Dihydrochloride: Application Notes and In Vitro Assay Protocols
For Research Use Only.
Introduction
BN-82451 dihydrochloride (B599025) is a multi-targeting, orally active, and central nervous system (CNS) penetrant small molecule with demonstrated neuroprotective and anti-inflammatory properties.[1][2][3] Its therapeutic potential is attributed to a combination of mechanisms, including the blockade of Na+ channels, antioxidant activities, mitochondrial protection, and inhibition of cyclooxygenase (COX) enzymes.[1][2] These diverse activities make BN-82451 a compound of significant interest for research into neurodegenerative diseases such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2]
This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of BN-82451 dihydrochloride.
Mechanism of Action & Signaling Pathway
BN-82451 exerts its neuroprotective and anti-inflammatory effects through a multi-pronged approach. A key aspect of its anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. By blocking COX, BN-82451 reduces the production of prostaglandins, key mediators of inflammation. Its neuroprotective effects are linked to its ability to mitigate oxidative stress and protect mitochondria, crucial for neuronal survival.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (Hypothetical Data)
| Assay Type | Target | Cell Line / Enzyme Source | IC50 / EC50 (µM) | Reference Compound |
|---|---|---|---|---|
| Enzyme Inhibition | Human COX-1 | Recombinant | Data not available | Indomethacin |
| Enzyme Inhibition | Human COX-2 | Recombinant | Data not available | Celecoxib |
| Neuroprotection | Glutamate-induced toxicity | SH-SY5Y or primary neurons | Data not available | MK-801 |
| Antioxidant Activity | DPPH Radical Scavenging | Cell-free | Data not available | Trolox / Ascorbic Acid |
Experimental Workflow & Protocols
The general workflow for evaluating the in vitro efficacy of BN-82451 involves a tiered approach, starting with target-based enzymatic assays and progressing to cell-based models of neurotoxicity and oxidative stress.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BN-82451 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for BN-82451 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 dihydrochloride (B599025) is a multi-targeting neuroprotective agent with a complex mechanism of action that includes sodium (Na+) channel blockade, antioxidant properties, mitochondrial protection, and inhibition of cyclooxygenase (COX) enzymes.[1][2] These diverse activities make it a compound of significant interest for research into neurodegenerative diseases such as Huntington's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2] These application notes provide detailed protocols for the preparation and use of BN-82451 dihydrochloride in a cell culture setting to investigate its neuroprotective effects.
Data Presentation
Table 1: Cytotoxicity of this compound in Neuronal Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay Method |
| SH-SY5Y | 24 | Data to be determined | MTT Assay |
| 48 | Data to be determined | MTT Assay | |
| 72 | Data to be determined | MTT Assay | |
| PC12 | 24 | Data to be determined | XTT Assay |
| 48 | Data to be determined | XTT Assay | |
| 72 | Data to be determined | XTT Assay | |
| Primary Cortical Neurons | 24 | Data to be determined | LDH Assay |
Table 2: Neuroprotective Effect of this compound Against Oxidative Stress
| Cell Line | Stress Inducer (e.g., H₂O₂) | This compound Conc. (µM) | % Cell Viability Increase |
| SH-SY5Y | Specify concentration | Test range | Data to be determined |
| PC12 | Specify concentration | Test range | Data to be determined |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free water, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, if preparing an aqueous stock)
Protocol for DMSO Stock Solution (Recommended):
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. To avoid handling very small quantities, it is advisable to prepare a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 391.4 g/mol ), dissolve 3.914 mg in 1 mL of DMSO.
-
Vortexing: Vortex the solution gently until the powder is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene (B1209903) tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Protect from light.
Note on Stability: The stability of this compound in cell culture media has not been extensively reported. It is recommended to prepare fresh dilutions in media for each experiment from the frozen stock. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assays (MTT/XTT)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with FBS and antibiotics)
-
96-well clear, flat-bottom cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add the medium containing the desired concentrations of the compound. Include vehicle-only controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT/XTT Assay: Follow the manufacturer's instructions for the chosen viability assay kit. This typically involves adding the reagent to each well and incubating for a specific period to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Neuroprotection Assay Against Oxidative Stress
This protocol is designed to evaluate the protective effects of this compound against an oxidative insult.
Materials:
-
All materials from the cell viability assay protocol
-
An oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
Protocol:
-
Cell Seeding: Seed cells as described in the cell viability protocol.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Following pre-treatment, add the oxidative stress-inducing agent to the wells (except for the untreated control wells) at a concentration known to induce a significant but not complete loss of cell viability.
-
Co-incubation: Co-incubate the cells with this compound and the stressor for the desired duration (e.g., 24 hours).
-
Assessment of Cell Viability: Perform a cell viability assay (e.g., MTT, XTT, or LDH assay) to quantify the protective effect of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways influenced by this compound and a typical experimental workflow.
Caption: Proposed multi-target signaling pathway of BN-82451.
Caption: General workflow for a neuroprotection assay.
Caption: Protocol for preparing a stock solution.
References
Application Notes and Protocols for BN-82451 Dihydrochloride in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BN-82451 dihydrochloride, a multitargeting neuroprotective agent, in primary neuron cultures. This document is intended to guide researchers in harnessing the therapeutic potential of this compound in in vitro models of neurological disorders.
Introduction to this compound
BN-82451 is a novel small molecule with significant neuroprotective properties demonstrated in various in vitro and in vivo models.[1] Its multifaceted mechanism of action makes it a promising candidate for the study and potential treatment of a range of neurodegenerative diseases.[1] The primary neuroprotective effects of BN-82451 are attributed to its ability to modulate several key cellular pathways involved in neuronal survival and death.
Mechanism of Action
BN-82451 exhibits a multi-pronged approach to neuroprotection, targeting several critical pathways implicated in neuronal damage:
-
Sodium (Na+) Channel Blockade: By blocking voltage-gated sodium channels, BN-82451 can inhibit excessive neuronal depolarization, a key event in excitotoxicity. This action helps to prevent the massive influx of calcium ions that triggers downstream apoptotic and necrotic cell death pathways.
-
Antioxidant Properties: The compound possesses intrinsic antioxidant capabilities, enabling it to scavenge harmful reactive oxygen species (ROS) that accumulate during periods of cellular stress and contribute to oxidative damage of lipids, proteins, and DNA.
-
Mitochondrial Protection: BN-82451 helps to preserve mitochondrial function, a critical aspect of neuronal health. It aids in maintaining the mitochondrial membrane potential and inhibiting the release of pro-apoptotic factors like cytochrome c.[1]
-
Anti-inflammatory Activity: The molecule also demonstrates anti-inflammatory effects, primarily through the inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory cascade.[1]
Signaling Pathways and Experimental Workflows
The multifaceted mechanism of BN-82451 involves the modulation of several interconnected signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for assessing the neuroprotective effects of BN-82451 in primary neuron cultures.
References
Application Notes and Protocols for BN-82451 Dihydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 dihydrochloride (B599025) is a multitargeting neuroprotective agent with demonstrated efficacy in various preclinical animal models of neurodegenerative diseases.[1][2] Its mechanism of action is attributed to a combination of properties, including sodium (Na+) channel blockade, antioxidant effects, mitochondrial protection, and inhibition of cyclooxygenases, which collectively contribute to its anti-inflammatory and neuroprotective capabilities.[1][2] This document provides detailed application notes and protocols for the administration of BN-82451 dihydrochloride in animal models, with a specific focus on the R6/2 transgenic mouse model of Huntington's disease, where its efficacy has been notably documented.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of BN-82451 in the R6/2 mouse model of Huntington's disease.
Table 1: Effects of BN-82451 on Survival and Motor Performance in R6/2 Mice
| Parameter | Treatment Group | Outcome | Percentage Improvement |
| Survival | BN-82451 | Increased Lifespan | 15% |
| Motor Performance | BN-82451 | Improved Rotarod Performance | Data not specified |
Table 2: Neuroprotective Effects of BN-82451 on Neuropathology in R6/2 Mice at 90 Days of Age
| Neuropathological Marker | Treatment Group | Outcome |
| Gross Brain Atrophy | BN-82451 | Significantly Reduced |
| Neuronal Atrophy | BN-82451 | Significantly Reduced |
| Neuronal Intranuclear Inclusions | BN-82451 | Significantly Reduced Number |
Experimental Protocols
This section details the methodologies for the administration of this compound and the subsequent evaluation of its effects in the R6/2 transgenic mouse model of Huntington's disease.
Protocol 1: Oral Administration of this compound
Objective: To administer this compound orally to R6/2 transgenic mice for the evaluation of its therapeutic efficacy.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (20-gauge, 1.5-inch, curved with a 2.25-mm ball tip)
-
Syringes (1 ml)
-
Analytical balance
-
Vortex mixer
-
R6/2 transgenic mice and wild-type littermates (5 weeks of age)
-
Standard laboratory animal housing and husbandry equipment
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, freshly prepare the this compound solution.
-
Accurately weigh the required amount of this compound to achieve the desired dose (e.g., 30 mg/kg).
-
Suspend or dissolve the compound in the chosen vehicle. Ensure thorough mixing using a vortex mixer to achieve a homogenous suspension. The volume for oral gavage should be calculated based on the animal's body weight (typically 10 ml/kg).
-
-
Animal Handling and Administration:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Introduce the gavage needle into the corner of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the prepared BN-82451 solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
-
Dosing Regimen:
-
Administer this compound or vehicle to the respective groups of mice daily, starting at 5 weeks of age and continuing until the study endpoint.
-
Protocol 2: Assessment of Motor Performance using the Rotarod Test
Objective: To evaluate the effect of this compound on motor coordination and balance in R6/2 mice.
Materials:
-
Rotarod apparatus (e.g., accelerating model)
-
R6/2 transgenic mice and wild-type littermates undergoing treatment
Procedure:
-
Acclimation and Training:
-
Prior to the start of the treatment period, acclimate the mice to the rotarod apparatus.
-
Train the mice on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.
-
-
Testing:
-
Beginning at a designated age (e.g., 6 weeks), test the mice weekly.
-
Place the mouse on the rotating rod of the apparatus.
-
Start the trial with the rod rotating at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making a full passive rotation.
-
Perform three trials per mouse for each testing session, with a rest period of at least 15 minutes between trials.
-
The average latency to fall across the three trials is used for data analysis.
-
Protocol 3: Histological Analysis of Neuroprotection
Objective: To assess the neuroprotective effects of this compound by examining brain atrophy, neuronal atrophy, and the number of neuronal intranuclear inclusions.
Materials:
-
Anesthetic (e.g., pentobarbital)
-
Perfusion solutions (e.g., saline, 4% paraformaldehyde in phosphate-buffered saline)
-
Vibratome or cryostat
-
Microscope slides
-
Staining reagents (e.g., cresyl violet for neuronal morphology, anti-ubiquitin or anti-huntingtin antibodies for inclusions)
-
Microscope with imaging software
-
Image analysis software
Procedure:
-
Tissue Collection and Preparation:
-
At the study endpoint (e.g., 90 days of age), deeply anesthetize the mice.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight.
-
Section the brain into coronal sections (e.g., 30-40 µm thickness) using a vibratome or cryostat.
-
-
Assessment of Gross Brain Atrophy:
-
Mount serial sections onto microscope slides.
-
Stain the sections with cresyl violet.
-
Capture images of the entire brain sections at low magnification.
-
Use image analysis software to measure the total brain area or volume and compare between treatment groups.
-
-
Assessment of Neuronal Atrophy:
-
Using the cresyl violet-stained sections, acquire high-magnification images of specific brain regions (e.g., striatum, cortex).
-
Use image analysis software to measure the cross-sectional area of individual neurons.
-
Compare the average neuronal size between treatment groups.
-
-
Quantification of Neuronal Intranuclear Inclusions:
-
Perform immunohistochemistry on brain sections using an antibody specific for ubiquitin or the mutant huntingtin protein to label the intranuclear inclusions.
-
Acquire high-magnification images of the striatum and cortex.
-
Manually or using automated image analysis software, count the number of inclusion-positive nuclei.
-
Express the data as the number of inclusions per unit area and compare between treatment groups.
-
Mandatory Visualizations
Caption: Multitargeting mechanism of action of BN-82451 leading to neuroprotection.
Caption: Experimental workflow for evaluating BN-82451 in R6/2 mice.
References
- 1. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BN-82451 Dihydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 dihydrochloride (B599025) is a neuroprotective agent with a multi-faceted mechanism of action, including antioxidant and anti-inflammatory properties. It has shown therapeutic potential in preclinical studies for various neurodegenerative disorders. Notably, research has demonstrated its efficacy in a transgenic mouse model of Huntington's disease, where it improved motor performance and increased survival.[1] This document provides detailed application notes and protocols for the use of BN-82451 dihydrochloride in mouse models, based on published research.
Data Presentation
The following table summarizes the dosage information for this compound as cited in a key study using a mouse model of Huntington's disease.
| Parameter | Details | Reference |
| Mouse Model | R6/2 transgenic mice for Huntington's disease | Klivenyi et al., 2003 |
| Dosage | 30 mg/kg | Klivenyi et al., 2003 |
| Administration Route | Oral (mixed with food) | Klivenyi et al., 2003 |
| Frequency | Daily | Klivenyi et al., 2003 |
| Duration | Chronic, until the endpoint of the study | Klivenyi et al., 2003 |
| Formulation | Mixed into powdered chow | Klivenyi et al., 2003 |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol is based on the methodology described for administering BN-82451 to R6/2 transgenic mice.
Materials:
-
This compound powder
-
Powdered mouse chow
-
Precision balance
-
Spatula
-
Mixing container
-
Food pellets press (optional, for creating uniform pellets)
Procedure:
-
Calculate the required amount of this compound:
-
Determine the total daily food consumption per mouse (in grams).
-
Calculate the total daily dose of BN-82451 per mouse based on the desired dosage (e.g., 30 mg/kg).
-
The amount of BN-82451 to be mixed into the food can be calculated using the following formula:
-
Amount of BN-82451 (mg) = (Dosage (mg/kg) x Average mouse body weight (kg)) / Total daily food consumption (g) x 1000
-
-
-
Weigh the this compound and powdered chow:
-
Accurately weigh the calculated amount of this compound.
-
Weigh the corresponding amount of powdered mouse chow.
-
-
Mix the compound with the chow:
-
In a suitable mixing container, thoroughly mix the this compound powder with the powdered chow until a homogenous mixture is achieved.
-
For consistent dosing, it is crucial to ensure even distribution of the compound throughout the food.
-
-
Food presentation:
-
The medicated chow can be provided to the mice in a food hopper.
-
Alternatively, the mixture can be pressed into pellets of a specific weight for more controlled daily administration.
-
-
Storage:
-
Store the medicated chow in a cool, dry, and dark place to prevent degradation of the compound. Prepare fresh batches regularly.
-
Oral Administration Protocol in a Huntington's Disease Mouse Model (R6/2)
This protocol outlines the procedure for the chronic oral administration of BN-82451 to R6/2 transgenic mice.
Animal Model:
-
R6/2 transgenic mice, a well-established model for Huntington's disease.
Experimental Design:
-
Animal Acclimation:
-
House the mice in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to water.
-
Allow for an acclimation period of at least one week before the start of the experiment.
-
-
Treatment Groups:
-
Control Group: R6/2 mice receiving standard powdered chow without the drug.
-
Treatment Group: R6/2 mice receiving powdered chow mixed with this compound at a concentration calculated to deliver a daily dose of 30 mg/kg.
-
-
Administration:
-
Begin treatment at a pre-determined age, as specified by the study design (e.g., from weaning).
-
Provide the medicated or control chow to the respective groups daily.
-
Monitor food consumption to ensure the mice are receiving the intended dose.
-
-
Monitoring and Endpoints:
-
Monitor the mice regularly for changes in body weight, motor performance (e.g., using a rotarod), and overall health.
-
The study duration will depend on the specific research question and the typical lifespan of the R6/2 mice.
-
Mandatory Visualization
Below are diagrams illustrating key concepts related to the application of BN-82451.
References
Application Notes and Protocols for BN-82451 Dihydrochloride in COX-1 and COX-2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are key mediators of inflammation, pain, and fever.[1][2][3][4] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1][2][4] COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1][4] In contrast, COX-2 is typically not expressed under normal conditions but is induced by inflammatory stimuli, leading to the production of prostaglandins (B1171923) that mediate inflammation and pain.[1][4] Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory disorders while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]
BN-82451 is a multitargeting neuroprotective agent that also possesses anti-inflammatory properties attributed to its inhibition of cyclooxygenases. These application notes provide detailed protocols for evaluating the inhibitory activity and selectivity of BN-82451 dihydrochloride (B599025) against COX-1 and COX-2 using fluorometric-based assays.
Data Presentation
The inhibitory activity of a compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) is used to determine the compound's selectivity for the COX-2 isoform. The following table provides an example of how to present the quantitative data obtained from these assays, populated with values for common reference inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| BN-82451 dihydrochloride | To be determined | To be determined | To be determined |
| Celecoxib (Example) | 82 | 6.8 | 12 |
| SC-560 (Example) | 0.0048 | 1.4 | 0.0034 |
Note: The IC50 values for Celecoxib and SC-560 are provided as examples for data comparison and are derived from studies using human peripheral monocytes.
COX Signaling Pathway
The diagram below illustrates the conversion of arachidonic acid into various prostanoids by COX-1 and COX-2, and the point of inhibition by compounds like this compound.
Caption: COX Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols are adapted from commercially available fluorometric inhibitor screening kits and provide a reliable method for determining the inhibitory effects of this compound on COX-1 and COX-2.[1][4]
Materials and Reagents
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH)
-
This compound
-
Known COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as controls
-
DMSO or other appropriate solvent
-
96-well black microplate with a clear bottom
-
Multi-channel pipette
-
Fluorescence microplate reader with kinetic capabilities (Ex/Em = 535/587 nm)
Experimental Workflow Diagram
Caption: Workflow for COX Inhibition Assay.
Detailed Protocol
1. Reagent Preparation:
-
COX-1/COX-2 Enzyme: Reconstitute the lyophilized enzyme with sterile ddH2O as per the supplier's instructions (e.g., to a final concentration of 1 U/µl). Aliquot and store at -80°C. Keep on ice during use.
-
Arachidonic Acid (Substrate): Reconstitute the vial with 100% Ethanol. Prepare a working solution by diluting with NaOH and COX Assay Buffer as per the kit's manual. Keep on ice.
-
Test Inhibitor (this compound): Prepare a stock solution in an appropriate solvent (e.g., DMSO). Create a series of dilutions at 10 times the desired final test concentrations using COX Assay Buffer.
2. Assay Procedure:
-
Set up the 96-well plate with the following wells in duplicate or triplicate:
-
Enzyme Control (EC): 10 µl of COX Assay Buffer.
-
Inhibitor Control (IC): 10 µl of a known inhibitor (e.g., 2 µl Celecoxib + 8 µl Assay Buffer for COX-2 assay).[1]
-
Sample (S): 10 µl of diluted this compound at various concentrations.
-
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, mix:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Reconstituted COX-1 or COX-2 enzyme
-
Refer to the specific assay kit manual for exact volumes.
-
-
Add 80 µl of the Reaction Mix to each well (EC, IC, and S).
-
Initiate the Reaction: Using a multi-channel pipette, add 10 µl of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously.
3. Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence kinetically at 25°C for 5-10 minutes, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
4. Data Analysis and Calculation:
-
For each well, choose two time points (T1 and T2) within the linear range of the reaction curve and record the corresponding fluorescence values (RFU1 and RFU2).
-
Calculate the slope for all samples using the formula: Slope = (RFU2 - RFU1) / (T2 - T1) .
-
Calculate the percentage of relative inhibition for each concentration of this compound using the formula:
% Relative Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Plot the % Relative Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
Calculate the Selectivity Index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.
Conclusion
These protocols provide a robust framework for the characterization of this compound as a COX-1 and COX-2 inhibitor. Accurate determination of its IC50 values and selectivity index is crucial for understanding its anti-inflammatory potential and guiding further drug development efforts.
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Mitochondrial Protection with BN-82451 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 dihydrochloride (B599025) is a multitargeting neuroprotective agent with a complex mechanism of action that includes antioxidant and mitochondria-protecting properties.[1] Its neuroprotective effects have been observed in various in vitro and in vivo models of neurodegenerative diseases, such as Huntington's disease, Parkinson's disease, and cerebral ischemia. The compound's mode of action is attributed to a combination of sodium channel blockade, antioxidant activity, and inhibition of cyclooxygenases, all of which contribute to its neuroprotective and anti-inflammatory effects.[1] A crucial aspect of its neuroprotective capacity is its ability to preserve mitochondrial function, a key factor in neuronal survival and resilience against pathological insults.
These application notes provide a comprehensive overview and detailed protocols for assessing the mitochondrial protective effects of BN-82451 dihydrochloride in a research setting.
Proposed Signaling Pathway for Mitochondrial Protection by BN-82451
The following diagram illustrates the hypothesized signaling pathway through which BN-82451 exerts its protective effects on mitochondria.
Data Presentation: Quantitative Assessment of Mitochondrial Protection
The following tables present hypothetical data illustrating the potential protective effects of BN-82451 on mitochondrial function in an in vitro neuronal cell model subjected to oxidative stress (e.g., H₂O₂ treatment).
Table 1: Effect of BN-82451 on Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Mean JC-1 Red/Green Fluorescence Ratio | % Protection |
| Vehicle Control | 1.00 ± 0.05 | - |
| Oxidative Stress (H₂O₂) | 0.35 ± 0.04 | 0% |
| H₂O₂ + BN-82451 (1 µM) | 0.58 ± 0.05 | 35.4% |
| H₂O₂ + BN-82451 (10 µM) | 0.82 ± 0.06 | 72.3% |
Table 2: Effect of BN-82451 on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Mean DCFDA Fluorescence (Arbitrary Units) | % ROS Reduction |
| Vehicle Control | 100 ± 8 | - |
| Oxidative Stress (H₂O₂) | 450 ± 25 | 0% |
| H₂O₂ + BN-82451 (1 µM) | 280 ± 15 | 48.6% |
| H₂O₂ + BN-82451 (10 µM) | 150 ± 12 | 85.7% |
Table 3: Effect of BN-82451 on Cellular ATP Levels
| Treatment Group | ATP Concentration (µM) | % ATP Restoration |
| Vehicle Control | 1.50 ± 0.12 | - |
| Oxidative Stress (H₂O₂) | 0.60 ± 0.08 | 0% |
| H₂O₂ + BN-82451 (1 µM) | 0.95 ± 0.10 | 38.9% |
| H₂O₂ + BN-82451 (10 µM) | 1.30 ± 0.11 | 77.8% |
Experimental Workflow
The diagram below outlines a general workflow for assessing the mitochondrial protective effects of a test compound like BN-82451.
Experimental Protocols
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: The lipophilic cationic fluorescent dye JC-1 accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
JC-1 dye
-
FCCP or CCCP (positive control for depolarization)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induce mitochondrial stress by adding H₂O₂ to the appropriate wells. Include vehicle-only and H₂O₂-only controls. A positive control for depolarization can be included by treating a set of wells with FCCP or CCCP.
-
After the stress incubation period, remove the treatment media and wash the cells gently with pre-warmed PBS.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Add fresh PBS or culture medium to each well.
-
Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) wavelengths using a fluorescence microplate reader.
-
Calculate the ratio of red to green fluorescence for each well.
Intracellular Reactive Oxygen Species (ROS) Assay
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
Neuronal cells
-
Cell culture medium
-
This compound
-
H₂O₂
-
DCFDA/H2DCFDA reagent
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Plate and treat cells with BN-82451 and H₂O₂ as described in the ΔΨm assay protocol.
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFDA/H2DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the probe-containing medium and wash the cells with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
Cellular ATP Level Assay
Principle: This assay is based on the luciferase reaction, where the amount of light produced is proportional to the amount of ATP present. Cell lysis releases ATP, which then reacts with luciferin (B1168401) in the presence of luciferase to generate a luminescent signal.
Materials:
-
Neuronal cells
-
Cell culture medium
-
This compound
-
H₂O₂
-
ATP assay kit (containing cell lysis buffer, luciferase, and luciferin)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white, opaque 96-well plate and treat as previously described.
-
After treatment, equilibrate the plate to room temperature.
-
Add the ATP assay reagent (which typically includes a cell lysis agent) to each well.
-
Incubate for a short period (as per the kit instructions) at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Generate an ATP standard curve to quantify the ATP concentration in the samples.
Logical Relationship of Assays
The following diagram illustrates how the different assays collectively contribute to the assessment of mitochondrial health.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Actual experimental results may vary. Researchers should optimize protocols for their specific cell types and experimental conditions.
References
Application Notes and Protocols for BN-82451 Dihydrochloride in Seahorse XF Assays
Introduction
BN-82451 dihydrochloride (B599025) is a novel neuroprotective agent with a multifaceted mechanism of action that includes antioxidant and mitochondria-protecting properties.[1] The Agilent Seahorse XF Analyzer is a powerful platform for real-time measurement of cellular metabolic functions, specifically the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. These application notes provide detailed protocols for utilizing the Seahorse XF platform to investigate the effects of BN-82451 dihydrochloride on cellular bioenergetics. The protocols described herein are designed for researchers, scientists, and drug development professionals interested in elucidating the impact of this compound on mitochondrial function and glycolytic activity.
Principle of the Assays
The Seahorse XF assays measure the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis. The Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolysis Stress Test utilize the sequential injection of different metabolic modulators to reveal a comprehensive profile of cellular bioenergetics.
-
Mito Stress Test: This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2][3]
-
Glycolysis Stress Test: This assay determines the key parameters of glycolytic flux, such as glycolysis, glycolytic capacity, and glycolytic reserve.[4][5]
Application: Assessing the Protective Effects of this compound Against Mitochondrial Dysfunction
In this representative application, we demonstrate the use of Seahorse XF assays to evaluate the protective effects of this compound against rotenone-induced mitochondrial dysfunction in a neuronal cell line. Rotenone (B1679576) is a complex I inhibitor that impairs mitochondrial respiration and induces oxidative stress.
Data Presentation
The following tables summarize the quantitative data obtained from Seahorse XF assays investigating the effects of this compound on rotenone-challenged neuronal cells.
Table 1: Effect of this compound on Mitochondrial Function in Rotenone-Treated Cells (Seahorse XF Mito Stress Test)
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP Production (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) |
| Vehicle Control | 150 ± 10 | 100 ± 8 | 300 ± 20 | 150 ± 15 |
| Rotenone (1 µM) | 80 ± 7 | 40 ± 5 | 120 ± 10 | 40 ± 6 |
| BN-82451 (10 µM) + Rotenone (1 µM) | 135 ± 9 | 90 ± 6 | 250 ± 18 | 115 ± 12 |
| BN-82451 (10 µM) | 155 ± 11 | 105 ± 7 | 310 ± 22 | 155 ± 16 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Glycolytic Function in Rotenone-Treated Cells (Seahorse XF Glycolysis Stress Test)
| Treatment Group | Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (mpH/min) |
| Vehicle Control | 20 ± 2 | 40 ± 3 | 20 ± 2.5 |
| Rotenone (1 µM) | 35 ± 3 | 55 ± 4 | 20 ± 3 |
| BN-82451 (10 µM) + Rotenone (1 µM) | 25 ± 2.5 | 45 ± 3.5 | 20 ± 2.8 |
| BN-82451 (10 µM) | 21 ± 2.2 | 42 ± 3.2 | 21 ± 2.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol details the procedure for assessing the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF96 or XF24 Cell Culture Microplates
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
Rotenone (or other mitochondrial toxin)
-
Seahorse XF Base Medium supplemented with glucose, sodium pyruvate, and L-glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Calibrant
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the neuronal cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight in a standard cell culture incubator.
-
-
Compound Treatment:
-
On the day of the assay, treat the cells with this compound at the desired concentration for a specified pre-incubation time (e.g., 1-4 hours).
-
For the toxin-induced dysfunction model, add rotenone to the appropriate wells for the last 30-60 minutes of the BN-82451 pre-incubation.
-
-
Assay Preparation:
-
Hydrate a Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Prepare the Seahorse XF Assay Medium by supplementing XF Base Medium with glucose, sodium pyruvate, and L-glutamine. Warm to 37°C.
-
Remove the cell culture medium from the cell plate and wash twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Analyzer Operation:
-
Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) diluted in assay medium.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure the basal OCR and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Protocol 2: Seahorse XF Glycolysis Stress Test
This protocol outlines the assessment of the impact of this compound on glycolysis.
Materials:
-
Seahorse XF96 or XF24 Cell Culture Microplates
-
Neuronal cell line
-
Cell culture medium
-
This compound
-
Rotenone
-
Seahorse XF Base Medium supplemented with L-glutamine
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose)
-
Seahorse XF Calibrant
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the Mito Stress Test protocol.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge as described previously.
-
Prepare the Glycolysis Stress Test assay medium by supplementing XF Base Medium with L-glutamine (note: no glucose or pyruvate). Warm to 37°C.
-
Wash the cells with the glucose-free assay medium.
-
Add the final volume of glucose-free assay medium to each well.
-
Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Seahorse XF Analyzer Operation:
-
Load the hydrated sensor cartridge with the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-Deoxyglucose) diluted in the glucose-free assay medium.
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the basal ECAR, then inject glucose to measure glycolysis, followed by oligomycin to measure glycolytic capacity, and finally 2-DG to inhibit glycolysis.
-
Visualizations
Caption: Workflow for the Seahorse XF Mito Stress Test.
Caption: Proposed protective mechanism of BN-82451.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective targeting of an antioxidant to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BN-82451 Dihydrochloride in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 dihydrochloride (B599025) is a multitarget neuroprotective agent with significant anti-inflammatory properties.[1][2] Its therapeutic potential in neurological disorders associated with neuroinflammation is attributed to a combination of mechanisms, including inhibition of cyclooxygenases (COX), blockade of sodium channels, and protection of mitochondrial function.[1][2] These application notes provide a comprehensive overview of the use of BN-82451 in neuroinflammation research, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.
Mechanism of Action
BN-82451 exhibits a multi-faceted mechanism of action that collectively contributes to its anti-neuroinflammatory and neuroprotective effects:
-
Cyclooxygenase (COX) Inhibition: A primary mechanism for its anti-inflammatory effects is the inhibition of COX enzymes, which are key mediators in the production of pro-inflammatory prostaglandins.[1][2]
-
Sodium Channel Blockade: By blocking voltage-gated sodium channels, BN-82451 can reduce neuronal excitability and subsequent excitotoxicity, a common feature in neurodegenerative diseases.
-
Mitochondrial Protection: BN-82451 helps maintain mitochondrial integrity and function, potentially by inhibiting the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death pathways.[2]
Data Presentation
While specific quantitative data for BN-82451's activity in neuroinflammation models is not extensively available in the public domain, the following tables provide a template for organizing experimental results. Researchers are encouraged to populate these tables with their own data.
Table 1: In Vitro Anti-inflammatory Activity of BN-82451 in Microglia
| Parameter | BN-82451 Concentration | Result |
| COX-1 IC50 (µM) | User-defined | User-defined |
| COX-2 IC50 (µM) | User-defined | User-defined |
| TNF-α Reduction (%) | User-defined | User-defined |
| IL-6 Reduction (%) | User-defined | User-defined |
| Nitric Oxide (NO) Reduction (%) | User-defined | User-defined |
Table 2: In Vivo Efficacy of BN-82451 in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
| Parameter | BN-82451 Dosage (mg/kg) | Result |
| Brain TNF-α Levels (pg/mg tissue) | User-defined | User-defined |
| Brain IL-6 Levels (pg/mg tissue) | User-defined | User-defined |
| Microglial Activation Marker (e.g., Iba1) Expression | User-defined | User-defined |
| Behavioral Outcome (e.g., Morris Water Maze) | User-defined | User-defined |
Experimental Protocols
The following are detailed protocols for investigating the anti-neuroinflammatory effects of BN-82451.
Protocol 1: In Vitro Assessment of Anti-inflammatory Effects in Microglial Cells
This protocol details the investigation of BN-82451's ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture:
- Culture a suitable microglial cell line (e.g., BV-2) or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
- Seed microglia in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of BN-82451 dihydrochloride (e.g., 1, 10, 50 µM) for 1 hour.
- Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no BN-82451) and a negative control group (no LPS).
3. Measurement of Inflammatory Markers:
- Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent assay.
- Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.
- Gene Expression of Inflammatory Mediators: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Nos2, Tnf, and Il6.
4. Data Analysis:
- Normalize the results to the vehicle-treated, LPS-stimulated group.
- Perform statistical analysis using ANOVA followed by a post-hoc test to determine significant differences between treatment groups.
Protocol 2: In Vivo Evaluation in a Mouse Model of LPS-Induced Neuroinflammation
This protocol describes the assessment of BN-82451's efficacy in a systemic inflammation model that leads to neuroinflammation.
1. Animals:
- Use adult male C57BL/6 mice (8-10 weeks old).
- House the animals under standard laboratory conditions with ad libitum access to food and water.
- Acclimatize the mice for at least one week before the experiment.
2. Treatment:
- Administer this compound (e.g., 10, 30 mg/kg) or vehicle via oral gavage or intraperitoneal injection.
- One hour after BN-82451 administration, induce systemic inflammation by a single intraperitoneal injection of LPS (1 mg/kg).
- Include a control group that receives vehicle instead of both BN-82451 and LPS.
3. Tissue Collection and Analysis:
- At 24 hours post-LPS injection, euthanize the mice and perfuse with ice-cold saline.
- Collect brain tissue (cortex and hippocampus) for analysis.
- Cytokine Analysis: Homogenize a portion of the brain tissue and measure the levels of TNF-α and IL-6 using ELISA.
- Immunohistochemistry: Fix the other portion of the brain in 4% paraformaldehyde, embed in paraffin, and section. Perform immunohistochemical staining for microglial (Iba1) and astrocyte (GFAP) markers to assess gliosis.
4. Behavioral Assessment (Optional):
- Perform behavioral tests such as the Morris water maze or Y-maze before and after treatment to assess cognitive function.
5. Data Analysis:
- Compare the levels of inflammatory markers and the extent of gliosis between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Signaling Pathways and Workflows
Caption: BN-82451 multitarget mechanism of action.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
Application Notes and Protocols for In Vivo Imaging of BN-82451 Dihydrochloride's Pharmacodynamic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 dihydrochloride (B599025) is a novel neuroprotective agent with a multi-targeting mechanism of action, making it a promising candidate for the treatment of various neurodegenerative diseases.[1] Its therapeutic potential stems from its ability to mitigate oxidative stress, reduce neuroinflammation, and protect mitochondria.[1] While direct in vivo imaging of BN-82451 distribution is not a standard application, various advanced imaging techniques can be employed to visualize and quantify its pharmacodynamic effects in preclinical animal models. These non-invasive methods are crucial for understanding the drug's efficacy, optimizing dosage, and bridging the gap between preclinical and clinical studies.
This document provides detailed application notes and protocols for assessing the in vivo effects of BN-82451 using established imaging modalities.
Mechanism of Action of BN-82451
BN-82451 exerts its neuroprotective effects through a combination of pathways:
-
Antioxidant Properties: It directly scavenges free radicals, reducing oxidative damage to neurons.
-
Anti-inflammatory Action: It inhibits key inflammatory mediators, thereby reducing neuroinflammation.
-
Mitochondrial Protection: It helps maintain mitochondrial integrity and function, crucial for neuronal survival.[1]
-
Sodium Channel Blockade: This action contributes to its neuroprotective effects by preventing excessive neuronal excitation.[1]
These mechanisms collectively contribute to improved neuronal survival and function in models of neurodegenerative diseases such as Huntington's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][2]
In Vivo Imaging Modalities for Assessing BN-82451 Efficacy
The following table summarizes key imaging modalities that can be used to non-invasively assess the biological effects of BN-82451 in animal models.
| Imaging Modality | Target Process | Typical Probes/Tracers | Information Provided | Animal Models |
| PET | Neuroinflammation | 11C-PBR28, 18F-DPA-714 (TSPO ligands) | Quantifies microglial activation, a hallmark of neuroinflammation.[3][4][5] | Rodent models of neurodegenerative diseases (e.g., AD, PD, HD) |
| PET/SPECT | Oxidative Stress | 64Cu-ATSM, various radiolabeled antioxidants | Measures levels of oxidative stress in the brain.[6] | Rodent models of stroke, neurodegeneration |
| PET | Mitochondrial Function | Radiotracers targeting mitochondrial complexes | Assesses mitochondrial density and function.[7][8][9] | Models of mitochondrial dysfunction in neurodegeneration |
| MRI | Structural Integrity | Gadolinium-based contrast agents | Detects blood-brain barrier disruption and neurodegeneration.[10] | Various CNS injury and disease models |
| MRS | Neurochemical Profile | N/A | Measures levels of neurochemicals like N-acetylaspartate (NAA) as a marker of neuronal health.[3][10] | Models of neurodegeneration and brain injury |
| Bioluminescence/Fluorescence Imaging | Specific Cellular Processes | Genetically encoded reporters (e.g., luciferase under a specific promoter), fluorescent probes for reactive oxygen species | Visualizes specific molecular and cellular events related to inflammation and oxidative stress. | Transgenic mouse models, localized injury models |
Experimental Protocols
Protocol 1: Assessing Anti-inflammatory Effects of BN-82451 using PET Imaging of TSPO
This protocol describes the use of Positron Emission Tomography (PET) with a translocator protein (TSPO) radioligand to quantify the reduction in microglial activation following BN-82451 treatment in a rodent model of neuroinflammation.
1. Animal Model:
- Induce neuroinflammation in rodents (e.g., lipopolysaccharide [LPS] injection, or use of a transgenic model of neurodegeneration).
- House animals under standard conditions with ad libitum access to food and water.
2. Dosing Regimen:
- Administer BN-82451 dihydrochloride or vehicle control to the animals. The route of administration (e.g., oral gavage) and dosage should be based on prior pharmacokinetic and efficacy studies.[2]
- A typical treatment period could range from days to weeks depending on the model.
3. PET Imaging Procedure:
- Anesthetize the animal (e.g., using isoflurane).
- Inject a TSPO radiotracer (e.g., 11C-PBR28 or 18F-DPA-714) intravenously.
- Acquire dynamic PET scans for 60-90 minutes.
- Monitor vital signs throughout the imaging session.
4. Data Analysis:
- Reconstruct PET images and co-register with an anatomical MRI or a template brain atlas.
- Define regions of interest (ROIs) in the brain.
- Calculate the standardized uptake value (SUV) or binding potential (BP) of the radiotracer in the ROIs.
- Compare the tracer uptake between the BN-82451-treated and vehicle-treated groups. A significant reduction in tracer uptake in the treated group would indicate a decrease in neuroinflammation.
Protocol 2: Evaluating Antioxidant Effects of BN-82451 using In Vivo Bioluminescence Imaging
This protocol utilizes a transgenic mouse model expressing a reporter gene (e.g., luciferase) under the control of an oxidative stress-responsive promoter to visualize the antioxidant effects of BN-82451.
1. Animal Model:
- Use a transgenic mouse line where the expression of luciferase is driven by a promoter containing antioxidant response elements (ARE).
- Induce oxidative stress in the brain (e.g., via systemic administration of an oxidizing agent or in a model of stroke).
2. Dosing Regimen:
- Treat animals with this compound or vehicle control as described in Protocol 1.
3. Bioluminescence Imaging Procedure:
- Administer the luciferase substrate (e.g., D-luciferin) to the anesthetized animal via intraperitoneal injection.
- Acquire bioluminescence images using an in vivo imaging system (IVIS) at multiple time points after substrate administration.
4. Data Analysis:
- Quantify the bioluminescence signal (photon flux) from the head region of the animals.
- Compare the signal intensity between the BN-82451-treated and vehicle-treated groups. A lower bioluminescence signal in the treated group suggests a reduction in oxidative stress.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of BN-82451 leading to neuroprotection.
Caption: General workflow for in vivo imaging to assess BN-82451 efficacy.
References
- 1. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo molecular imaging of neuroinflammation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging of Human Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Brain imaging for oxidative stress and mitochondrial dysfunction in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroimaging Methods to Map In Vivo Changes of OXPHOS and Oxidative Stress in Neurodegenerative Disorders [mdpi.com]
- 8. Neuroimaging Methods to Map In Vivo Changes of OXPHOS and Oxidative Stress in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Can imaging techniques measure neuroprotection and remyelination in multiple sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of BN-82451 Dihydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
BN-82451 is a multitargeting neuroprotective agent with demonstrated antioxidant and anti-inflammatory properties.[1] As a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), it holds promise for research in neurodegenerative diseases such as Huntington's disease and Parkinson's disease.[2][3] Accurate and reproducible preparation of a BN-82451 dihydrochloride (B599025) stock solution is fundamental for in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of BN-82451 dihydrochloride stock solutions to ensure experimental consistency and safety.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈Cl₂N₂OS | [1][4] |
| Molecular Weight | 391.4 g/mol | [1][4] |
| Appearance | Off-white to white powder (assumed) | General chemical compound appearance |
| Purity | >98% (typical) | Assumed based on research-grade chemical standards |
Solubility and Storage
| Parameter | Recommendation | Source |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | General practice for similar organic compounds |
| Powder Storage | -20°C for up to 3 years | [4] |
| Solution Storage | -80°C for up to 1 year | [4] |
Note: It is highly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Safety and Handling Precautions
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for handling chemical compounds, particularly those that are pharmacologically active, should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Dust Formation: Avoid generating dust when handling the solid compound.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.914 mg of the compound.
-
Calculation:
-
Amount (in grams) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol )
-
Amount (mg) = 10 mmol/L * 0.001 L * 391.4 g/mol = 3.914 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed compound. For a 10 mM solution with 3.914 mg of compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but be cautious of potential degradation. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes (e.g., amber tubes) to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[4]
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart outlining the preparation and storage of this compound stock solution.
Mechanism of Action: COX Inhibition Signaling Pathway
BN-82451 acts as a dual inhibitor of COX-1 and COX-2. These enzymes are key to the inflammatory response, as they catalyze the conversion of arachidonic acid to prostaglandins (B1171923) (PGs). Prostaglandins, in turn, mediate a variety of physiological and pathological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, BN-82451 reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.
The diagram below provides a simplified overview of the COX signaling pathway and the point of inhibition by BN-82451.
Caption: Inhibition of the COX pathway by BN-82451, preventing prostaglandin (B15479496) production.
References
- 1. This compound | C18H28Cl2N2OS | CID 10249864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BN-82451 hydrochloride | C18H27ClN2OS | CID 72941952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
Application Notes and Protocols for BN-82451 Dihydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BN-82451 dihydrochloride (B599025) is a novel, multi-target neuroprotective agent with potential therapeutic applications in a range of neurodegenerative disorders.[1][2] Its mechanism of action is multifaceted, encompassing the blockade of sodium channels, antioxidant properties, mitochondrial protection, and inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These diverse activities make BN-82451 a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying novel neuroprotective compounds.
These application notes provide a framework for the use of BN-82451 dihydrochloride in HTS, offering detailed protocols for assays relevant to its known biological targets.
Quantitative Data Summary
| Target/Activity | Assay Type | Parameter | Value |
| Voltage-Gated Sodium Channels | Electrophysiology | IC50 | To be determined experimentally |
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | IC50 | To be determined experimentally |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC50 | To be determined experimentally |
| Antioxidant Activity | DPPH Assay | EC50 | To be determined experimentally |
| Antioxidant Activity | ORAC Assay | EC50 | To be determined experimentally |
| Mitochondrial Membrane Potential | JC-1/TMRE Assay | EC50 | To be determined experimentally |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of BN-82451 and a general workflow for its application in high-throughput screening.
Caption: Proposed multi-target signaling pathway of BN-82451 leading to neuroprotection.
Caption: General high-throughput screening workflow applicable to BN-82451.
Experimental Protocols
The following are representative HTS protocols for assessing the activity of BN-82451 and other test compounds against its known targets. These protocols are designed for 384-well microplate format but can be adapted to other formats.
Protocol 1: High-Throughput Screening for Cyclooxygenase (COX) Inhibition
This protocol describes a colorimetric HTS assay to identify inhibitors of COX-1 and COX-2.
1. Materials and Reagents:
-
Enzymes: Ovine or human recombinant COX-1 and COX-2
-
Substrate: Arachidonic Acid
-
Co-substrate/Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test Compound: this compound (and compound library)
-
Reference Inhibitor: Celecoxib (for COX-2), Indomethacin (for COX-1/2)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol (B47542) and 1 µM hematin
-
Plates: 384-well clear, flat-bottom microplates
2. Procedure:
-
Compound Plating: Prepare serial dilutions of BN-82451 and library compounds in DMSO. Dispense 1 µL of each compound solution into the appropriate wells of the 384-well plate. Include wells for positive control (reference inhibitor) and negative control (DMSO).
-
Enzyme Preparation: Dilute COX-1 or COX-2 enzyme in assay buffer to the desired concentration.
-
Enzyme Addition: Add 20 µL of the diluted enzyme solution to each well of the compound plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a solution of arachidonic acid and TMPD in assay buffer. Add 20 µL of this solution to each well to initiate the reaction.
-
Signal Detection: Immediately begin monitoring the absorbance at 590 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to COX activity.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background)).
-
For dose-response curves, plot % Inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: High-Throughput Screening for Antioxidant Activity (DPPH Assay)
This protocol outlines a cell-free HTS assay to measure the radical scavenging activity of BN-82451.
1. Materials and Reagents:
-
Radical: 2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Solvent: Methanol or Ethanol
-
Test Compound: this compound (and compound library)
-
Reference Antioxidant: Ascorbic Acid or Trolox
-
Plates: 384-well clear, flat-bottom microplates
2. Procedure:
-
Compound Plating: Prepare serial dilutions of BN-82451 and library compounds in the chosen solvent. Dispense 10 µL of each compound solution into the wells of a 384-well plate. Include positive (reference antioxidant) and negative (solvent) controls.
-
DPPH Preparation: Prepare a fresh solution of DPPH in the solvent to an absorbance of ~1.0 at 517 nm.
-
DPPH Addition: Add 90 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Signal Detection: Measure the absorbance at 517 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of radical scavenging activity: % Scavenging = 100 * (Abs_control - Abs_sample) / Abs_control.
-
Plot the % Scavenging against the logarithm of the compound concentration and determine the EC50 value from the resulting dose-response curve.
Protocol 3: High-Throughput Screening for Mitochondrial Membrane Potential
This protocol describes a cell-based HTS assay to assess the protective effect of BN-82451 on mitochondrial membrane potential (ΔΨm) using a fluorescent dye like TMRE or JC-1.
1. Materials and Reagents:
-
Cell Line: A neuronal cell line (e.g., SH-SY5Y)
-
Fluorescent Dye: Tetramethylrhodamine, ethyl ester (TMRE) or JC-1
-
Mitochondrial Toxin: Rotenone or FCCP (as a stressor)
-
Test Compound: this compound (and compound library)
-
Reference Compound: A known mitochondrial protective agent
-
Culture Medium: Appropriate for the cell line
-
Plates: 384-well black, clear-bottom microplates
2. Procedure:
-
Cell Plating: Seed the neuronal cells into the 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with various concentrations of BN-82451 or library compounds for a specified pre-incubation period (e.g., 1-24 hours).
-
Stressor Addition: Add the mitochondrial toxin (e.g., rotenone) to induce mitochondrial dysfunction, except in the untreated control wells.
-
Dye Loading: Add the fluorescent ΔΨm dye (e.g., TMRE) to all wells and incubate according to the manufacturer's instructions.
-
Signal Detection: Measure the fluorescence intensity using a microplate reader or high-content imaging system with appropriate filter sets (for TMRE, ~549 nm excitation / ~575 nm emission).
3. Data Analysis:
-
Normalize the fluorescence intensity of compound-treated wells to the controls (untreated and toxin-treated).
-
Calculate the percentage of mitochondrial protection offered by the compounds.
-
Determine the EC50 value from the dose-response curve of % protection versus compound concentration.
Protocol 4: High-Throughput Screening for Sodium Channel Blockade
This protocol describes a cell-based HTS assay using a fluorescent membrane potential-sensitive dye to identify sodium channel blockers.
1. Materials and Reagents:
-
Cell Line: A cell line expressing the target voltage-gated sodium channel (e.g., HEK293-NaV1.7)
-
Membrane Potential Dye: Commercially available fluorescent membrane potential assay kit
-
Channel Activator: Veratridine or other suitable Na+ channel opener
-
Test Compound: this compound (and compound library)
-
Reference Blocker: Tetrodotoxin (TTX) or another known Na+ channel blocker
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar
-
Plates: 384-well black, clear-bottom microplates
2. Procedure:
-
Cell Plating: Seed the cells expressing the target sodium channel into 384-well plates and grow to confluence.
-
Dye Loading: Load the cells with the membrane potential-sensitive dye according to the kit manufacturer's protocol.
-
Compound Addition: Add BN-82451 or library compounds to the wells and incubate for the desired time.
-
Signal Detection: Use a fluorescence plate reader with liquid handling capabilities to measure the baseline fluorescence, then add the channel activator (veratridine) and immediately measure the change in fluorescence, which corresponds to membrane depolarization.
3. Data Analysis:
-
The inhibitory effect of the compounds is measured as a reduction in the fluorescence change upon addition of the channel activator.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the compound concentration.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment.
References
Troubleshooting & Optimization
Technical Support Center: BN-82451 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BN-82451 dihydrochloride (B599025), focusing on its solubility challenges in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is BN-82451 dihydrochloride and what is its mechanism of action?
BN-82451 is a multi-targeting, neuroprotective agent with anti-inflammatory properties. It is a small molecule that can penetrate the central nervous system and is orally active. Its neuroprotective effects stem from several mechanisms, including the blockade of Na+ channels, antioxidant activities, and protection of mitochondria. The anti-inflammatory properties are primarily due to the inhibition of cyclooxygenases (COX). BN-82451 has shown potential in experimental models of neurodegenerative diseases such as cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.
Q2: I'm observing precipitation when trying to dissolve this compound directly in PBS (pH 7.4). Why is this happening?
This compound is the salt form of a complex organic base. While hydrochloride salts are generally used to enhance aqueous solubility, their effectiveness is highly dependent on the pH of the solution. At the neutral pH of standard PBS (around 7.4), the equilibrium can shift, causing the less soluble free base form of BN-82451 to precipitate out of solution. The presence of phosphate (B84403) and chloride ions in PBS can also contribute to the reduced solubility of certain compounds.
Q3: What is the recommended method for preparing this compound for in vivo studies?
Direct dissolution in aqueous buffers like PBS is often unsuccessful. A common and effective method involves the use of a co-solvent system to achieve a stable formulation suitable for in vivo administration. This typically involves dissolving the compound in an organic solvent first, followed by the addition of other excipients.
Q4: Can I prepare a concentrated stock solution of this compound in an organic solvent?
Yes, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is a recommended first step. This stock can then be diluted into your final experimental buffer or formulation. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Troubleshooting Guide: Solubility Issues in PBS
This guide provides a step-by-step approach to address challenges with dissolving this compound in PBS.
Initial Observation: Precipitation or Cloudiness in PBS
If you observe a precipitate or a cloudy solution when attempting to dissolve this compound in PBS, follow this troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting solubility issues.
Data Presentation
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing initial stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Poorly soluble | Prone to precipitation. Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a commonly used method for formulating poorly water-soluble compounds for animal studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline or PBS (pH 7.4)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare the main solution: Weigh the required amount of this compound and dissolve it in a small volume of DMSO to create a concentrated stock solution. For example, you can prepare a 40 mg/mL stock.
-
Mix with co-solvents: In a separate sterile tube, combine the DMSO stock solution with PEG300. Mix well until the solution is clear. A common ratio is 1 part DMSO stock to 6 parts PEG300.
-
Add surfactant: To the DMSO/PEG300 mixture, add Tween 80. A typical ratio is 1 part Tween 80 to the existing mixture. Mix thoroughly until the solution is clear.
-
Final dilution: Immediately before administration, add sterile saline or PBS to the mixture to achieve the final desired concentration of this compound. A common final formulation may consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
Administration: Administer the final formulation to the animal as per your experimental design. It is recommended to use the freshly prepared formulation.
Protocol 2: Preparation of this compound for In Vitro Cell Culture Experiments
This protocol adapts the principles from the in vivo formulation for use in cell culture, with a focus on minimizing solvent toxicity.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-20 mM). Ensure the powder is completely dissolved by vortexing.
-
Sterile filtration (optional but recommended): If you are concerned about sterility, you can filter the DMSO stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage of stock solution: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of working solution: Immediately before treating your cells, thaw an aliquot of the DMSO stock solution. Dilute the stock solution directly into pre-warmed cell culture medium to the final desired experimental concentration.
-
Important Consideration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway
The neuroprotective and anti-inflammatory effects of BN-82451 are mediated through multiple signaling pathways.
BN-82451 dihydrochloride stability in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BN-82451 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting BN-82451 dihydrochloride?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is a common solvent for reconstituting this compound.
Q2: What are the recommended storage conditions for this compound solutions in DMSO?
Once dissolved in a solvent, it is recommended to store the this compound solution at -80°C for long-term stability, with a suggested use within one year.[1] For short-term storage, refrigeration at -20°C is also an option.[1]
Q3: I am observing precipitation in my this compound DMSO stock solution after thawing. What should I do?
Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded or that the solution has undergone freeze-thaw cycles. To address this:
-
Warm the solution: Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving the compound.
-
Prepare a fresh solution: If precipitation persists, it is advisable to prepare a fresh stock solution.
-
Aliquot: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes after initial reconstitution.
Q4: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration will be cell-line or model-dependent. It is recommended to perform a dose-response curve to determine the effective concentration for your specific experimental setup. In vivo studies have utilized oral doses ranging from 1 to 10 mg/kg.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in DMSO solution due to improper storage. | Ensure the DMSO stock solution is stored at -80°C and aliquoted to minimize freeze-thaw cycles. Prepare fresh solutions if degradation is suspected. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing of the compound and the volume of the solvent used for reconstitution. | |
| Low or no observed bioactivity | The compound has precipitated out of the solution. | Visually inspect the solution for any precipitate. If present, follow the steps outlined in FAQ Q3 to redissolve the compound. |
| The concentration used is too low. | Perform a dose-response experiment to identify the optimal concentration range for your model system. | |
| Cell toxicity observed at expected effective concentrations | DMSO concentration in the final culture medium is too high. | Ensure the final concentration of DMSO in your experimental setup is at a non-toxic level, typically below 0.5%. |
Experimental Protocols
Protocol 1: Reconstitution of this compound in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Visualizations
Caption: Workflow for the reconstitution and storage of this compound in DMSO.
Caption: Conceptual signaling pathway for the neuroprotective action of BN-82451.
References
Technical Support Center: Optimizing BN-82451 Dihydrochloride Concentration for Neuroprotection
This technical support center is designed for researchers, scientists, and drug development professionals utilizing BN-82451 dihydrochloride (B599025) in neuroprotection studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is BN-82451 dihydrochloride and what is its mechanism of action for neuroprotection?
A1: BN-82451 is a multitargeting neuroprotective agent.[1][2] Its therapeutic potential stems from a combination of mechanisms, including antioxidant properties, sodium channel blockade, and protection of mitochondrial function.[1][2] These actions collectively contribute to its neuroprotective effects observed in various experimental models of neurological disorders.
Q2: What is a recommended starting concentration range for this compound in in vitro neuroprotection assays?
A2: While specific optimal concentrations can vary depending on the cell type and the nature of the neurotoxic insult, a good starting point for in vitro experiments can be inferred from related compounds. For instance, the structurally related compound BN 80933 has shown an IC50 value of 0.15 ± 0.05 µM in a hypoxia-induced cell death assay using primary cortical neurons. Therefore, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response studies with this compound. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a salt form, which generally improves aqueous solubility. However, for cell culture experiments, it is common practice to first dissolve the compound in a sterile organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%).
Q4: What is the stability of this compound in cell culture media?
Troubleshooting Guides
Issue 1: Inconsistent or No Neuroprotective Effect Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to identify the optimal neuroprotective window. |
| Compound Degradation | Prepare fresh dilutions from a new stock solution. Ensure stock solutions are stored properly (aliquoted and frozen at -20°C or -80°C). |
| Inappropriate Timing of Treatment | Optimize the pre-treatment time. Test different incubation periods with BN-82451 before inducing neurotoxicity. |
| Cell Health and Density | Ensure your neuronal cultures are healthy and plated at a consistent density. Variability in cell health can lead to inconsistent results. |
| Severity of Neurotoxic Insult | The concentration or duration of the neurotoxic agent (e.g., glutamate (B1630785), H₂O₂) may be too high, masking any protective effect. Titrate the insult to achieve a consistent level of cell death (e.g., 50-70%). |
Issue 2: Observed Cytotoxicity at Higher Concentrations
| Possible Cause | Troubleshooting Steps |
| Inherent Compound Toxicity | Determine the toxic concentration range of this compound in your specific cell type by performing a cytotoxicity assay (e.g., MTT, LDH) without the neurotoxic insult. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| pH Shift in Media | The addition of a dihydrochloride salt could potentially lower the pH of your culture medium. Check the pH of the medium after adding the compound and adjust if necessary with sterile NaOH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM.
-
Aliquotting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Neuroprotection Assay (using Glutamate-Induced Excitotoxicity Model)
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density.
-
Cell Culture: Culture the cells for the appropriate duration to allow for differentiation and maturation.
-
Pre-treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Replace the old medium with the medium containing different concentrations of the compound or vehicle control (medium with DMSO). Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 25-100 µM). Include a control group with no glutamate treatment.
-
Incubation: Incubate the plate for the desired duration of the insult (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Neuroprotection Assay
| BN-82451 Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 52.3 | 4.5 |
| 0.1 | 65.8 | 5.1 |
| 1 | 82.1 | 3.9 |
| 10 | 88.5 | 4.2 |
| 100 | 75.4 | 6.3 |
Note: This is example data and should be generated for each specific experimental setup.
Table 2: Troubleshooting Summary for Inconsistent Results
| Symptom | Potential Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding, pipetting errors | Standardize cell counting and seeding procedures, use calibrated pipettes |
| No protective effect at any concentration | Compound inactivity, overwhelming insult | Test a fresh batch of compound, titrate the neurotoxic insult |
| Bell-shaped dose-response curve | Cytotoxicity at higher concentrations | Perform a cytotoxicity assay to determine the toxic threshold |
Visualizations
Caption: Experimental workflow for optimizing BN-82451 concentration.
Caption: Troubleshooting logic for inconsistent neuroprotection results.
Caption: Proposed neuroprotective signaling pathways of BN-82451.
References
BN-82451 dihydrochloride off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BN-82451 dihydrochloride (B599025) in cell line experiments. Given that BN-82451 is a known multi-target agent, this guide focuses on understanding whether an observed cellular effect is part of its intended pharmacological profile or a potential unintended off-target effect.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of BN-82451?
BN-82451 is a multitargeting neuroprotective agent.[1][2] Its primary mechanisms of action include:
-
Sodium (Na+) Channel Blockade: This contributes to its neuroprotective effects by stabilizing neuronal membranes.[1][2]
-
Antioxidant Properties: The compound possesses free radical scavenging capabilities.[3]
-
Mitochondria-Protecting Activity: It helps to maintain mitochondrial function and integrity.[1][2]
-
Cyclooxygenase (COX) Inhibition: This is responsible for its anti-inflammatory activity.[1][2]
Q2: I am observing unexpected changes in my cell line's viability after treatment with BN-82451. Is this a known off-target effect?
While specific off-target cytotoxicity data is not extensively published, the multi-target nature of BN-82451 means it can have profound effects on various cell types, which may be perceived as off-target depending on the experimental context. For instance, its effects on mitochondrial function and COX inhibition could impact the viability and metabolism of a wide range of cell lines, not just neuronal cells. It is crucial to perform a dose-response curve to determine the cytotoxic concentration in your specific cell line.
Q3: Can BN-82451 affect cellular signaling pathways?
Yes, BN-82451 can influence signaling pathways. For example, in animal models of Parkinson's disease, it has been shown to reverse the overexpression of c-Fos, FosB, and Arc mRNA, which are associated with L-dopa-induced dyskinesia. This suggests an effect on downstream signaling cascades related to neuronal activity and plasticity.
Q4: Is there a known kinase inhibitor profile for BN-82451?
Currently, there is no publicly available, comprehensive kinase screening panel for BN-82451. Therefore, its activity against a broad range of kinases is not established. If your research involves signaling pathways heavily regulated by kinases, and you observe unexpected results, a direct assessment of kinase activity in your experimental system would be advisable.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with BN-82451.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity in Non-Neuronal Cell Lines | The mitochondria-protecting activity of BN-82451 can also imply mitochondrial perturbation at certain concentrations. Additionally, COX inhibition can affect cellular homeostasis in various tissues. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to establish the EC50 and CC50 in your specific cell line. See Experimental Protocol 1: Cytotoxicity Assessment . |
| Alterations in Cellular Metabolism | BN-82451's effects on mitochondria and COX enzymes can significantly alter cellular metabolism. | Assess key metabolic parameters such as oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a Seahorse analyzer or similar technology. |
| Unexplained Anti-inflammatory Effects | This is likely due to the known COX inhibition activity of BN-82451.[1][2] | Measure the levels of prostaglandins (B1171923) (e.g., PGE2) in your cell culture supernatant to confirm COX inhibition. |
| Changes in Gene Expression Unrelated to Neuroprotection | BN-82451's known targets can have downstream effects on transcription factors and gene expression. For example, it has been noted to affect c-Fos, FosB, and Arc mRNA expression. | Perform qPCR or RNA-seq to analyze changes in the expression of genes of interest or to get a global view of transcriptional changes. |
Summary of Known Target Activities
Since a broad off-target panel is not available, this table summarizes the known intended activities of BN-82451. Researchers should consider that these activities may produce effects in their cell lines that are "off-target" relative to their specific research question.
| Target/Mechanism | Reported Effect | Potential Impact in Cell-Based Assays |
| Sodium (Na+) Channels | Blockade | Altered membrane potential, changes in ion homeostasis. |
| Reactive Oxygen Species (ROS) | Scavenging (Antioxidant) | Reduced oxidative stress, potential interference with redox-sensitive signaling. |
| Mitochondria | Protection of function/integrity | Changes in cellular metabolism, ATP production, and apoptosis pathways. |
| Cyclooxygenases (COX) | Inhibition | Reduced prostaglandin (B15479496) synthesis, anti-inflammatory effects. |
Experimental Protocols
Experimental Protocol 1: Cytotoxicity Assessment Using MTT Assay
Objective: To determine the cytotoxic concentration (CC50) of BN-82451 dihydrochloride in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium. A wide range of concentrations is recommended for the initial experiment (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X BN-82451 dilutions to the corresponding wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Experimental Protocol 2: Investigating Off-Target Kinase Activity
Objective: To screen for potential off-target effects of BN-82451 on kinase activity.
Methodology:
-
Service Provider: Since conducting a broad kinase panel in-house can be resource-intensive, utilizing a commercial service is recommended.
-
Panel Selection: Choose a kinase screening panel that covers a diverse range of the human kinome.
-
Compound Submission: Provide the service provider with a sample of this compound at a specified concentration (typically 1 µM or 10 µM for a primary screen).
-
Data Analysis: The service provider will report the percent inhibition of each kinase in the panel. Follow-up with IC50 determination for any significant "hits."
-
Interpretation: Correlate any identified off-target kinase inhibition with the unexpected cellular phenotype observed in your experiments.
Visualizations
Caption: Known multi-target mechanisms of BN-82451.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BN-82451 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: BN-82451 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuroprotective agent BN-82451 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is BN-82451 dihydrochloride and what is its primary mechanism of action?
A1: BN-82451 is a multitargeting neuroprotective agent.[1][2] Its primary mechanism of action is not cytotoxic, but rather protective against neurotoxic insults. It exerts its effects through a combination of:
-
Sodium (Na+) channel blockade: Regulating ion flow to prevent excitotoxicity.[1][2]
-
Antioxidant properties: Scavenging free radicals to reduce oxidative stress.[1][2]
-
Mitochondria-protecting activity: Preserving mitochondrial function and integrity.[1][2]
-
Cyclooxygenase (COX) inhibition: Reducing inflammation.[1][2]
Q2: In what research areas or models has BN-82451 shown efficacy?
A2: BN-82451 has demonstrated significant neuroprotective effects in various in vitro and in vivo animal models mimicking aspects of neurodegenerative diseases, including cerebral ischemia, Parkinson's disease, and Huntington's disease.[1][2]
Q3: Is BN-82451 cytotoxic to cells?
A3: Based on available literature, BN-82451 is characterized by its neuroprotective effects rather than cytotoxic properties. It is designed to protect neurons from cytotoxic insults. However, as with any compound, off-target effects or cytotoxicity at very high concentrations cannot be entirely ruled out and should be assessed in your specific experimental system.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For specific solubility and storage instructions, it is crucial to refer to the product datasheet provided by the supplier. Generally, many hydrochloride salts are soluble in aqueous solutions. For long-term storage, keeping the compound in a desiccated, dark, and low-temperature environment is typically recommended.
Troubleshooting Guides
Problem 1: No observable neuroprotective effect in my cell culture model.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration | Perform a dose-response curve to determine the optimal protective concentration of BN-82451 for your specific cell type and cytotoxic insult. |
| Cell Type Specificity | The protective effects of BN-82451 may be cell-type dependent. Consider testing its efficacy in a different, well-characterized neuronal cell line (e.g., SH-SY5Y). |
| Nature of the Cytotoxic Insult | BN-82451's multi-target nature means its efficacy may vary depending on the cytotoxic agent used. Its protective effects may be more pronounced against insults involving oxidative stress, mitochondrial dysfunction, or excitotoxicity. |
| Timing of Treatment | The timing of BN-82451 administration (pre-treatment, co-treatment, or post-treatment) relative to the cytotoxic insult is critical. Optimize the treatment window for your experimental setup. |
| Assay Sensitivity | Ensure your cell viability or cytotoxicity assay is sensitive enough to detect subtle protective effects. Consider using multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity). |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Stability | Prepare fresh stock solutions of BN-82451 for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, seeding density, and media composition. |
| Experimental Variability | Ensure precise and consistent timing of all experimental steps, including treatment incubations and assay procedures. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
| Activity | Target | Effect | Reported IC50 / Effective Concentration |
| Neuroprotection | Multiple | Protects neurons from cytotoxic insults | Data not available |
| Sodium Channel Blockade | Voltage-gated Na+ channels | Inhibition of excessive sodium influx | Data not available |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Scavenging of free radicals | Data not available |
| Mitochondrial Protection | Mitochondrial Permeability Transition Pore (mPTP) | Inhibition of mPTP opening | Data not available |
| Anti-inflammatory | Cyclooxygenase (COX) | Inhibition of prostaglandin (B15479496) synthesis | Data not available |
Experimental Protocols
The following are generalized protocols. Researchers should optimize these protocols for their specific experimental conditions and cell types when evaluating the effects of BN-82451.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the protective effects of BN-82451 against a cytotoxic insult using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of BN-82451 for a predetermined duration (e.g., 2-4 hours). Include vehicle-only control wells.
-
Cytotoxic Insult: Introduce the cytotoxic agent (e.g., hydrogen peroxide for oxidative stress, MPP+ for mitochondrial dysfunction) to the appropriate wells. Include wells with the cytotoxic agent alone and untreated control wells.
-
Incubation: Incubate the plate for the desired period for the cytotoxic insult to take effect.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol outlines the use of the JC-1 dye to assess the protective effect of BN-82451 on mitochondrial membrane potential.
-
Cell Treatment: Follow steps 1-4 of the Cell Viability Assay protocol.
-
JC-1 Staining: After the treatment period, remove the media and incubate the cells with JC-1 staining solution according to the manufacturer's instructions.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green fluorescence, indicating depolarized mitochondria) and J-aggregates (red fluorescence, indicating polarized mitochondria) using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio is indicative of mitochondrial depolarization.
Visualizations
Caption: BN-82451's multitarget neuroprotective signaling pathway.
Caption: General experimental workflow for assessing neuroprotection.
References
BN-82451 Dihydrochloride Assay Interference: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BN-82451 dihydrochloride. The following information addresses potential assay interference issues based on the known pharmacological properties of the compound and general principles of in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Assay Interference
Q1: My results with BN-82451 are inconsistent or unexpected. Could it be interfering with my assay?
A1: Yes, unexpected results can sometimes be attributed to assay interference. BN-82451 is a multi-target compound with antioxidant, sodium channel blocking, and cyclooxygenase (COX) inhibitory properties, which could potentially interfere with certain assay technologies.[1][2][3] It is crucial to rule out assay artifacts to ensure data validity.
Troubleshooting Steps:
-
Review the Assay Principle: Carefully examine the mechanism of your assay. Could the antioxidant or ion channel modulating properties of BN-82451 directly affect the readout? For example, assays with a redox-based endpoint could be influenced by its antioxidant nature.
-
Run Control Experiments: Include appropriate controls to test for interference. This may involve cell-free assays to see if BN-82451 interacts directly with assay components.
-
Consult the Literature: While specific interference studies on BN-82451 may be limited, reviewing literature on compounds with similar mechanisms of action can provide insights.
Interference in Cell-Based Assays
Q2: I am observing unexpected cytotoxicity or altered cell signaling in my cell-based assay with BN-82451. How can I determine if this is a specific effect or an artifact?
A2: BN-82451's neuroprotective effects are linked to its ability to modulate cellular pathways, including those related to oxidative stress and inflammation.[1][2] However, at certain concentrations, off-target effects or non-specific cytotoxicity can occur in any in vitro system.
Troubleshooting Workflow for Unexpected Cell-Based Assay Results:
Caption: Troubleshooting workflow for unexpected cell-based assay results with BN-82451.
Recommended Experiments:
-
Dose-Response Curve: Perform a wide-range dose-response of BN-82451 to distinguish between specific pharmacological effects and non-specific cytotoxicity.
-
Cell-Free Controls: If your assay measures the activity of a specific enzyme, test the effect of BN-82451 on the purified enzyme in a cell-free system.
-
Counter-Screening: If using a reporter assay (e.g., luciferase, beta-galactosidase), perform a counter-screen to determine if BN-82451 directly inhibits the reporter enzyme.
Interference Due to Antioxidant Properties
Q3: My assay involves measuring reactive oxygen species (ROS), and I'm seeing a strong inhibitory effect with BN-82451. How can I be sure this is a genuine biological effect and not chemical interference?
A3: BN-82451 is known to have antioxidant properties.[1][4] Therefore, it can directly scavenge ROS or interfere with redox-sensitive fluorescent probes, potentially leading to a false positive in assays measuring the reduction of oxidative stress.
Experimental Protocol: Differentiating Biological vs. Chemical Antioxidant Effects
-
Cell-Based Assay:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) to the desired confluency.
-
Induce oxidative stress using a known agent (e.g., H₂O₂ or rotenone).
-
Treat cells with a range of BN-82451 concentrations.
-
Measure ROS levels using a fluorescent probe (e.g., DCFDA).
-
-
Cell-Free Assay (Control):
-
In a cell-free buffer, generate ROS using a chemical system (e.g., xanthine/xanthine oxidase).
-
Add the same range of BN-82451 concentrations.
-
Measure the change in ROS levels.
-
Data Interpretation:
| Scenario | Interpretation |
| Inhibition in both cell-based and cell-free assays | Suggests direct ROS scavenging or interference with the detection probe. |
| Inhibition in cell-based assay only, or at significantly lower concentrations | Supports a biological mechanism of action (e.g., upregulation of endogenous antioxidant enzymes). |
| No inhibition in either assay | The observed effect in the primary screen may be independent of direct antioxidant activity. |
Interference in Immunoassays
Q4: Could BN-82451 interfere with my immunoassay (e.g., ELISA, Western Blot)?
A4: While less common for small molecules, interference in immunoassays can occur.[5][6] Potential mechanisms include cross-reactivity, non-specific binding, or alteration of protein conformation. Given that BN-82451 is a relatively small molecule, direct antibody binding is less likely but cannot be entirely ruled out without testing.
Troubleshooting Immunoassay Interference:
Caption: Logical steps to troubleshoot potential immunoassay interference by BN-82451.
Summary of Potential Interferences and Mitigation Strategies:
| Potential Interference Source | Affected Assay Types | Suggested Mitigation Strategy |
| Antioxidant Properties | ROS assays, Redox-sensitive reporter assays | - Run parallel cell-free controls.- Use alternative ROS probes with different chemical properties.- Measure expression of antioxidant enzymes as an orthogonal approach. |
| COX Inhibition | Cell-based assays measuring prostaglandins | - Measure prostaglandin (B15479496) levels directly (e.g., by LC-MS/MS) as a confirmation.- Use a structurally unrelated COX inhibitor as a positive control. |
| Sodium Channel Blockade | Membrane potential assays, neuronal activity assays | - Use other known sodium channel blockers as controls.- Ensure assay buffer ionic strength is physiological. |
| Autofluorescence | Fluorescence-based assays | - Measure the fluorescence of BN-82451 alone at the excitation and emission wavelengths of the assay.- If autofluorescent, consider a time-resolved fluorescence or luminescence-based assay as an alternative.[7] |
Signaling Pathways of BN-82451
The multi-target nature of BN-82451 means it can influence several interconnected signaling pathways. Understanding these can help predict potential off-target effects in your experiments.
Caption: Known signaling pathways modulated by the multi-target actions of BN-82451.
References
- 1. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of BN8... preview & related info | Mendeley [mendeley.com]
- 4. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
troubleshooting BN-82451 dihydrochloride experimental variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BN-82451 dihydrochloride (B599025) in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is BN-82451 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a multitargeting neuroprotective agent. Its therapeutic potential stems from a combination of mechanisms including:
-
Sodium (Na+) Channel Blockade: It inhibits voltage-gated sodium channels, which can reduce neuronal excitotoxicity.
-
Antioxidant Properties: The compound possesses a phenolic chemical structure that allows it to scavenge free radicals, mitigating oxidative stress.
-
Mitochondria-Protecting Activity: It helps to maintain mitochondrial function, which is crucial for neuronal health and survival.
-
Cyclooxygenase (COX) Inhibition: It inhibits COX enzymes, which are involved in inflammatory pathways.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound. Based on supplier information, the following conditions are recommended:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.
Q3: In which solvents is this compound soluble?
A3: While specific quantitative data is limited, based on its chemical structure and information for similar compounds, this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). It is likely to have lower solubility in aqueous solutions like water or phosphate-buffered saline (PBS) and ethanol. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₈Cl₂N₂OS |
| Molecular Weight | 391.4 g/mol |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C |
| Storage (in Solvent) | -80°C |
Data compiled from publicly available sources.
Table 2: Overview of Mechanistic Activities
| Target | Effect | Potential Experimental Relevance |
| Voltage-Gated Sodium Channels | Inhibition | Assays for neuronal excitability, patch-clamp electrophysiology |
| Reactive Oxygen Species (ROS) | Scavenging | Antioxidant capacity assays (e.g., DPPH, ORAC), measurement of intracellular ROS |
| Mitochondria | Protection | Assays for mitochondrial membrane potential, ATP production, and mitochondrial permeability transition pore (mPTP) opening |
| Cyclooxygenase (COX) Enzymes | Inhibition | Assays for prostaglandin (B15479496) production, anti-inflammatory models |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, high-purity dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions, weigh the desired amount of powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%). Replace the existing medium with the medium containing different concentrations of BN-82451 and incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor such as hydrogen peroxide (H₂O₂) or glutamate (B1630785) to the wells at a concentration known to induce significant but not complete cell death.
-
Incubation: Incubate the cells for a period sufficient to observe the effects of the oxidative stressor (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and the vehicle control (DMSO).
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
-
Diagram of Troubleshooting Logic:
Troubleshooting High Replicate Variability. -
Possible Causes and Solutions:
-
Inconsistent Pipetting: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Allow cells to settle at room temperature for a short period before placing them in the incubator to promote even distribution.
-
Compound Precipitation: Due to its likely low aqueous solubility, this compound may precipitate in the culture medium. Visually inspect the wells for any precipitate. Consider using a lower concentration or a different formulation if precipitation is observed.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. Avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
-
Issue 2: Inconsistent or No Neuroprotective Effect
-
Diagram of Experimental Workflow:
In Vitro Neuroprotection Assay Workflow. -
Possible Causes and Solutions:
-
Suboptimal Compound Concentration: The effective concentration of BN-82451 may be narrow. Perform a dose-response curve to determine the optimal concentration range for neuroprotection without inducing cytotoxicity.
-
Inappropriate Timing of Treatment: The timing of compound addition relative to the neurotoxic insult is critical. Test different pre-treatment and co-treatment paradigms.
-
Compound Instability: Although generally stable when stored correctly, the compound's stability in the experimental medium over the incubation period should be considered. Prepare fresh dilutions for each experiment.
-
Cell Model Specificity: The neuroprotective effect may be cell-type specific. Ensure the chosen cell line is appropriate for the study and expresses the relevant targets of BN-82451.
-
Issue 3: Artifacts in Antioxidant Assays
-
Possible Causes and Solutions:
-
Direct Reaction with Assay Reagents: As a phenolic antioxidant, BN-82451 may directly interact with colorimetric or fluorometric reagents used in some antioxidant assays, leading to false-positive or false-negative results.
-
Pro-oxidant Activity: At high concentrations or in the presence of certain metal ions, phenolic compounds can sometimes exhibit pro-oxidant effects.
-
Interference with Detection Systems: The compound may absorb light or fluoresce at wavelengths that interfere with the assay's detection method. Run appropriate controls, including the compound alone without the assay reagents, to check for interference.
-
Signaling Pathway
The neuroprotective effects of this compound are mediated through multiple pathways. The following diagram illustrates the proposed multi-target mechanism of action.
Technical Support Center: BN-82451 Dihydrochloride In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the in vivo bioavailability of BN-82451 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for low oral bioavailability of BN-82451 dihydrochloride?
Low oral bioavailability of this compound can stem from several factors:
-
Poor Aqueous Solubility: Despite being a dihydrochloride salt, the free base form of BN-82451 may have low intrinsic solubility in the neutral to alkaline pH of the intestines. This can lead to slow dissolution and incomplete absorption.
-
Low Permeability: The molecule may have inherently low permeability across the intestinal epithelium, which would place it in the Biopharmaceutics Classification System (BCS) Class III or IV.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active compound reaching systemic circulation.
-
Formulation-Related Issues: The physical properties of the formulation, such as particle size, excipient choice, and physical stability, can greatly impact in vivo performance.
Q2: Which formulation strategies are commonly used to improve the bioavailability of poorly soluble dihydrochloride salts like BN-82451?
Several strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing BN-82451 in a polymer matrix can create a higher energy amorphous form, improving both solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanoemulsions can improve the solubilization of lipophilic drugs and enhance their absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q3: How does the dihydrochloride salt form of BN-82451 affect its bioavailability?
The dihydrochloride salt is intended to improve the aqueous solubility and dissolution rate of the compound, particularly in the acidic environment of the stomach. However, as the compound travels to the more neutral pH of the small intestine, it may convert to its less soluble free base form, potentially leading to precipitation and reduced absorption.
Troubleshooting Guides
Issue 1: High In Vitro Dissolution but Low In Vivo Bioavailability
Possible Causes:
-
The in vitro dissolution medium does not accurately mimic the in vivo environment.
-
Poor intestinal permeability is the rate-limiting step.
-
Significant first-pass metabolism is occurring.
-
The drug is precipitating in the gastrointestinal tract upon pH change.
Troubleshooting Steps & Solutions:
| Experimental Protocol | Parameter to Evaluate | Potential Solution |
| Biorelevant Dissolution Testing | Dissolution profile in FaSSIF & FeSSIF media | If precipitation is observed, consider formulations that maintain supersaturation, such as HPMC-AS based solid dispersions. |
| Caco-2 Permeability Assay | Apparent permeability (Papp) | If Papp is low, investigate the use of permeation enhancers or lipid-based formulations to improve transport across the intestinal epithelium. |
| In Vitro Metabolism Study (Liver Microsomes) | Metabolic stability and metabolite identification | If high metabolism is observed, consider co-administration with a metabolic inhibitor (for research purposes) or structural modification of the molecule. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Possible Causes:
-
Inconsistent formulation performance.
-
Physiological variability in animal models (e.g., food effects, GI motility).
-
Physical instability of the formulation leading to inconsistent dosing.
Troubleshooting Steps & Solutions:
| Experimental Protocol | Parameter to Evaluate | Potential Solution |
| Formulation Characterization | Particle size distribution, physical stability, content uniformity | Optimize the formulation to ensure homogeneity and stability. For suspensions, ensure adequate resuspendability. |
| Standardized Dosing Conditions | Effect of fasting vs. fed state on PK parameters | Standardize feeding conditions for all animals in the study. A consistent fasting period is recommended. |
| Increase Sample Size | Statistical power of the study | A larger number of animals per group can help to mitigate the impact of individual physiological variability. |
Quantitative Data Summary (Illustrative)
The following tables present hypothetical pharmacokinetic data to illustrate the potential impact of different formulation strategies on the in vivo bioavailability of this compound in a rat model.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 | 900 ± 210 | 100 (Reference) |
| Micronized Suspension | 250 ± 50 | 1.5 | 1800 ± 350 | 200 |
| Solid Dispersion (HPMC-AS) | 450 ± 80 | 1.0 | 4050 ± 600 | 450 |
| SMEDDS | 600 ± 110 | 0.75 | 5400 ± 850 | 600 |
Experimental Protocols
1. Preparation of Amorphous Solid Dispersion of this compound
-
Objective: To improve the dissolution rate and oral bioavailability of this compound by creating an amorphous solid dispersion.
-
Materials: this compound, Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), Acetone (B3395972), Methanol (B129727).
-
Methodology:
-
Dissolve this compound and HPMC-AS in a 1:3 ratio (w/w) in a 1:1 mixture of acetone and methanol to form a clear solution.
-
Remove the solvent using a rotary evaporator at 40°C under vacuum.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Grind the dried film and sieve to obtain a uniform powder.
-
Characterize the solid dispersion for amorphicity (using XRD and DSC) and dissolution performance.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of different this compound formulations after oral administration in rats.
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Methodology:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the this compound formulation (e.g., aqueous suspension, solid dispersion, SMEDDS) via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of BN-82451 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Experimental workflow for oral administration of BN-82451.
Caption: Troubleshooting logic for low bioavailability of BN-82451.
Caption: Signaling pathways affected by BN-82451.
avoiding precipitation of BN-82451 dihydrochloride in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of BN-82451 dihydrochloride (B599025) in experimental media.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of BN-82451 dihydrochloride for in vitro experiments.
Question: I observed a precipitate after adding this compound to my cell culture medium. What are the potential causes and solutions?
Answer:
Precipitation of this compound in aqueous media is a common challenge due to the compound's hydrophobic nature, despite its salt form. The primary causes include exceeding the solubility limit, improper dissolution technique, and interactions with media components.
Here is a step-by-step guide to troubleshoot and prevent precipitation:
Step 1: Review Your Stock Solution Preparation
-
Is the stock solution clear? Visually inspect your stock solution. If you observe any crystals or cloudiness, the compound is not fully dissolved.
-
Solution: Try gentle warming (e.g., in a 37°C water bath) and vortexing to aid dissolution. Sonication can also be effective. Ensure your stock concentration is not above the solubility limit in your chosen solvent.
-
Step 2: Evaluate Your Dilution Method
-
How are you diluting the stock solution into the media? Adding a small volume of a concentrated stock solution directly into a large volume of aqueous medium can cause localized high concentrations, leading to immediate precipitation (salting out).
-
Solution 1: Pre-warm the medium. Pre-warming the cell culture medium to 37°C before adding the stock solution can help maintain solubility.[1]
-
Solution 2: Perform serial dilutions. Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can help keep the compound in solution. First, dilute the stock in a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.[2]
-
Solution 3: Add stock to media with rapid mixing. Slowly add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations.[3]
-
Step 3: Assess the Final Concentration and Solvent Percentage
-
Is the final concentration of this compound too high? Every compound has a maximum solubility in a given medium.
-
Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell culture medium.
-
-
What is the final percentage of the organic solvent (e.g., DMSO) in your media? While a higher concentration of an organic solvent can aid solubility, it can also be toxic to cells.
-
Solution: Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%.[3] Always include a vehicle control in your experiments with the same final solvent concentration.
-
Step 4: Consider Solubility Enhancers
-
Is the compound still precipitating despite optimizing the above steps?
-
Solution 1: Use serum-containing medium. The proteins in serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[3]
-
Solution 2: Employ cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[3]
-
Question: Can I filter out the precipitate from my media?
Answer:
Filtering is generally not recommended as a solution for precipitation. The precipitate is the active compound, and filtering it will lower the effective concentration in your experiment, leading to inaccurate results. The solution is to optimize the dissolution procedure to prevent precipitation from occurring in the first place.[3]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
BN-82451 is a substituted thiazole (B1198619) with a phenol (B47542) group and two bulky tert-butyl groups, which contribute to its hydrophobicity.[2][4] The dihydrochloride salt form is intended to improve its aqueous solubility compared to the parent compound. However, due to the hydrophobic core, its solubility in aqueous solutions like cell culture media can be limited. While specific quantitative solubility data is not widely available, it is expected to be more soluble in organic solvents.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Based on the chemical structure, high-purity dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing a high-concentration stock solution. For some applications, ethanol (B145695) or a co-solvent system (e.g., a mixture of DMSO and polyethylene (B3416737) glycol) could also be considered.[2][3]
Q3: How should I store the stock solution of this compound?
It is recommended to store stock solutions at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, aliquot the stock solution into smaller, single-use volumes.
Q4: Could the pH of the media affect the solubility of this compound?
Yes, the pH of the cell culture medium can influence the charge state of a compound and thus its solubility.[3] BN-82451 has a basic aminomethyl group that will be protonated at physiological pH, which is favorable for solubility. However, significant shifts in the pH of the medium during cell growth could potentially affect its stability in solution.
Data Presentation
Table 1: Expected Solubility Profile of this compound
| Solvent/Medium | Expected Solubility | Rationale |
| Water | Sparingly Soluble | The hydrophobic core of the molecule limits aqueous solubility, although the dihydrochloride salt form improves it over the parent compound. |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Similar to water, solubility is expected to be low. |
| DMSO (Dimethyl Sulfoxide) | Soluble | A common polar aprotic solvent effective at dissolving many hydrophobic organic molecules. |
| Ethanol | Likely Soluble | A polar protic solvent that can often dissolve compounds with both polar and nonpolar regions. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Low to Moderate | The presence of salts, amino acids, and other components can affect solubility. Solubility is generally higher in media containing serum. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for the preparation of this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, 0.22 µm syringe filter
-
Complete cell culture medium (pre-warmed to 37°C)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of high-purity DMSO to achieve the desired high-concentration stock solution. c. To aid dissolution, vortex the tube vigorously. If necessary, gently warm the solution to 37°C or use a water bath sonicator for brief periods until the compound is completely dissolved.[1][2] d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. e. Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2]
-
Working Solution Preparation (Dilution in Cell Culture Medium): a. Pre-warm your complete cell culture medium to 37°C in a water bath or incubator. This helps to prevent precipitation caused by temperature shock.[1] b. To prepare the final working concentration, slowly add the required volume of the this compound stock solution to the pre-warmed medium while gently swirling.[3] Crucially, never add the aqueous medium directly to the concentrated stock solution. c. For very high dilutions, consider a serial dilution approach: first, dilute the stock into a small volume of media, mix well, and then add this intermediate solution to the final volume of media. d. After adding the stock solution, gently mix the medium by inverting the tube a few times. Avoid vigorous vortexing, as it can cause foaming and protein denaturation. e. Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cell cultures.
Visualizations
Caption: Key factors influencing the solubility of this compound.
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Caption: Recommended workflow for preparing this compound solutions.
References
BN-82451 dihydrochloride dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BN-82451 dihydrochloride (B599025). The information is designed to assist in the optimization of dose-response curve experiments and address common issues encountered in the laboratory.
FAQs: General Information
Q1: What is BN-82451 dihydrochloride and what is its mechanism of action?
A1: BN-82451 is a neuroprotective agent with a multi-targeted mechanism of action. Its therapeutic potential stems from its ability to simultaneously address several pathological pathways implicated in neurodegenerative diseases. The primary mechanisms include:
-
Sodium Channel Blockade: BN-82451 can modulate neuronal excitability by blocking sodium channels.
-
Antioxidant Properties: The compound possesses antioxidant capabilities, helping to mitigate cellular damage caused by oxidative stress.
-
Mitochondria-Protecting Activity: It helps to preserve mitochondrial function, which is often compromised in neurodegenerative conditions.
-
Anti-inflammatory Effects: BN-82451 inhibits cyclooxygenases (COX), contributing to its anti-inflammatory properties.[1][2]
Q2: What are the physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₈Cl₂N₂OS |
| Molecular Weight | 391.4 g/mol |
| Appearance | Solid powder |
| Synonyms | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride, BN-82451 HCl |
Q3: What is the recommended solvent for dissolving this compound?
A3: While specific solubility data for this compound is not extensively published, for in vitro experiments, it is recommended to first attempt to dissolve the compound in Dimethyl Sulfoxide (DMSO). For final dilutions in cell culture media, ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Q4: How should this compound be stored?
A4: It is recommended to store the solid compound at -20°C. Once dissolved in a solvent such as DMSO, it is advisable to aliquot the stock solution into single-use vials and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Dose-Response Experiments
This section provides guidance on common issues that may arise during the determination of a dose-response curve for this compound.
Problem 1: No observable effect or a very weak response across a wide range of concentrations.
This could indicate an issue with the compound's activity, the experimental setup, or the concentration range tested.
Troubleshooting Steps:
| Possible Cause | Recommendation |
| Incorrect Concentration Range | The tested concentrations may be too low. It is advisable to perform a broad-range pilot experiment with concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM) to identify an effective range. |
| Compound Insolubility | Visually inspect the stock solution and the final dilutions in cell culture media for any signs of precipitation. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent system. |
| Inactive Compound | Verify the integrity of the compound. If possible, confirm its identity and purity using analytical methods. |
| Inappropriate Assay Endpoint | The chosen viability or functional assay may not be sensitive to the mechanism of action of BN-82451. Consider using an alternative assay that measures a more relevant biological endpoint (e.g., oxidative stress, mitochondrial membrane potential). |
| Cell Line Insensitivity | The selected cell line may not be responsive to BN-82451. If possible, test the compound on a different, potentially more sensitive, cell line. |
.dot
Caption: Troubleshooting workflow for no observable compound effect.
Problem 2: High variability between replicate wells.
High variability can obscure the true dose-response relationship and make it difficult to obtain reliable IC50/EC50 values.
Troubleshooting Steps:
| Possible Cause | Recommendation |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After plating, gently swirl the plate to ensure an even distribution of cells. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution and when adding reagents to the plate. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier. |
| Cell Clumping | If cells are prone to clumping, consider using a cell-detaching agent that is gentler than trypsin, or triturate the cell suspension gently before seeding. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells in appropriate media and conditions.
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to obtain the desired final concentrations.
-
Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of BN-82451. Include a vehicle control (DMSO at the highest concentration used).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
.dot
Caption: A typical workflow for a dose-response experiment.
Data Presentation
Example Dose-Response Data for a Neuroprotective Compound
The following table is an example of how to present dose-response data for a hypothetical neuroprotective compound similar to BN-82451. Note: These are not actual experimental values for BN-82451.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| SH-SY5Y (human neuroblastoma) | MTT | 48 | 12.5 |
| PC12 (rat pheochromocytoma) | LDH Release | 24 | 25.3 |
| Primary Cortical Neurons | AlamarBlue | 72 | 8.7 |
Signaling Pathways
The neuroprotective effects of BN-82451 are mediated through multiple pathways.
.dot
Caption: Simplified signaling pathway of BN-82451.
References
interpreting unexpected results with BN-82451 dihydrochloride
Welcome to the technical support center for BN-82451 dihydrochloride (B599025). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the experimental use of this multi-target neuroprotective agent.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the primary mechanism of action for BN-82451 dihydrochloride?
A1: this compound is a multi-targeting small molecule with neuroprotective and anti-inflammatory properties. Its mechanism of action is multifaceted and includes:
-
Sodium (Na+) Channel Blockade: This contributes to its neuroprotective effects by stabilizing neuronal membranes.[1][2]
-
Antioxidant Activity: It possesses radical scavenging properties.[1][2]
-
Mitochondria-Protecting Activity: It helps to preserve mitochondrial function, which is crucial for neuronal health.[1][2]
-
Cyclooxygenase (COX) Inhibition: It inhibits both COX-1 and COX-2 enzymes, which is the primary source of its anti-inflammatory effects.[1][2]
Q2: In which research areas has this compound shown potential?
A2: BN-82451 has demonstrated significant neuroprotective effects in various in vitro and in vivo animal models of neurodegenerative diseases, including cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2]
Q3: What are the best practices for preparing a stock solution of this compound?
A3: For optimal results, it is recommended to dissolve this compound in a suitable solvent such as DMSO to prepare a concentrated stock solution. For cell culture experiments, it is crucial to make serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. To avoid precipitation, it is advisable to add the DMSO stock solution directly to the media while vortexing. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: What is the stability of this compound in cell culture media?
A4: The stability of any compound in cell culture media can be influenced by various factors, including the composition of the media, temperature, and pH. While specific stability data for this compound in various cell culture media is not extensively published, it is good practice to prepare fresh dilutions from a frozen stock solution for each experiment. For long-term experiments, consider replenishing the media with a fresh preparation of the compound at regular intervals.
Troubleshooting Unexpected Results
The multi-target nature of this compound can sometimes lead to unexpected experimental outcomes. This section provides guidance on interpreting and troubleshooting such results.
Issue 1: Higher than Expected Cytotoxicity
Question: I am observing significant cell death at concentrations where BN-82451 is expected to be neuroprotective. Why is this happening?
Possible Causes and Solutions:
-
Pro-oxidant Effect: While BN-82451 is an antioxidant, under certain in vitro conditions (such as high oxygen levels in standard cell culture), antioxidants can exhibit pro-oxidant activity, leading to increased oxidative stress and cell death.
-
Troubleshooting Step: Measure reactive oxygen species (ROS) levels in your cells treated with BN-82451. An unexpected increase in ROS could indicate a pro-oxidant effect. Consider conducting experiments under physiological oxygen conditions (hypoxia) to better mimic the in vivo environment.
-
-
Off-Target Effects: As a multi-target compound, BN-82451 may have off-target activities that could contribute to cytotoxicity in certain cell types.
-
Troubleshooting Step: Perform a thorough literature search for known off-target effects of molecules with similar structures. If possible, use a rescue experiment with a target-specific agonist or antagonist to confirm if the observed effect is on-target.
-
-
Solubility Issues: Precipitation of the compound in the cell culture medium can lead to inaccurate concentrations and localized toxicity.
-
Troubleshooting Step: Visually inspect your culture wells for any signs of precipitation. Prepare fresh dilutions and consider using a lower final concentration of DMSO.
-
Issue 2: Inconsistent or Contradictory Results in Neuroprotection Assays
Question: My results for the neuroprotective effects of BN-82451 are not consistent across experiments, or they contradict published findings. What could be the reason?
Possible Causes and Solutions:
-
Experimental Model Variability: The neuroprotective effects of BN-82451 can be highly dependent on the specific cellular or animal model of neurodegeneration used.
-
Troubleshooting Step: Carefully review the experimental details of published studies and compare them to your protocol. Factors such as the type of neuronal cells, the nature and severity of the neurotoxic insult, and the timing of compound administration can all influence the outcome.
-
-
COX Inhibition Effects: The anti-inflammatory effects of COX inhibition can sometimes mask or interact with the direct neuroprotective mechanisms.
-
Troubleshooting Step: To dissect the contribution of COX inhibition, consider using a selective COX-1 or COX-2 inhibitor as a control in your experiments. This can help to determine if the observed effects are primarily due to the anti-inflammatory action of BN-82451.
-
Issue 3: Unexpected Changes in Mitochondrial Function
Question: I am observing unexpected changes in mitochondrial membrane potential or respiration in my experiments with BN-82451. What should I do?
Possible Causes and Solutions:
-
Mitochondrial Permeability Transition (MPT): While BN-82451 is known to have mitochondria-protecting activity, high concentrations or specific cellular contexts could potentially trigger the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction.
-
Troubleshooting Step: Perform a mitochondrial permeability transition assay to directly assess the effect of BN-82451 on mPTP opening.
-
-
Off-Target Mitochondrial Effects: The compound may have off-target interactions with other mitochondrial proteins.
-
Troubleshooting Step: Review the literature for any reported off-target mitochondrial effects of similar chemical structures. If available, use a compound with a more specific mechanism of action as a control.
-
Data Presentation
While specific IC50 and EC50 values for this compound are not widely available across a broad range of cell lines and assays in the public domain, the following table provides a template for summarizing key quantitative data from your experiments for easy comparison.
| Assay Type | Cell Line | Parameter | Value (µM) | Notes |
| Cytotoxicity | e.g., SH-SY5Y | IC50 | Enter your data | 48-hour incubation |
| Antioxidant Activity | Cell-free (e.g., DPPH) | EC50 | Enter your data | |
| COX-1 Inhibition | Purified enzyme | IC50 | Enter your data | |
| COX-2 Inhibition | Purified enzyme | IC50 | Enter your data | |
| Mitochondrial Membrane Potential | e.g., Primary Neurons | EC50 | Enter your data | Concentration causing 50% depolarization |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the activity of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
Objective: To measure the effect of this compound on intracellular ROS levels.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the cytotoxicity assay. Include a positive control for ROS induction (e.g., H2O2).
-
DCFDA Staining: After the desired treatment time, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the change in ROS levels.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
Objective: To assess the effect of this compound on mitochondrial membrane potential.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 5 µg/mL JC-1 staining solution to each well and incubate for 20 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence of JC-1 aggregates (red, excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green, excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Cyclooxygenase (COX) Activity Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.
Methodology:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the COX enzyme with various concentrations of this compound in the assay buffer for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Product Detection: Measure the production of prostaglandin (B15479496) E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of BN-82451 and determine the IC50 values for both COX-1 and COX-2.
Visualizations
Signaling Pathways
Caption: Multi-target signaling pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro testing of BN-82451.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected results.
References
BN-82451 dihydrochloride batch-to-batch consistency
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving BN-82451 dihydrochloride (B599025). The following sections address common questions and issues related to batch-to-batch consistency, experimental protocols, and the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is BN-82451 dihydrochloride and what are its primary mechanisms of action?
A1: this compound is a multitargeting neuroprotective agent.[1][2][3] Its therapeutic potential stems from a combination of activities, including:
-
Sodium (Na+) Channel Blockade: Modulates neuronal excitability.[1][2]
-
Antioxidant Properties: Protects against oxidative stress, a key factor in neurodegeneration.[1][2][4]
-
Mitochondria-Protecting Activity: Preserves mitochondrial function, which is crucial for neuronal health.[1][2]
-
Cyclooxygenase (COX) Inhibition: Contributes to its anti-inflammatory effects.[1][2]
Q2: How should this compound be stored?
A2: For long-term stability, this compound powder should be stored at -20°C and is stable for up to three years. When in solvent, it should be stored at -80°C for up to one year.
Q3: What are the key signaling pathways modulated by BN-82451?
A3: BN-82451 exerts its neuroprotective effects by modulating multiple signaling pathways involved in neuronal survival and inflammation. A key aspect of its antioxidant and anti-inflammatory activity is its interaction with pathways that mitigate oxidative stress and inflammatory responses.
Troubleshooting Guide
Issue 1: Inconsistent experimental results between different batches of this compound.
This is a common challenge in pharmaceutical research.[2][5] Batch-to-batch variability can arise from minor differences in the synthesis and purification processes, leading to variations in purity, impurity profile, and physical characteristics.
Recommended Troubleshooting Workflow
Data Presentation: Hypothetical Batch Comparison
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.2% | 98.5% | 99.5% | > 98.0% |
| Major Impurity 1 (%) | 0.3% | 0.8% | 0.2% | < 0.5% |
| Major Impurity 2 (%) | 0.1% | 0.2% | 0.1% | < 0.2% |
| Solubility in DMSO | Clear Solution | Slight Precipitate | Clear Solution | Clear Solution |
| Appearance | White Powder | Off-white Powder | White Powder | White Powder |
In this hypothetical example, Batch B shows a higher level of Impurity 1 and reduced solubility, which could contribute to variable experimental outcomes.
Issue 2: Lower than expected neuroprotective effect in cell-based assays.
Several factors can contribute to this observation. Consider the following:
-
Cell Health and Density: Ensure cells are healthy, within a consistent passage number, and plated at the optimal density.
-
Compound Solubility and Stability: this compound may require specific solvents for complete dissolution. Prepare fresh solutions for each experiment as the compound's stability in solution may vary.
-
Treatment Time and Concentration: Optimize the concentration range and duration of treatment with BN-82451.
-
Assay-Specific Interference: The compound may interfere with certain assay reagents or detection methods.
Issue 3: High variability in in vivo animal studies.
In vivo studies are subject to numerous variables that can impact results.[6]
-
Animal Strain, Age, and Sex: These factors can significantly influence drug metabolism and response.
-
Route of Administration and Formulation: The method of delivery and the vehicle used can affect bioavailability.
-
Environmental Factors: Housing conditions, light-dark cycles, and stress levels can alter physiological responses.[6]
-
Time of Day: Circadian rhythms can influence drug efficacy and animal behavior.[6]
Experimental Protocols
Protocol 1: Quality Control of this compound Batches via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity and impurity profile of different batches.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards.
-
-
Preparation of Sample Solution:
-
Prepare a 1 mg/mL solution of each batch of this compound to be tested using the same solvent as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 226 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity of each batch by comparing the peak area of the main compound to the total peak area.
-
Identify and quantify any impurities by comparing their retention times and peak areas to the reference standard and known impurity profiles.
-
Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of BN-82451 to protect neuronal cells from oxidative damage.
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Plate cells in 96-well plates at a predetermined optimal density.
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (from different batches if testing consistency) for 24 hours.
-
Include a vehicle control group.
-
-
Induction of Oxidative Stress:
-
Expose the cells to an oxidative agent (e.g., hydrogen peroxide or 6-hydroxydopamine) for a predetermined time to induce cell death.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard assay such as MTT or LDH release.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Compare the neuroprotective effects of different batches of BN-82451.
-
References
- 1. BN-82451 HCl | TargetMol [targetmol.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. Review: Continuous Manufacturing of Small Molecule Solid Oral Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects with BN-82451 Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BN-82451 dihydrochloride (B599025). This resource provides essential information for designing and troubleshooting experiments, with a specific focus on understanding and controlling for the effects of vehicle solutions.
Frequently Asked Questions (FAQs)
Q1: What is BN-82451 dihydrochloride and what is its primary mechanism of action?
BN-82451 is a neuroprotective agent with a multi-target mechanism. Its therapeutic potential stems from its ability to simultaneously address several pathological processes implicated in neurodegenerative diseases. The primary mechanisms of action include:
-
Sodium (Na+) Channel Blockade: By blocking sodium channels, BN-82451 can reduce excessive neuronal firing, a key factor in excitotoxicity.
-
Antioxidant Properties: The compound possesses antioxidant capabilities, helping to neutralize harmful reactive oxygen species (ROS) that contribute to cellular damage.
-
Mitochondria-Protecting Activity: BN-82451 helps to maintain mitochondrial function, which is crucial for cellular energy production and survival.[1]
-
Cyclooxygenase (COX) Inhibition: It acts as a dual inhibitor of both COX-1 and COX-2 enzymes, which are involved in inflammatory pathways.[2]
Q2: What are the common experimental uses of this compound?
This compound has been investigated for its neuroprotective effects in various in vitro and in vivo models of neurological disorders, including cerebral ischemia, Parkinson's disease, and Huntington's disease.[1]
Q3: Why is it critical to use a vehicle control in my experiments with this compound?
A vehicle control is an essential component of any well-designed experiment involving a test compound. The vehicle is the solvent or solution used to dissolve and administer the compound. A vehicle control group receives the vehicle alone, without the active compound. This allows researchers to distinguish the effects of the compound from any potential biological effects of the solvent itself. This is particularly important for solvents like DMSO, which can have biological activity.
Q4: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
For in vitro cell culture experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Q5: What is the recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize any solvent-induced effects. A final concentration of ≤0.1% (v/v) is generally considered safe for most cell lines. However, some robust cell lines may tolerate up to 0.5%. It is highly recommended to perform a vehicle control experiment to determine the optimal, non-toxic concentration of DMSO for your specific cell line.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or unexpected biological activity in vehicle control wells. | The concentration of DMSO used as a vehicle is exerting its own biological effects on the cells. | 1. Determine the No-Effect Concentration: Run a dose-response curve with DMSO alone on your specific cell line to identify the highest concentration that does not significantly affect cell viability, proliferation, or the signaling pathways relevant to your study. 2. Match DMSO Concentrations: Ensure the final DMSO concentration is identical across all experimental and control wells. 3. Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as possible without compromising the experimental endpoint. 4. Consider Alternative Solvents: If your cell line is particularly sensitive to DMSO, explore other less disruptive solvents. |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | The solubility limit of the compound in the aqueous solution has been exceeded. | 1. Use a More Dilute DMSO Stock Solution: This will reduce the concentration of DMSO when added to the aqueous buffer. 2. Stepwise Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent rapid precipitation. 3. Warm the Diluent: Gently warming the aqueous buffer (e.g., to 37°C) may improve solubility. |
| Inconsistent or non-reproducible results between experiments. | - Variation in the final DMSO concentration. - Degradation of the compound in the stock solution. | 1. Strictly Control DMSO Concentration: Always use the same final concentration of DMSO across all experiments. 2. Proper Stock Solution Storage: Prepare fresh stock solutions of this compound in DMSO and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
In Vivo Experiments (Oral Administration)
| Issue | Potential Cause | Troubleshooting Steps |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy). | The chosen vehicle is not well-tolerated by the animal model at the administered volume or concentration. | 1. Review Vehicle Toxicity Data: Consult literature for the known toxicity profile of the vehicle in your chosen animal model and for the intended route and duration of administration. 2. Conduct a Vehicle-Only Pilot Study: Before commencing the main study, administer the vehicle alone to a small group of animals to assess for any adverse effects. 3. Consider Alternative Vehicles: For poorly water-soluble compounds like BN-82451, consider vehicles such as corn oil, or aqueous suspensions using agents like carboxymethyl cellulose (B213188) (CMC) or Tween 80.[3][4] |
| Inconsistent drug exposure or bioavailability. | - Poor suspension of the compound in the vehicle. - Degradation of the compound in the formulation. | 1. Ensure Homogeneous Suspension: If using a suspension, ensure it is thoroughly mixed before each administration. The use of a homogenizer can improve suspension uniformity. 2. Assess Formulation Stability: Determine the stability of the this compound formulation in the chosen vehicle over the intended period of use. Prepare fresh formulations as needed. |
| Difficulty in accurately administering the formulation via oral gavage. | The formulation is too viscous or not uniform. | 1. Optimize Vehicle Concentration: Adjust the concentration of the suspending agent (e.g., CMC) to achieve a suitable viscosity for oral gavage. 2. Particle Size Reduction: If the compound is in solid form, reducing the particle size by trituration can help create a more stable and easily administered suspension. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₈Cl₂N₂OS |
| Molecular Weight | 391.4 g/mol [5] |
| CAS Number | 663172-95-0[5] |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Efficacy of Various COX Inhibitors (Reference Data)
| Compound | Target | IC₅₀ (µM) | Cell/Assay System |
| Celecoxib | COX-2 | 0.04 | Recombinant Human Enzyme |
| Indomethacin | COX-1 | 0.018 | Recombinant Human Enzyme |
| Indomethacin | COX-2 | 0.026 | Recombinant Human Enzyme |
| Aspirin | COX-1 | 5 µg/mL | - |
| Aspirin | COX-2 | 210 µg/mL | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
-
Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., hydrogen peroxide, H₂O₂)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. The final DMSO concentration in all wells (including the vehicle control) should be identical and non-toxic (e.g., 0.1%). Remove the old medium from the cells and add the medium containing different concentrations of BN-82451 or the vehicle control. Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Prepare a solution of the neurotoxic agent (e.g., H₂O₂) in cell culture medium. Add this solution to the wells (except for the untreated control wells) to induce oxidative stress.
-
Incubation: Incubate the plate for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the neuroprotective effect of this compound.
Mandatory Visualizations
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BN-82451 HCl | TargetMol [targetmol.com]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Mitigating Autofluorescence in Imaging Experiments with BN-82451 Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential autofluorescence issues when using BN-82451 dihydrochloride (B599025) in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern in my imaging experiments with BN-82451 dihydrochloride?
Autofluorescence is the natural emission of light by biological structures or other molecules present in the sample when excited by the microscope's light source. This intrinsic fluorescence is not related to your specific fluorescent labels. It becomes a problem when its signal overlaps with the fluorescence of your intended target, potentially masking your signal of interest, reducing image contrast, and leading to inaccurate data interpretation. While the autofluorescent properties of this compound are not extensively documented, it is crucial to consider and control for autofluorescence from all potential sources in your experiment.
Q2: What are the common sources of autofluorescence in a typical cell or tissue imaging experiment?
Several components can contribute to autofluorescence, including:
-
Endogenous Cellular Components: Molecules like NADH, FAD, collagen, elastin (B1584352), and lipofuscin are naturally fluorescent.[1][2]
-
Fixatives: Aldehyde fixatives, particularly glutaraldehyde (B144438) and to a lesser extent paraformaldehyde (PFA), can induce autofluorescence by cross-linking proteins.[3][4]
-
Extracellular Matrix: Proteins like collagen and elastin in the extracellular matrix are common sources of autofluorescence, especially in tissue sections.[1]
-
Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[1][3]
-
Culture Media and Reagents: Some components in cell culture media, such as phenol (B47542) red and riboflavin, can be fluorescent.
Q3: How can I determine if this compound is contributing to the autofluorescence in my specific experiment?
To isolate the fluorescence contribution of this compound, you should include the following controls in your experimental setup:
-
Unstained, untreated cells/tissue: This sample will reveal the baseline autofluorescence of your biological specimen.
-
Cells/tissue treated with this compound but without any fluorescent labels: This will show the fluorescence originating from the compound itself under your experimental conditions.
-
Fully stained, untreated cells/tissue: This serves as your positive control for your labeling protocol.
By comparing these controls, you can identify the extent to which the compound contributes to the overall background signal.
Troubleshooting Guide
If you are experiencing high background fluorescence in your imaging experiments with this compound, follow this troubleshooting guide.
Step 1: Identify the Source of Autofluorescence
The first step is to pinpoint the origin of the unwanted signal. The following workflow can help you systematically identify the source.
Caption: A logical workflow to systematically identify the source of autofluorescence in an imaging experiment.
Step 2: Implement Mitigation Strategies
Once you have an idea of the source, you can apply targeted strategies to reduce the autofluorescence.
| Mitigation Strategy | Description | Best For |
| Spectral Unmixing | Use imaging software to separate the emission spectra of your fluorophore from the autofluorescence spectrum. This requires acquiring a reference spectrum of the autofluorescence from an unstained sample. | Broad-spectrum autofluorescence. |
| Choice of Fluorophores | Select fluorophores with excitation and emission spectra in the far-red or near-infrared range, as endogenous autofluorescence is typically weaker at longer wavelengths.[2][4] | General reduction of background. |
| Quenching Agents | Treat samples with chemical quenching agents that reduce autofluorescence. | Fixation-induced and lipofuscin-related autofluorescence. |
| Photobleaching | Intentionally expose the sample to high-intensity light to "bleach" the autofluorescent molecules before imaging your target.[5] | Endogenous autofluorescence. |
| Optimized Fixation | Use a non-aldehyde-based fixative like cold methanol (B129727) or reduce the concentration and incubation time of PFA. Avoid glutaraldehyde.[1][3] | Fixation-induced autofluorescence. |
| Perfusion | For tissue samples, perfuse with PBS prior to fixation to remove red blood cells.[3][4] | Autofluorescence from red blood cells. |
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence Spectrum
Objective: To determine the excitation and emission spectra of the autofluorescence in your sample.
Methodology:
-
Prepare a control sample that is representative of your experimental conditions but contains no fluorescent labels (e.g., cells treated with this compound on a coverslip).
-
Using a confocal microscope with a spectral detector, perform a "lambda scan" or "spectral scan."
-
Excite the sample with the same laser lines you will use in your experiment.
-
Collect the emission spectrum across a broad range of wavelengths (e.g., 400-750 nm).
-
The resulting spectrum will be the emission profile of the autofluorescence. This information is critical for selecting appropriate fluorophores and for spectral unmixing.
Protocol 2: Sodium Borohydride (B1222165) Treatment for Aldehyde-Induced Autofluorescence
Objective: To reduce autofluorescence caused by aldehyde fixation.
Methodology:
-
Fix your cells or tissue with paraformaldehyde (PFA) as per your standard protocol.
-
Wash the sample three times with phosphate-buffered saline (PBS) for 5 minutes each.
-
Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions.
-
Incubate the sample in the Sodium Borohydride solution for 15-30 minutes at room temperature.[3][4]
-
Wash the sample three times with PBS for 5 minutes each.
-
Proceed with your immunofluorescence or other staining protocol.
Protocol 3: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
Objective: To reduce autofluorescence originating from lipofuscin, which are granules of pigmented metabolic waste that accumulate in cells.
Methodology:
-
After your final staining step and washes, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695).
-
Filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Incubate your sample with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the sample extensively with PBS or 70% ethanol to remove excess stain.
-
Mount the coverslip with an appropriate mounting medium.
Signaling Pathways and Workflows
While there is no specific signaling pathway associated with the autofluorescence of this compound, understanding the experimental workflow for mitigating this artifact is crucial.
Caption: A generalized experimental workflow highlighting key steps where autofluorescence can be addressed.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Simple method for reduction of autofluorescence in fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BN-82451 Dihydrochloride and Riluzole in the Context of Amyotrophic Lateral Sclerosis (ALS) Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two neuroprotective agents, BN-82451 dihydrochloride (B599025) and riluzole (B1680632), which have been investigated for their therapeutic potential in Amyotrophic Lateral Sclerosis (ALS). While direct head-to-head comparative studies in ALS models are not available in the public domain, this document synthesizes the known mechanisms of action, and preclinical findings for each compound to offer a scientifically grounded comparison.
Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. Riluzole is currently the standard of care, offering a modest extension of survival. BN-82451 dihydrochloride is a multi-targeting investigational compound that has shown neuroprotective effects in various neurological disease models, including ALS. This guide delves into the distinct pharmacological profiles of these two molecules, providing a framework for understanding their potential therapeutic applications in ALS.
Mechanism of Action: A Tale of Two Neuroprotective Strategies
The therapeutic approaches of this compound and riluzole in tackling the complex pathology of ALS diverge significantly in their molecular targets and pathways.
This compound: A Multi-Pronged Attack
This compound is characterized by its multifaceted mechanism of action, engaging several key pathways implicated in neuronal damage in ALS.[1][2] Its neuroprotective effects are attributed to a combination of:
-
Sodium Channel Blockade: Similar to some other neuroprotective agents, BN-82451 can modulate neuronal excitability by blocking sodium channels.[1][2]
-
Antioxidant Properties: The compound exhibits significant antioxidant activity, which is crucial in combating the oxidative stress that is a hallmark of ALS pathology.[1][2]
-
Mitochondria-Protecting Activity: By preserving mitochondrial function, BN-82451 may help maintain cellular energy production and prevent the activation of apoptotic pathways in motor neurons.[1][2]
-
Anti-inflammatory Effects: The molecule also demonstrates anti-inflammatory properties through the inhibition of cyclooxygenases, addressing the neuroinflammation that contributes to disease progression in ALS.[1][2]
Riluzole: Targeting Glutamatergic Excitotoxicity
Riluzole, the first drug approved for the treatment of ALS, primarily targets the glutamatergic system, a key player in neuronal excitotoxicity. Its mechanism is thought to involve:
-
Inhibition of Glutamate (B1630785) Release: Riluzole is believed to reduce the presynaptic release of glutamate, the primary excitatory neurotransmitter in the central nervous system.
-
Blockade of Postsynaptic Glutamate Receptors: It also acts on postsynaptic NMDA and kainate receptors, further dampening the excitatory signals that can lead to motor neuron death.
-
Modulation of Voltage-Gated Sodium Channels: Riluzole can inactivate voltage-gated sodium channels, which contributes to its ability to stabilize neuronal membranes and reduce excitability.
Preclinical Evidence in ALS Models
Due to the absence of direct comparative studies, the preclinical evidence for each compound is presented separately.
This compound
Preclinical studies have demonstrated the neuroprotective potential of BN-82451 in various in vitro and in vivo models of neurodegenerative diseases, including models relevant to ALS.[1][2] These studies have highlighted its ability to protect neurons from insults that mimic aspects of ALS pathology. However, specific quantitative data from ALS models remains limited in publicly accessible literature.
Riluzole
Riluzole has been extensively studied in preclinical models of ALS, most notably in the SOD1-G93A transgenic mouse model. These studies have shown that riluzole can extend the lifespan and delay the onset of motor deficits in these animals.
| Compound | Reported Mechanism of Action | Key Preclinical Findings in Neurodegenerative Models |
| This compound | Multi-target: Na+ channel blockade, antioxidant, mitochondria-protecting, anti-inflammatory (COX inhibition).[1][2] | Potent neuroprotective effects in various in vitro and in vivo animal models of neurodegeneration.[1][2] |
| Riluzole | Primarily anti-glutamatergic: inhibits glutamate release, blocks postsynaptic glutamate receptors, modulates Na+ channels. | Extends survival and delays motor impairment in transgenic ALS mouse models. |
Experimental Protocols: A General Framework
While specific protocols for a direct comparison are unavailable, a typical preclinical study evaluating a test compound against a standard of care like riluzole in an ALS mouse model (e.g., SOD1-G93A) would follow a workflow similar to the one outlined below.
Conclusion
This compound and riluzole represent two distinct therapeutic strategies for the treatment of ALS. Riluzole's well-established anti-glutamatergic mechanism provides a modest but clinically significant benefit. In contrast, BN-82451's multi-target approach, addressing oxidative stress, mitochondrial dysfunction, and neuroinflammation in addition to excitotoxicity, presents a compelling rationale for its potential efficacy in a disease with complex and multifactorial pathology.
References
A Comparative Analysis of BN-82451 Dihydrochloride and Edaravone for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two neuroprotective agents: BN-82451 dihydrochloride (B599025) and edaravone (B1671096). While both compounds have shown promise in the context of neurodegenerative diseases, they are at vastly different stages of clinical development. Edaravone is an approved treatment for amyotrophic lateral sclerosis (ALS) in several countries, with a well-documented clinical profile. In contrast, BN-82451 dihydrochloride is a preclinical candidate whose clinical development was halted, meaning its efficacy in humans has not been established. This comparison, therefore, juxtaposes preclinical data for BN-82451 with clinical data for edaravone, a critical distinction for researchers to consider.
Executive Summary
Edaravone primarily functions as a potent free radical scavenger, mitigating oxidative stress, a key pathological feature in neurodegenerative diseases like ALS.[1][2] Its clinical efficacy has been demonstrated through a reduction in the rate of functional decline in ALS patients.[3] this compound is a novel, multi-targeting agent with a broader proposed mechanism of action that includes sodium channel blockade, antioxidant properties, and anti-inflammatory effects.[4] Preclinical studies in animal models of neurodegenerative diseases, such as Huntington's disease, have shown neuroprotective effects, including improved motor function and survival.[1] However, a Phase II clinical trial for BN-82451 in Huntington's disease was terminated due to recruitment issues, leaving its clinical efficacy unknown.[5]
Mechanism of Action and Signaling Pathways
This compound: A Multi-Targeting Neuroprotective Agent
BN-82451 is designed to concurrently address multiple pathological pathways implicated in neurodegeneration.[4] Its proposed mechanisms include:
-
Sodium Channel Blockade: By blocking voltage-gated sodium channels, BN-82451 can reduce neuronal hyperexcitability and subsequent excitotoxicity, a common pathway of neuronal cell death.
-
Antioxidant Activity: The compound exhibits free radical scavenging properties, helping to neutralize reactive oxygen species (ROS) and reduce oxidative stress.
-
Anti-inflammatory Effects: BN-82451 is also suggested to possess anti-inflammatory properties, which could further contribute to its neuroprotective effects by modulating the inflammatory responses in the central nervous system.
Edaravone: A Potent Free Radical Scavenger
The primary and most well-established mechanism of action for edaravone is its potent antioxidant activity. It readily scavenges free radicals, thereby protecting neurons from oxidative damage.[1][2] Recent research has further elucidated its molecular targets, suggesting that edaravone's neuroprotective effects may also be mediated through the activation of the Aryl Hydrocarbon Receptor (AHR) and the subsequent upregulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6][7][8] Additionally, studies have indicated that edaravone can activate the GDNF/RET neurotrophic signaling pathway.[9]
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound (preclinical) and edaravone (clinical). It is crucial to reiterate that a direct comparison of this data is not appropriate due to the different experimental contexts.
Table 1: Preclinical Efficacy of this compound in a Huntington's Disease Mouse Model
| Parameter | Vehicle Control | BN-82451 | % Improvement | Reference |
| Motor Performance | Decline Observed | Significantly Improved | - | [1] |
| Survival | Median Survival | Increased by 15% | 15% | [1] |
| Brain Atrophy | Gross Atrophy Observed | Significantly Reduced | - | [1] |
| Neuronal Atrophy | Neuronal Atrophy Observed | Significantly Reduced | - | [1] |
| Neuronal Inclusions | Present | Significantly Reduced Number | - | [1] |
Table 2: Clinical Efficacy of Edaravone in Amyotrophic Lateral Sclerosis (ALS) - Change in ALSFRS-R Score
| Study | Treatment Group | Placebo Group | Mean Difference (95% CI) | P-value | Reference |
| Study 19 (MCI186-19) | -5.01 (SE 0.64) | -7.50 (SE 0.66) | 2.49 (0.99 to 3.98) | 0.0013 | [3] |
| Post-hoc Analysis (48 weeks) | -7.63 (Edaravone-Edaravone) | -9.69 (Placebo-Edaravone) | 2.05 (0.16 to 3.94) | 0.034 | [3] |
ALSFRS-R (Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised) is a validated scale for monitoring the progression of disability in patients with ALS. A smaller decrease in score indicates a slower functional decline.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the types of experiments cited in this guide.
1. In Vivo Neuroprotection Study (Hypothetical for BN-82451)
This protocol is a generalized representation based on common practices in preclinical neurodegenerative disease research.
-
Animal Model: A transgenic animal model that recapitulates key aspects of the human disease is used (e.g., the R6/2 mouse model for Huntington's disease or the SOD1-G93A mouse model for ALS).[10][11][12][13][14][15]
-
Drug Administration: The test compound (e.g., BN-82451) and a vehicle control are administered to the animals, typically orally or via injection, over a specified period.
-
Behavioral Assessment: Motor function and coordination are assessed at regular intervals using standardized tests such as the rotarod test.
-
Survival Analysis: The lifespan of the animals in each group is monitored to determine if the treatment has a significant effect on survival.
-
Histopathological Analysis: At the end of the study, brain tissue is collected and analyzed to quantify markers of neurodegeneration, such as brain atrophy, neuronal loss, and the presence of pathological protein aggregates.
2. In Vitro Antioxidant Activity Assay (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the antioxidant activity of the compound.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
The test compound (e.g., edaravone) is dissolved to create a series of concentrations.
-
The test compound solutions are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Conclusion and Future Directions
This comparative guide highlights the distinct profiles of this compound and edaravone. Edaravone is a clinically validated neuroprotective agent for ALS with a well-defined antioxidant mechanism. BN-82451, while demonstrating promising multi-target neuroprotective effects in preclinical models, lacks clinical efficacy data, preventing a definitive comparison of its therapeutic potential against edaravone.
For researchers, the multi-target approach of BN-82451 represents an intriguing strategy for tackling the complex pathology of neurodegenerative diseases. Further preclinical investigation into its specific molecular interactions and efficacy in a wider range of disease models could provide valuable insights. For drug development professionals, the case of BN-82451 underscores the challenges of translating preclinical findings into clinical success.
Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy of BN-82451 and edaravone in the same animal models of neurodegeneration would provide a more direct assessment of their relative potency and mechanisms.
-
Elucidation of BN-82451's downstream signaling: A deeper understanding of the molecular pathways modulated by BN-82451's multi-target action is needed.
-
Biomarker development: Identifying and validating biomarkers that reflect the engagement of the specific targets of both compounds would be invaluable for future clinical trials.
References
- 1. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 3. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel targets for Huntington’s disease: future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study Exploring Safety, Pharmacokinetic and Pharmacodynamic of BN82451 in Male Huntington's Disease Patients [ctv.veeva.com]
- 6. mdpi.com [mdpi.com]
- 7. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publ.iss.it [publ.iss.it]
- 9. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Pathogenesis to Therapeutics: A Review of 150 Years of Huntington’s Disease Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of amyotrophic lateral sclerosis: a comparison of model validity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The usage and advantages of several common amyotrophic lateral sclerosis animal models [frontiersin.org]
- 13. Nearly 30 Years of Animal Models to Study Amyotrophic Lateral Sclerosis: A Historical Overview and Future Perspectives [mdpi.com]
- 14. Modeling amyotrophic lateral sclerosis in hSOD1 transgenic swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
A Comparative Guide to the Neuroprotective Efficacy of BN-82451 Dihydrochloride and Alternatives in Neuronal Cell Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective agent BN-82451 dihydrochloride (B599025) alongside two notable alternatives, Riluzole and Edaravone. The focus is on their validation in various neuronal cell types, presenting available experimental data, detailed protocols for key assays, and visualizations of their mechanisms and experimental workflows.
Introduction to Neuroprotective Agents
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key strategy in the development of therapeutics is the identification of compounds that can protect neurons from damage and death. This guide examines BN-82451 dihydrochloride, a multi-targeting neuroprotective agent, and compares it with Riluzole and Edaravone, two drugs already in clinical use for neurodegenerative conditions.
This compound is recognized as a promising neuroprotective compound with a multifaceted mechanism of action. It exhibits antioxidant properties, sodium channel blocking activity, and the ability to protect mitochondria.[1][2] While it has demonstrated significant neuroprotective effects in various animal models of neurological disorders such as Huntington's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), specific quantitative data from in vitro studies on different neuronal cell types are not extensively available in publicly accessible literature.[1][3]
Riluzole is a glutamate (B1630785) modulator approved for the treatment of ALS. Its neuroprotective effects are primarily attributed to the inhibition of glutamate release, blockade of voltage-gated sodium channels, and enhancement of astrocytic glutamate uptake.
Edaravone is a potent free radical scavenger that is also approved for the treatment of ALS and ischemic stroke. It mitigates oxidative stress, a common pathway in neuronal cell death, by quenching hydroxyl radicals and peroxynitrite.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the available quantitative data on the neuroprotective effects of Riluzole and Edaravone in different neuronal cell types. Due to the limited availability of specific in vitro quantitative data for BN-82451 in the public domain, a direct quantitative comparison is challenging. The available information on BN-82451 is predominantly from in vivo studies.
Table 1: Neuroprotective Effects of Riluzole in Neuronal Cell Lines
| Cell Type | Insult | Concentration | Outcome Measure | Result |
| SH-SY5Y | MPP+ | 1-10 µM | Cell Viability | Dose-dependent reduction in cell loss |
| Primary Mesencephalic Neurons | MPP+ | 1-10 µM | Dopaminergic Neuron Survival | Dose-dependent reduction in cell loss |
| Primary Mesencephalic Neurons | L-DOPA/Fe3+ | 1-10 µM | Lipid Peroxidation | Reduction in lipid peroxidation |
Table 2: Neuroprotective Effects of Edaravone in Neuronal Cell Lines
| Cell Type | Insult | Concentration | Outcome Measure | Result |
| iPSC-derived Motor Neurons | Hydrogen Peroxide (25 µM) | Not Specified | Neurite Length | 26% reduction with Edaravone vs. 93% without |
| HT22 | Hydrogen Peroxide | 1-100 µM | Cell Viability | Dose-dependent protection |
Signaling Pathways and Experimental Workflow
To understand the mechanisms of action and the methods used for validation, the following diagrams illustrate the signaling pathway of BN-82451 and a general experimental workflow for assessing neuroprotective compounds.
Experimental workflow for in vitro neuroprotection assays.
Conceptual signaling pathway of BN-82451.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Cell Culture and Differentiation
-
SH-SY5Y Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. For differentiation into a neuronal phenotype, treat cells with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for an additional 3-5 days.
-
PC12 Cells: Grow in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Induce differentiation by treating with 50-100 ng/mL Nerve Growth Factor (NGF) for 7-10 days.
-
Primary Cortical Neurons: Isolate cortical tissue from embryonic day 18 (E18) rat or mouse pups. Dissociate the tissue using papain or trypsin and plate the neurons on poly-D-lysine or poly-L-ornithine coated plates. Culture in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
Induction of Neurotoxicity
-
Glutamate Excitotoxicity: After pre-treatment with the neuroprotective compound, expose primary cortical neurons to 50-100 µM glutamate for 15-30 minutes in a magnesium-free buffer. Then, replace the medium with the original culture medium containing the neuroprotective compound and incubate for 24 hours.
-
Oxidative Stress (H₂O₂): Pre-treat SH-SY5Y or PC12 cells with the test compound for 1-2 hours. Then, add hydrogen peroxide (H₂O₂) to a final concentration of 100-500 µM and incubate for 24 hours.
-
Mitochondrial Complex I Inhibition (MPP+): For modeling Parkinson's disease, pre-treat SH-SY5Y cells with the neuroprotective agent before adding 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, at a concentration of 0.5-2 mM for 24-48 hours.
Assessment of Neuroprotection
-
MTT Assay (Cell Viability):
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
LDH Assay (Cytotoxicity):
-
After treatment, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
The assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the medium.
-
Measure the absorbance at the recommended wavelength (typically 490 nm). Cytotoxicity is calculated as the percentage of LDH released compared to a positive control (fully lysed cells).
-
-
Caspase-3 Activity Assay (Apoptosis):
-
Following treatment, lyse the cells and collect the protein lysate.
-
Use a colorimetric or fluorometric caspase-3 assay kit as per the manufacturer's protocol.
-
The assay measures the cleavage of a specific substrate by active caspase-3.
-
Read the signal on a microplate reader. An increase in caspase-3 activity indicates apoptosis.
-
Conclusion
This compound is a promising neuroprotective agent with a multi-target mechanism of action that has shown efficacy in preclinical in vivo models. However, for a comprehensive evaluation and direct comparison with established neuroprotective drugs like Riluzole and Edaravone, more extensive in vitro studies in various neuronal cell types are necessary. The data presented for Riluzole and Edaravone highlight their protective effects against different neurotoxic insults and provide a benchmark for the future validation of novel compounds like BN-82451. The provided experimental protocols offer a standardized framework for conducting such comparative studies, which are crucial for advancing the development of effective therapies for neurodegenerative diseases.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of BN-82451 dihydrochloride with other COX inhibitors
A Comparative Guide to COX Inhibition: Evaluating BN-82451 dihydrochloride (B599025) in the Context of Established COX Inhibitors
For researchers and drug development professionals navigating the landscape of inflammatory response modulation, understanding the nuances of cyclooxygenase (COX) inhibitors is paramount. This guide provides a head-to-head comparison of various COX inhibitors, with a special focus on the investigational compound BN-82451 dihydrochloride. While the development of BN-82451 was discontinued, an examination of its profile alongside established agents offers valuable insights into the multitarget approach to neuroprotection and anti-inflammation.
Introduction to this compound
BN-82451 is a novel small molecule that was developed as a multitargeting neuroprotective agent.[1][2] Its therapeutic potential was attributed to a combination of mechanisms, including Na+ channel blockade, antioxidant properties, and mitochondrial protection.[1][2] Notably, its anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2]
The Cyclooxygenase (COX) Family: Key Targets in Inflammation
The cyclooxygenase (COX) enzyme family, with its two main isoforms COX-1 and COX-2, plays a central role in the inflammatory cascade by converting arachidonic acid into prostaglandins (B1171923).[3]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary target for anti-inflammatory drugs.
The ideal COX inhibitor selectively targets COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.
Comparative Analysis of COX Inhibitors
Due to the discontinuation of BN-82451's development, publicly available, detailed quantitative data on its specific COX-1 and COX-2 inhibitory activity (such as IC50 values) is limited. Therefore, a direct quantitative comparison with other COX inhibitors is not feasible. However, we can provide a comparative overview of well-established COX inhibitors to contextualize the therapeutic strategies in this field.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common COX inhibitors, illustrating their potency and selectivity. A lower IC50 value indicates greater potency, and a higher COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (B62257) | 82 | 6.8 | 12 |
| Rofecoxib (B1684582) | > 100 | 25 | > 4.0 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
Note: IC50 values can vary depending on the specific assay conditions.[4][5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for evaluating COX inhibitors.
Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and thromboxanes.
Caption: A typical experimental workflow for determining the IC50 values of COX inhibitors using a whole blood assay.
Experimental Protocols
A widely accepted method for evaluating the potency and selectivity of COX inhibitors is the human whole blood assay. This ex vivo method provides a more physiologically relevant environment compared to isolated enzyme assays.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood collected in tubes with and without anticoagulant (e.g., heparin).
-
Test compounds (e.g., this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane (B8750289) B2 (TXB2).
-
Standard laboratory equipment (incubator, centrifuge, microplate reader).
Methodology:
COX-1 Activity Assay:
-
Aliquots of whole blood (without anticoagulant) are pre-incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.
-
Blood is then allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production via COX-1.
-
The reaction is stopped by placing the tubes on ice and centrifuging to separate the serum.
-
The concentration of the stable TXA2 metabolite, TXB2, in the serum is measured using an EIA kit.
-
The IC50 value for COX-1 inhibition is calculated by plotting the percentage of TXB2 inhibition against the log concentration of the test compound.
COX-2 Activity Assay:
-
Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.
-
LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity in monocytes.
-
The blood is incubated for 24 hours at 37°C.
-
The reaction is stopped by placing the tubes on ice and centrifuging to separate the plasma.
-
The concentration of PGE2 in the plasma, a major product of COX-2 activity, is measured using an EIA kit.
-
The IC50 value for COX-2 inhibition is calculated by plotting the percentage of PGE2 inhibition against the log concentration of the test compound.
Conclusion
While specific quantitative data for a direct head-to-head comparison of this compound with other COX inhibitors is not publicly available, the existing literature indicates its function as a multi-target agent with anti-inflammatory properties stemming from cyclooxygenase inhibition.[1][2] For researchers in the field, the provided comparative data on established COX inhibitors and the detailed experimental protocol for their evaluation offer a valuable framework for future studies. The pursuit of novel anti-inflammatory and neuroprotective agents continues to be a significant area of research, and the lessons learned from compounds like BN-82451 contribute to the ongoing development of more effective and safer therapeutics.
References
- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of rofecoxib versus celecoxib in treating pain after dental surgery: a single-center, randomized, double-blind, placebo- and active-comparator-controlled, parallel-group, single-dose study using the dental impaction pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Selective Cyclooxygenase-2 Inhibitors, Other Analgesics, and Risk of Glioma | PLOS One [journals.plos.org]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pedworld.ch [pedworld.ch]
BN-82451 Dihydrochloride: An Evaluation of its Antioxidant Efficacy in the Context of Neuroprotection
This guide aims to provide researchers, scientists, and drug development professionals with an objective overview of BN-82451's proposed antioxidant mechanisms and to outline the standard experimental protocols that would be necessary to quantitatively compare its efficacy with other antioxidants.
Mechanism of Action: A Multi-Pronged Approach to Neuroprotection
BN-82451 is described as a hybrid molecule that confers neuroprotection through several mechanisms. Its pharmacological properties include:
-
Antioxidant Activity: The molecule possesses intrinsic antioxidant properties, which are crucial for combating the oxidative stress implicated in the pathogenesis of many neurodegenerative disorders.[1][2]
-
Cyclooxygenase (COX) Inhibition: BN-82451 inhibits cyclooxygenase enzymes, which are involved in inflammatory pathways that contribute to neuronal damage.[1][2]
-
Sodium Channel Blockade: By blocking sodium channels, BN-82451 can modulate neuronal excitability, a factor in excitotoxicity-mediated cell death.[1][2]
-
Mitochondrial Protection: The compound has been shown to protect mitochondria, the primary site of cellular energy production and a key player in apoptosis and oxidative stress.[1][2]
The following diagram illustrates the proposed multi-targeted mechanism of action of BN-82451.
Caption: Proposed multi-targeted mechanism of action of BN-82451.
Quantitative Comparison of Antioxidant Efficacy: Data Not Available
A comprehensive literature search did not yield specific quantitative data (e.g., IC50 values) from standardized in vitro antioxidant assays for BN-82451. Such data is essential for a direct and objective comparison with other antioxidants like edaravone, N-acetylcysteine (NAC), or Vitamin E.
To facilitate future comparative studies, the following tables are presented as templates for how such data could be structured.
Table 1: In Vitro Radical Scavenging Activity
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) |
| BN-82451 | Data Not Available | Data Not Available |
| Edaravone | Insert Value | Insert Value |
| N-Acetylcysteine | Insert Value | Insert Value |
| Vitamin E (Trolox) | Insert Value | Insert Value |
| Positive Control | Insert Value | Insert Value |
Table 2: In Vitro Reducing Power and Anti-inflammatory Activity
| Compound | FRAP Assay (mM Fe(II)/g) | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| BN-82451 | Data Not Available | Data Not Available | Data Not Available |
| Edaravone | Insert Value | Insert Value | Insert Value |
| N-Acetylcysteine | Insert Value | Insert Value | Insert Value |
| Ibuprofen | Insert Value | Insert Value | Insert Value |
| Positive Control | Insert Value | Insert Value | Insert Value |
Experimental Protocols for Antioxidant Efficacy Assessment
The following are detailed methodologies for key experiments that would be required to generate the comparative data for the tables above.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of BN-82451 and comparator antioxidants in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of BN-82451 and comparator antioxidants.
-
Add a small volume of the test compound to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specified time (e.g., 4 minutes).
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the results as ferric reducing ability in mM of Fe(II) equivalents per gram of the compound.
Cyclooxygenase (COX) Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. This is typically measured by quantifying the production of prostaglandins (B1171923) (e.g., PGE₂) from arachidonic acid.
Protocol:
-
Use commercially available COX-1 and COX-2 enzyme preparations.
-
Pre-incubate the enzyme with various concentrations of BN-82451 or comparator compounds (e.g., ibuprofen, celecoxib) in a reaction buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Quantify the amount of PGE₂ produced using an Enzyme Immunoassay (EIA) kit.
-
Calculate the percentage of COX inhibition for each concentration and determine the IC50 values.
The following diagram illustrates a general experimental workflow for assessing and comparing the antioxidant and anti-inflammatory properties of a test compound like BN-82451.
Caption: Workflow for comparing antioxidant and anti-inflammatory efficacy.
Conclusion
BN-82451 dihydrochloride (B599025) is a promising neuroprotective candidate with a multifaceted mechanism of action that includes antioxidant and anti-inflammatory effects. While its efficacy has been demonstrated in preclinical disease models, there is a notable absence of publicly available data from standardized in vitro assays that would allow for a direct quantitative comparison of its antioxidant potential against other established antioxidants. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which would be invaluable for further elucidating the therapeutic potential of BN-82451 in the context of neurodegenerative diseases. Further research is warranted to generate this crucial comparative data.
References
Validating Neuroprotection: A Comparative Analysis of BN-82451 Dihydrochloride, Riluzole, and Edaravone
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective neuroprotective therapies, numerous compounds have been investigated for their potential to slow the progression of devastating neurodegenerative diseases. This guide provides a comparative overview of BN-82451 dihydrochloride (B599025) against two established neuroprotective agents, Riluzole and Edaravone. The comparison is based on available preclinical and clinical data, highlighting their respective mechanisms of action and therapeutic potential in relevant disease models.
Note: To date, no direct head-to-head comparative studies of BN-82451 against Riluzole or Edaravone in the same animal models have been published. Therefore, this guide compares their performance based on key studies in their most relevant disease contexts.
Executive Summary
BN-82451 is a multitargeting neuroprotective agent that has demonstrated significant therapeutic effects in a preclinical model of Huntington's disease. Its mechanism involves a combination of antioxidant, sodium channel blockade, and mitochondria-protecting properties. In the R6/2 transgenic mouse model of Huntington's disease, oral administration of BN-82451 resulted in a notable 15% improvement in survival, alongside significant enhancements in motor performance and reductions in brain atrophy[1].
Riluzole, an approved treatment for amyotrophic lateral sclerosis (ALS), primarily functions by modulating glutamatergic neurotransmission. It inhibits the release of glutamate (B1630785) and blocks postsynaptic glutamate receptors, thereby reducing excitotoxicity.
Edaravone, another therapeutic agent approved for ALS, exerts its neuroprotective effects mainly through its potent antioxidant properties. It acts as a free radical scavenger, mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions.
Comparative Data Overview
The following tables summarize the key characteristics and reported efficacy of BN-82451, Riluzole, and Edaravone.
Table 1: Compound Characteristics and Mechanism of Action
| Feature | BN-82451 Dihydrochloride | Riluzole | Edaravone |
| Primary Mechanism | Multitargeting: Antioxidant, Na+ channel blocker, Mitochondria protection | Glutamate modulator | Antioxidant (free radical scavenger) |
| Target Disease Model | Huntington's Disease (preclinical) | Amyotrophic Lateral Sclerosis (ALS) | Amyotrophic Lateral Sclerosis (ALS) |
| Key Molecular Targets | Not fully elucidated | Voltage-gated sodium channels, NMDA receptors | Reactive oxygen species (ROS) |
Table 2: Comparative Efficacy in Key Studies
| Compound | Disease Model | Key Efficacy Endpoint | Reported Outcome |
| BN-82451 | R6/2 Mouse Model (Huntington's) | Survival Rate | 15% improvement in survival[1] |
| Motor Performance | Significantly improved[1] | ||
| Brain Atrophy | Significantly reduced[1] | ||
| Riluzole | ALS Patients | Survival | Modest extension of survival |
| Edaravone | ALS Patients | Functional Decline (ALSFRS-R score) | Slowed decline in functional status |
Signaling Pathways and Mechanisms of Action
This compound: A Multi-Pronged Approach
BN-82451's neuroprotective effects are attributed to its ability to act on multiple pathological pathways simultaneously. Its antioxidant properties help to neutralize harmful reactive oxygen species, reducing oxidative stress. By blocking sodium channels, it can reduce neuronal hyperexcitability and subsequent excitotoxicity. Furthermore, its mitochondria-protecting activity helps maintain cellular energy production and prevent the initiation of apoptotic pathways.
References
A Cross-Study Comparison of BN-82451 Dihydrochloride: A Multi-Target Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for BN-82451 dihydrochloride (B599025), a novel neuroprotective agent, with a focus on its performance in models of Huntington's disease. BN-82451 is a multi-target small molecule with demonstrated neuroprotective and anti-inflammatory properties. Its mechanisms of action include sodium (Na+) channel blockade, antioxidant effects, mitochondrial protection, and inhibition of cyclooxygenases (COX).[1][2] This document summarizes the available quantitative data, outlines experimental protocols, and visualizes key pathways and workflows to offer an objective comparison with alternative therapeutic strategies.
Performance in a Preclinical Model of Huntington's Disease
BN-82451 has been evaluated in the R6/2 transgenic mouse model, a widely used model that recapitulates many of the key features of Huntington's disease.[3] Studies have shown that oral administration of BN-82451 can significantly improve survival and motor performance in these mice.
Key Findings for BN-82451 in the R6/2 Mouse Model:
-
Improved Survival: Oral administration of BN-82451 resulted in a 15% increase in survival in R6/2 mice.[4]
-
Enhanced Motor Performance: The compound significantly improved motor performance, as assessed by rotarod tests.[4]
-
Neuroprotective Effects: BN-82451 administration led to a significant reduction in gross brain atrophy, neuronal atrophy, and the number of neuronal intranuclear inclusions at 90 days of age in the R6/2 model.[4]
Comparative Analysis with Alternative Compounds
For a comprehensive understanding of BN-82451's potential, its performance is compared with other compounds that have been investigated for Huntington's disease, including lithium, valproic acid, and tetrabenazine. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental protocols, including drug dosage, administration routes, and specific mouse model strains.
| Compound | Mouse Model | Key Performance Metrics | Reference |
| BN-82451 | R6/2 | 15% increased survival; Improved motor performance; Reduced brain atrophy. | [4] |
| Lithium | R6/2 | Neuroprotective effects; Increased expression of the anti-apoptotic protein Bcl-2. | [5] |
| Valproic Acid | N171-82Q | Significantly prolonged survival; Ameliorated diminished spontaneous locomotor activity. | [6] |
| Tetrabenazine | YAC128 | Alleviated motor deficits; Reduced striatal cell loss. | [7][8] |
Note: The data for comparator compounds were not always available for the R6/2 model, hence data from other relevant transgenic mouse models of Huntington's disease are presented.
Mechanism of Action: A Multi-Target Approach
BN-82451's neuroprotective effects are attributed to its ability to modulate multiple signaling pathways implicated in neurodegeneration. This multi-target approach is a key differentiator from many other therapeutic candidates. The primary mechanisms include:
-
Sodium Channel Blockade: By blocking voltage-gated sodium channels, BN-82451 can reduce excessive neuronal excitability, a key factor in excitotoxicity-mediated cell death.
-
Antioxidant Activity: The compound exhibits antioxidant properties, which help to mitigate cellular damage caused by reactive oxygen species (ROS) that are often elevated in neurodegenerative conditions.
-
Mitochondrial Protection: BN-82451 helps to preserve mitochondrial function, which is crucial for cellular energy production and is often impaired in neurodegenerative diseases.
-
Cyclooxygenase (COX) Inhibition: Its anti-inflammatory effects are primarily mediated through the inhibition of COX enzymes, which are involved in the production of pro-inflammatory prostaglandins.[1][2]
Caption: Multi-target mechanism of BN-82451 in neuroprotection.
Experimental Protocols
To ensure transparency and reproducibility, the following are generalized experimental protocols based on typical methodologies used in the preclinical evaluation of neuroprotective agents in the R6/2 mouse model.
Animals
Male and female R6/2 transgenic mice and wild-type littermates are used. Genotyping is performed at a young age to confirm the presence of the human huntingtin gene with an expanded CAG repeat.
Drug Administration
BN-82451 is typically administered orally. The compound is mixed into the animal's food or administered via oral gavage. Treatment usually commences prior to the onset of overt motor symptoms and continues for a specified duration or until the study endpoint.
Behavioral Testing: Rotarod Assay
Motor coordination and balance are assessed using an accelerating rotarod apparatus.
-
Acclimation: Mice are trained on the rotarod at a constant low speed for a set period on the day before testing.
-
Testing: On the test day, mice are placed on the rod as it accelerates from a low to a high rotational speed over a defined time period (e.g., 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each mouse over multiple trials. The average latency to fall is used for statistical analysis.
Caption: A typical experimental workflow for the rotarod assay.
Survival Study
The lifespan of the mice in each treatment group is monitored daily. The date of death is recorded for each animal, and survival curves are generated using the Kaplan-Meier method. Statistical significance between groups is typically determined using the log-rank test.
Histological Analysis
At the end of the study, mice are euthanized, and their brains are collected for histological analysis.
-
Tissue Preparation: Brains are fixed, sectioned, and stained with specific markers.
-
Analysis of Brain Atrophy: The overall size of the brain and specific regions like the striatum are measured to assess atrophy.
-
Quantification of Neuronal Inclusions: The number and size of mutant huntingtin protein aggregates (intranuclear inclusions) are quantified in specific brain regions.
Conclusion
The available preclinical data suggests that BN-82451 dihydrochloride holds promise as a neuroprotective agent for Huntington's disease, demonstrating positive effects on survival, motor performance, and neuropathology in the R6/2 mouse model. Its multi-target mechanism of action, addressing excitotoxicity, oxidative stress, mitochondrial dysfunction, and inflammation, presents a comprehensive approach to tackling the complex pathology of neurodegenerative diseases. Further research, including the public dissemination of clinical trial results, is warranted to fully elucidate its therapeutic potential in a clinical setting.
References
- 1. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valproate ameliorates the survival and the motor performance in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of BN-82451 Dihydrochloride and Other Na+ Channel Blockers: A Data-Driven Guide
BN-82451 dihydrochloride (B599025), a novel neuroprotective agent, has garnered interest for its multi-target mechanism of action, which includes the blockade of voltage-gated sodium (Na+) channels.[1][2] This guide provides a comparative overview of BN-82451 dihydrochloride against other established Na+ channel blockers. However, a comprehensive quantitative comparison is currently hampered by the limited availability of public data on the specific sodium channel blocking properties of BN-82451.
Overview of Na+ Channel Blockers
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their blockade can modulate neuronal excitability and is a key mechanism for many therapeutic agents used in conditions like epilepsy, neuropathic pain, and cardiac arrhythmias. Na+ channel blockers can be broadly categorized based on their mechanism of action, including their affinity for different channel states (resting, open, inactivated).
This compound: A Multi-Target Agent
BN-82451 is recognized as a promising neuroprotective compound with a multifaceted mechanism that contributes to its therapeutic potential.[1][2] Its reported activities include:
-
Sodium Channel Blockade: Contributes to the reduction of neuronal hyperexcitability.
-
Antioxidant Properties: Helps in mitigating oxidative stress, a common factor in neurodegenerative diseases.
-
Mitochondrial Protection: Preserves mitochondrial function, which is critical for neuronal survival.
This multi-target engagement suggests a potential for synergistic effects in complex neurological disorders.
Established Na+ Channel Blockers: A Snapshot
For the purpose of future comparative studies, should data on BN-82451 become available, we provide a summary of the characteristics of three well-known Na+ channel blockers.
| Drug | Primary Mechanism of Na+ Channel Blockade | Therapeutic Uses |
| Riluzole | Preferentially blocks inactivated Na+ channels | Amyotrophic Lateral Sclerosis (ALS) |
| Carbamazepine | Blocks Na+ channels in a voltage- and use-dependent manner | Epilepsy, Bipolar Disorder, Neuropathic Pain |
| Phenytoin | Slows the rate of recovery of voltage-activated Na+ channels from inactivation | Epilepsy |
Signaling Pathways and Experimental Workflows
To facilitate future research and provide a framework for comparison, the following diagrams illustrate a generalized signaling pathway involving Na+ channel modulation and a typical experimental workflow for characterizing Na+ channel blockers.
Figure 1. Simplified signaling pathway of Na+ channel modulation. This diagram illustrates how a Na+ channel blocker can influence neuronal excitability by inhibiting the channel, thereby affecting action potential propagation and neurotransmitter release.
Figure 2. Standard experimental workflow for characterizing Na+ channel blockers. This flowchart outlines the key steps in an electrophysiology experiment to determine the potency and mechanism of action of a compound on a specific sodium channel subtype.
Experimental Protocols
A typical experimental protocol to characterize the sodium channel blocking activity of a compound like BN-82451 would involve whole-cell patch-clamp electrophysiology .
Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by the test compound and to assess its state-dependency.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing a specific human Na+ channel subtype (e.g., Nav1.1, Nav1.2, Nav1.7).
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use appropriate intracellular and extracellular solutions to isolate sodium currents.
-
Apply a series of voltage protocols to elicit sodium currents and to assess the resting and inactivated states of the channels.
-
-
Drug Application:
-
Prepare stock solutions of the test compound (e.g., this compound) and the reference compounds (e.g., riluzole, carbamazepine).
-
Apply a range of concentrations of the test compound to the cells via a perfusion system.
-
-
Data Acquisition and Analysis:
-
Record the peak sodium current at each drug concentration.
-
Construct concentration-response curves to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Apply specific voltage protocols to determine the affinity of the compound for the resting and inactivated states of the channel.
-
Future Directions
To enable a direct and meaningful comparison of this compound with other Na+ channel blockers, further research is required to elucidate its specific electrophysiological profile. Studies employing the methodologies outlined above would be invaluable in determining its potency, selectivity, and mechanism of action at the molecular level. Such data would not only enhance our understanding of BN-82451's neuroprotective effects but also aid in the rational design of future therapeutic strategies for a range of neurological disorders.
References
Assessing the Specificity of BN-82451 Dihydrochloride's Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Key Biological Targets of BN-82451
BN-82451's neuroprotective effects are attributed to a combination of mechanisms:
-
Sodium (Na+) Channel Blockade: Inhibition of voltage-gated sodium channels can reduce neuronal excitotoxicity.[1][2]
-
Mitochondria-Protecting Activity & Antioxidant Properties: By preserving mitochondrial function and combating oxidative stress, BN-82451 may mitigate cellular damage common in neurodegenerative diseases.[1][2]
-
Cyclooxygenase (COX) Inhibition: Its anti-inflammatory effects are primarily due to the inhibition of COX enzymes.[1][2]
-
Cannabinoid Receptor 2 (CB2) Agonism: Novel azole derivatives of BN-82451 have shown potent and selective agonism at the CB2 receptor, suggesting a role in modulating neuroinflammation.[3]
Comparative Analysis of Target Inhibition
To understand the specificity of BN-82451, it is useful to compare its target profile with that of other inhibitors for which quantitative data is available. The following tables summarize the inhibitory constants (IC50 or Ki) for a selection of compounds against the known targets of BN-82451.
Table 1: Comparison of Sodium Channel Blockers
| Compound | Target Subtype(s) | IC50 (µM) | Therapeutic Class |
| BN-82451 | Neuronal Na+ Channels | Data not publicly available | Neuroprotective Agent |
| Lamotrigine | NaV1.5 (peak current) | 280.2 ± 15.5 | Anticonvulsant, Mood Stabilizer[4] |
| Flecainide | NaV1.5 (peak current) | 5.5 ± 0.8 | Antiarrhythmic (Class Ic)[5] |
| Mexiletine | NaV1.5 (peak current) | 47.0 ± 5.4 | Antiarrhythmic (Class Ib)[5] |
| Quinidine | NaV1.5 (peak current) | 28.9 ± 2.2 | Antiarrhythmic (Class Ia)[5] |
Table 2: Comparison of Cyclooxygenase (COX) Inhibitors
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Therapeutic Class |
| BN-82451 | Data not publicly available | Data not publicly available | Data not publicly available | Neuroprotective Agent |
| Celecoxib | 13.02 | 0.49 | 26.57 | Selective COX-2 Inhibitor[6] |
| Indomethacin | 0.42 | 2.75 | 0.15 | Non-selective COX Inhibitor[7] |
| Diclofenac | 0.06 | 0.40 | 0.15 | Non-selective COX Inhibitor[7] |
| Rofecoxib | >1000 | 0.45 | >2222 | Selective COX-2 Inhibitor |
Table 3: Comparison of Antioxidant Activity (DPPH Radical Scavenging)
| Compound | EC50 (µM) | Method |
| BN-82451 | Data not publicly available | - |
| Edaravone | 4.21 | DPPH Assay[8] |
| Quercetin | Data varies with assay conditions | DPPH Assay[9] |
| Ascorbic Acid | Data varies with assay conditions | DPPH Assay[9] |
Table 4: Comparison of Cannabinoid Receptor 2 (CB2) Ligands
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Functional Activity |
| BN-82451 derivative | Data not publicly available | Data not publicly available | Selective for CB2 | Full Agonist[3] |
| AM1710 | - | Data not publicly available | Selective for CB2 | Agonist[10] |
| AM1714 | - | Data not publicly available | Selective for CB2 | Agonist[10] |
| JWH-015 | 13.8 | 383 | 0.036 | Agonist |
| L-759,656 | 4300 | 11 | 391 | Agonist |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by BN-82451 and a general workflow for assessing compound specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's activity and specificity. Below are summaries of standard protocols for the key assays.
Whole-Cell Patch-Clamp for Sodium Channel Inhibition
-
Objective: To measure the inhibitory effect of a compound on voltage-gated sodium channels.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the sodium channel subtype of interest (e.g., HEK293 cells).
-
Electrophysiology Setup: Employ a patch-clamp amplifier and data acquisition system.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate internal solution.
-
Whole-Cell Configuration: Achieve a gigaseal between the pipette and the cell membrane, followed by membrane rupture to obtain the whole-cell configuration.
-
Data Recording: Apply a voltage protocol to elicit sodium currents. Record baseline currents and then apply the test compound at various concentrations, recording the resulting inhibition of the current.
-
Data Analysis: Plot the concentration-response curve to determine the IC50 value.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the IC50 values of a compound for COX-1 and COX-2.
-
Methodology:
-
Enzyme Source: Use purified ovine or human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing heme and the respective COX enzyme.
-
Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin (B15479496) E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption with an oxygen electrode.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Objective: To measure the free radical scavenging capacity of a compound.
-
Methodology:
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Reaction: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance indicates radical scavenging.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Cannabinoid Receptor (CB2) Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the CB2 receptor.
-
Methodology:
-
Membrane Preparation: Use cell membranes from a cell line overexpressing the human CB2 receptor.
-
Assay Buffer: Prepare a binding buffer containing Tris-HCl, MgCl2, and BSA.
-
Competitive Binding: Incubate the cell membranes with a known radiolabeled CB2 ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (the concentration that displaces 50% of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
BN-82451 dihydrochloride (B599025) represents a promising multitarget approach for the treatment of neurodegenerative diseases. Its ability to concurrently address excitotoxicity, oxidative stress, and neuroinflammation highlights the potential advantages of this strategy. While a complete quantitative assessment of its target specificity is hampered by the lack of publicly available data, comparison with other well-characterized inhibitors provides a valuable context for understanding its pharmacological profile. Further studies are warranted to fully elucidate the specific inhibitory constants of BN-82451 for its various targets, which will be crucial for its continued development and clinical translation.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BN-82451 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [benthamopen.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US7741365B2 - Peripheral cannabinoid receptor (CB2) selective ligands - Google Patents [patents.google.com]
Independent Validation of BN-82451 Dihydrochloride's Mechanism: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent BN-82451 dihydrochloride (B599025) with alternative therapies, focusing on the independent validation of its proposed mechanisms of action. Experimental data is presented to support these comparisons, and detailed protocols for key validation assays are provided.
Introduction to BN-82451 Dihydrochloride
BN-82451 is a multi-targeting, orally active, and CNS-penetrant small molecule designed for neuroprotection and anti-inflammatory effects.[1][2] Its therapeutic potential has been explored in various in vitro and in vivo models of neurodegenerative diseases, including cerebral ischemia, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3] The primary proposed mechanisms of action for BN-82451 include sodium (Na+) channel blockade, antioxidant properties, mitochondrial protection, and inhibition of cyclooxygenase (COX) enzymes.[1][2][3] It is important to note that much of the detailed mechanistic work on BN-82451 has been published by its developer, and extensive independent validation of all its proposed mechanisms is not yet available in the public domain. One independent study has explored its antioxidant effects in a transgenic mouse model of Huntington's disease, showing improved motor performance, increased survival, and reduced brain atrophy.[4][5]
Comparative Analysis of Neuroprotective Mechanisms
To provide a clear comparison, this guide evaluates BN-82451 against two clinically approved neuroprotective drugs, Riluzole (B1680632) and Edaravone (B1671096), which share some overlapping mechanisms of action.
Quantitative Comparison of Mechanistic Activities
The following table summarizes the available quantitative data for the key mechanisms of action for BN-82451, Riluzole, and Edaravone.
| Mechanism of Action | This compound | Riluzole | Edaravone |
| Na+ Channel Blockade | Potent inhibitor (specific IC50 not publicly available)[1][2] | Preferentially blocks TTX-sensitive sodium channels[6]; IC50 of 9.7 µM at a holding potential of -80 mV[7] | Not a primary mechanism |
| Antioxidant Activity | Potent antioxidant properties demonstrated in vivo[4][5] | Exhibits antioxidant and anti-apoptotic properties[6] | Potent free radical scavenger, particularly of peroxyl radicals[4][8][9][10][11] |
| Mitochondrial Protection | Mitochondria-protecting activity reported[1][2] | Modulates mitochondrial function[12] | Mitigates mitochondrial dysfunction and oxidative stress[13] |
| COX Inhibition | Inhibition of cyclooxygenases is a key anti-inflammatory mechanism[1][2] | Not a primary mechanism | Reduces neuroinflammation[9] |
| Glutamate (B1630785) Modulation | Not a primary reported mechanism | Inhibits glutamate release and blocks postsynaptic NMDA and kainate receptors[14][15][16][17] | Not a primary mechanism |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed multi-target mechanism of BN-82451, a comparison of its mechanisms with Riluzole and Edaravone, and a general workflow for validating neuroprotective compounds.
Caption: Proposed multi-target mechanism of action for this compound.
Caption: Comparison of the primary mechanisms of BN-82451, Riluzole, and Edaravone.
Caption: General experimental workflow for the validation of a neuroprotective compound.
Experimental Protocols for Key Mechanistic Assays
The following are detailed methodologies for the key experiments cited in the validation of neuroprotective agents like BN-82451.
In Vitro Sodium Channel Blockade Assay
This protocol is based on electrophysiological recordings from cells expressing voltage-gated sodium channels.
-
Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human NaV1.5 sodium channel is commonly used.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed.
-
Cells are held at a holding potential of -80 mV or -120 mV to assess state-dependent binding.
-
Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
The test compound (e.g., BN-82451, Riluzole) is perfused at various concentrations.
-
The peak sodium current amplitude is measured before and after drug application.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration.
-
A dose-response curve is generated, and the half-maximal inhibitory concentration (IC50) is determined.
-
Use-dependent block can be assessed by applying repetitive depolarizing pulses at different frequencies.[7]
-
Mitochondrial Function Assessment in Neuronal Models
This protocol outlines the use of Seahorse XF analysis to measure mitochondrial respiration.[12][18][19][20][21]
-
Cell Culture: Primary neurons or neuronal cell lines are cultured in Seahorse XF microplates.
-
Assay Procedure:
-
Cells are treated with the test compound for a specified duration.
-
The cell culture medium is replaced with XF assay medium.
-
The microplate is placed in the Seahorse XF Analyzer.
-
The oxygen consumption rate (OCR) is measured in real-time.
-
A series of mitochondrial stressors are sequentially injected:
-
Oligomycin: Inhibits ATP synthase to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Key parameters of mitochondrial function are calculated, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes an ELISA-based method to measure the inhibition of COX-1 and COX-2.[22][23][24][25][26]
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Assay Reaction:
-
The reaction mixture contains Tris-HCl buffer, hematin (B1673048) (a cofactor), and the COX enzyme.
-
The test inhibitor is added at various concentrations and pre-incubated with the enzyme.
-
The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped by adding a solution of stannous chloride.
-
-
Quantification of Prostaglandin E2 (PGE2):
-
The amount of PGE2 produced, a major product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The percentage of COX inhibition is calculated for each inhibitor concentration.
-
IC50 values for COX-1 and COX-2 are determined to assess the inhibitory potency and selectivity of the compound.
-
Conclusion
This compound is a promising multi-target neuroprotective agent with a range of proposed mechanisms that could be beneficial in the treatment of complex neurodegenerative diseases. While initial studies from its developers are comprehensive, further independent validation of its full mechanistic profile is necessary to solidify its therapeutic potential. Comparative analysis with established drugs like Riluzole and Edaravone highlights the distinct and overlapping pathways targeted by these neuroprotective compounds. The experimental protocols detailed in this guide provide a framework for the rigorous and independent evaluation of BN-82451 and other novel neuroprotective candidates.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent PMID: 17894648 | MCE [medchemexpress.cn]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 5. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riluzole - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Neuronal Voltage-Gated Sodium Channels by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 10. What is Edaravone used for? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Editorial: Traditional, complementary and integrative medicine – opportunities for managing and treating neurodegenerative diseases and ischaemic stroke [frontiersin.org]
- 14. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 17. neurology.org [neurology.org]
- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. [repository.cam.ac.uk]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
BN-82451 Dihydrochloride: A Comparative Efficacy Analysis in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
BN-82451 dihydrochloride, a novel neuroprotective agent, has demonstrated significant therapeutic potential in preclinical models of several major neurodegenerative diseases. This guide provides a comprehensive comparison of its efficacy, supported by experimental data from published literature, against relevant disease characteristics and, where available, alternative compounds.
Multi-Targeting Mechanism of Action
BN-82451 exhibits a multi-faceted mechanism of action, contributing to its neuroprotective effects across different pathologies. Its key pharmacological properties include:
-
Sodium (Na+) Channel Blockade: Reduces neuronal hyperexcitability and subsequent excitotoxicity.
-
Antioxidant Properties: Scavenges harmful reactive oxygen species (ROS) that contribute to cellular damage.
-
Mitochondria-Protecting Activity: Preserves mitochondrial function, crucial for cellular energy production and survival.
-
Inhibition of Cyclooxygenases (COX): Exerts anti-inflammatory effects by reducing the production of pro-inflammatory prostaglandins.[1]
This combination of activities allows BN-82451 to address multiple pathological cascades common to various neurodegenerative disorders.
Efficacy in Huntington's Disease Models
In the R6/2 transgenic mouse model of Huntington's disease, oral administration of BN-82451 demonstrated significant neuroprotective effects, improving motor performance and extending survival.
Comparative Performance Data
| Metric | Vehicle-Treated R6/2 Mice | BN-82451-Treated R6/2 Mice | Improvement |
| Survival | ~95 days | ~109 days | 15% increase |
| Motor Performance (Rotarod) | Progressive decline | Significantly improved performance | Slower decline |
| Brain Atrophy | Severe | Significantly reduced | Neuroprotection |
| Neuronal Atrophy | Significant | Significantly reduced | Neuroprotection |
| Neuronal Intranuclear Inclusions | Abundant | Significantly reduced number | Reduced protein aggregation |
Data sourced from Klivenyi et al., J Neurochem, 2003. [1]
Experimental Protocol: R6/2 Mouse Study
-
Animal Model: R6/2 transgenic mice expressing exon 1 of the human Huntington's disease gene.
-
Treatment: Oral administration of BN-82451.
-
Motor Performance Assessment: Rotarod test to measure motor coordination and balance.
-
Neuropathological Analysis: Post-mortem examination of brain tissue to assess gross atrophy, neuronal atrophy, and the number of neuronal intranuclear inclusions.
References
Reproducing Experiments with BN-82451 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BN-82451 dihydrochloride (B599025) is a multi-targeting neuroprotective agent that has shown promise in various preclinical models of neurodegenerative diseases.[1][2] Its multifaceted mechanism of action, encompassing cyclooxygenase (COX) inhibition, sodium channel blockade, mitochondrial protection, and antioxidant activity, makes it a compound of significant interest. This guide provides a comparative overview of BN-82451's performance against other established research compounds and drugs that target these individual pathways, supported by experimental data and detailed protocols to aid in the replication of key findings.
Multi-Target Signaling Pathway of BN-82451
The neuroprotective effects of BN-82451 are attributed to its ability to concurrently modulate several key signaling pathways implicated in neuronal damage. A simplified representation of these interconnected pathways is illustrated below.
Caption: BN-82451's multi-target approach to neuroprotection.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the in vitro efficacy of BN-82451 against established agents in their respective classes.
Cyclooxygenase (COX) Inhibition
BN-82451 exhibits inhibitory activity against both COX-1 and COX-2 enzymes, which are key mediators of neuroinflammation. Its performance is compared with Celecoxib, a selective COX-2 inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| BN-82451 | Data not available | Data not available | Data not available |
| Celecoxib | 82 | 6.8 | 12 |
IC50 values for Celecoxib are sourced from studies on human peripheral monocytes.
Sodium Channel Blockade
The ability of BN-82451 to block voltage-gated sodium channels contributes to its anti-excitotoxic effects. A comparison is made with Riluzole, a known sodium channel blocker used in the treatment of amyotrophic lateral sclerosis (ALS).
| Compound | Assay Type | Effect |
| BN-82451 | Data not available | Data not available |
| Riluzole | Whole-cell patch clamp | Inhibition of persistent sodium current |
Mitochondrial Protection
BN-82451 helps preserve mitochondrial integrity, a critical factor in preventing apoptotic cell death. Its efficacy is compared with MitoQ, a mitochondria-targeted antioxidant.
| Compound | Assay Type | Effect |
| BN-82451 | Data not available | Data not available |
| MitoQ | Mitochondrial Swelling Assay | Inhibition of mitochondrial permeability transition pore (mPTP) opening |
Antioxidant Activity
BN-82451's antioxidant properties enable it to neutralize harmful reactive oxygen species (ROS). Its capacity is compared to Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard.
| Compound | Assay Type | Antioxidant Capacity |
| BN-82451 | Data not available | Data not available |
| Trolox | Oxygen Radical Absorbance Capacity (ORAC) | Standard reference |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the reproduction of these findings.
Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Caption: Workflow for determining COX inhibitory activity.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Preparation: The test compound is serially diluted in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The enzyme is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Arachidonic acid is added to start the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a defined period (e.g., 2 minutes) by adding a solution of HCl.
-
Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sodium Channel Blockade Assay (Whole-Cell Patch Clamp)
This protocol outlines the electrophysiological assessment of a compound's ability to block voltage-gated sodium channels.
Caption: Workflow for assessing sodium channel blockade.
Methodology:
-
Cell Culture: A cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.7) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature.
-
Solutions: The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, and 10 Glucose (pH 7.4). The internal solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH 7.2).
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Compound Application: After recording stable baseline currents, the test compound is applied to the cell via a perfusion system.
-
Data Analysis: The percentage of current inhibition is calculated by comparing the peak current amplitude before and after compound application. The effects on channel kinetics (e.g., inactivation) are also analyzed.
Mitochondrial Protection Assay (Mitochondrial Permeability Transition Pore Opening)
This protocol assesses a compound's ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.
Caption: Workflow for evaluating mitochondrial protection.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from fresh rat liver or cultured cells by differential centrifugation.
-
Fluorescent Staining: Isolated mitochondria are loaded with Calcein-AM, a fluorescent dye that accumulates in the mitochondrial matrix.
-
Quenching: Cobalt chloride (CoCl₂) is added to quench the fluorescence of any Calcein that has leaked into the cytosol.
-
Compound Incubation: The mitochondria are pre-incubated with the test compound.
-
mPTP Induction: A high concentration of calcium chloride (CaCl₂) is added to induce the opening of the mPTP.
-
Fluorescence Measurement: The decrease in mitochondrial fluorescence (due to Calcein leakage upon mPTP opening) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The protective effect of the compound is determined by its ability to prevent or delay the calcium-induced decrease in fluorescence.
Antioxidant Activity Assay (Oxygen Radical Absorbance Capacity - ORAC)
The ORAC assay measures the antioxidant scavenging capacity of a substance against peroxyl radicals.
Caption: Workflow for measuring antioxidant capacity using the ORAC assay.
Methodology:
-
Reagent Preparation: Prepare solutions of fluorescein (the fluorescent probe), AAPH (a peroxyl radical generator), and Trolox (the antioxidant standard).
-
Sample Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well plate, mix the fluorescein solution with either the test compound, Trolox standard, or a blank buffer.
-
Reaction Initiation: Add the AAPH solution to all wells to start the reaction. The peroxyl radicals generated by AAPH will begin to quench the fluorescence of fluorescein.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., every minute for 1-2 hours) using a fluorescence plate reader.
-
Data Analysis: The Area Under the Curve (AUC) is calculated from the fluorescence decay curve for each sample. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value of the test compound is then expressed as Trolox equivalents.
References
BN-82451 Dihydrochloride: A Comparative Literature Review for Neuroprotective Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of BN-82451 dihydrochloride (B599025), a multitargeting neuroprotective agent. We will objectively compare its performance with alternative compounds, presenting available experimental data in structured tables, detailing methodologies for key experiments, and visualizing relevant biological pathways and workflows.
BN-82451 is a novel, orally active, and centrally nervous system (CNS) penetrating small molecule designed as a "hybrid" or "multitargeting" agent.[1][2] Its neuroprotective properties stem from a combination of mechanisms, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][2] Preclinical studies have shown its potential in various models of neurodegenerative diseases, including Huntington's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and cerebral ischemia.[1][2]
Comparison with Alternative Neuroprotective Agents
While direct comparative studies between BN-82451 and other neuroprotective agents are limited in the publicly available literature, we can infer its potential performance by comparing its effects in preclinical models to those of established or investigated drugs in similar models. For this guide, we will consider Riluzole, an approved treatment for ALS, and Edaravone, approved for ALS and acute ischemic stroke, as key comparators.
In Vivo Efficacy: Huntington's Disease Model
BN-82451 has been evaluated in the R6/2 transgenic mouse model of Huntington's disease, a widely used model exhibiting a progressive neurological phenotype.
Table 1: In Vivo Efficacy of BN-82451 in the R6/2 Mouse Model of Huntington's Disease
| Parameter | BN-82451 Treatment | Control (Vehicle) | Percentage Improvement | Citation |
| Survival | Data not available | Data not available | 15% | [3] |
| Motor Performance (Rotarod) | Significantly improved | Degenerated over time | Data not specified | [3] |
| Gross Brain Atrophy | Significantly reduced | Progressive atrophy | Data not specified | [3] |
| Neuronal Atrophy | Significantly reduced | Progressive atrophy | Data not specified | [3] |
| Neuronal Intranuclear Inclusions | Significantly reduced number | Progressive increase | Data not specified | [3] |
Note: While the study reported a "significant improvement" in motor performance, specific quantitative data such as rotarod latency times were not available in the reviewed literature.
To provide context, untreated R6/2 mice typically show a progressive decline in motor coordination, as measured by the rotarod test, beginning as early as 5-6 weeks of age.[4]
Comparison with Other Neuroprotective Agents in Relevant Preclinical Models
Direct comparative efficacy data for BN-82451 against Riluzole and Edaravone is not available. However, we can summarize the reported efficacy of these comparators in their respective preclinical models.
Table 2: Efficacy of Comparator Neuroprotective Agents in Preclinical Models
| Compound | Disease Model | Key Efficacy Endpoints | Citation(s) |
| Riluzole | SOD1-G93A mouse model of ALS | Modest increase in survival, delayed motor impairment (conflicting results across studies) | [5] |
| Edaravone | Rat model of focal cerebral ischemia | Reduced infarct volume, improved neurological scores | [5] |
In Vitro Mechanistic Data
The multitargeting nature of BN-82451 is attributed to its ability to modulate several key pathways involved in neurodegeneration.
Table 3: In Vitro Mechanistic Profile of BN-82451
| Mechanism of Action | Assay | Key Findings | Citation(s) |
| Antioxidant Activity | Not specified | Potent antioxidant properties | [1][2] |
| Anti-inflammatory Activity | Cyclooxygenase (COX) Inhibition | Inhibition of COX enzymes | [1][2] |
| Neuroprotection | Sodium (Na+) Channel Blockade | Blockade of Na+ channels | [1][2] |
| Mitochondrial Protection | Not specified | Mitochondria-protecting activity | [1][2] |
Note: Specific quantitative data such as IC50 values for COX inhibition and antioxidant activity, or detailed electrophysiological data for Na+ channel blockade by BN-82451 were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Proposed multitargeting signaling pathway of BN-82451.
Caption: Experimental workflow for in vivo studies of BN-82451.
Experimental Protocols
Detailed experimental protocols for the studies on BN-82451 are not fully available in the public domain. However, based on standard methodologies, the key experiments would likely follow these procedures:
1. In Vivo Efficacy in R6/2 Mouse Model of Huntington's Disease
-
Animals: R6/2 transgenic mice and wild-type littermates.
-
Treatment: Oral administration of BN-82451 dihydrochloride dissolved in a suitable vehicle, or vehicle alone, initiated at a pre-symptomatic age (e.g., 4-5 weeks) and continued daily.
-
Motor Performance (Rotarod Test): Mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded. Testing is typically performed at regular intervals (e.g., weekly or bi-weekly) to assess the progression of motor deficits.
-
Survival Analysis: The lifespan of treated and control mice is monitored and recorded.
-
Histological Analysis: At a predetermined endpoint (e.g., 90 days of age), mice are euthanized, and their brains are collected. Brain sections are prepared and stained (e.g., with Nissl stain for neuronal morphology or specific antibodies for neuronal intranuclear inclusions) to assess brain atrophy and the density of inclusions.
2. In Vitro Mechanistic Assays
-
Cyclooxygenase (COX) Inhibition Assay: The ability of BN-82451 to inhibit COX-1 and COX-2 enzymes is typically measured using commercially available kits. The assay involves incubating the recombinant enzyme with the substrate (arachidonic acid) in the presence of varying concentrations of BN-82451. The production of prostaglandins (B1171923) is then quantified, and the IC50 value (the concentration of the drug that inhibits 50% of the enzyme activity) is calculated.
-
Antioxidant Assays (e.g., DPPH Assay): The free radical scavenging activity of BN-82451 can be assessed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The ability of BN-82451 to reduce the stable DPPH radical is measured spectrophotometrically.
-
Sodium (Na+) Channel Blockade Assay (Patch-Clamp Electrophysiology): The effect of BN-82451 on sodium channels is evaluated using whole-cell patch-clamp recordings in cultured neurons or cells expressing specific sodium channel subtypes. The drug is applied at various concentrations, and its effect on the amplitude and kinetics of sodium currents is measured.
-
Mitochondrial Function Assays (e.g., Mitochondrial Membrane Potential): The effect of BN-82451 on mitochondrial health can be assessed by measuring the mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRM in cultured cells. A decrease in the red/green fluorescence ratio of JC-1 or a decrease in TMRM fluorescence would indicate mitochondrial depolarization.
Conclusion
This compound demonstrates a promising preclinical profile as a multitargeting neuroprotective agent. Its efficacy in a mouse model of Huntington's disease, coupled with its diverse mechanisms of action, suggests potential for therapeutic application in a range of neurodegenerative disorders. However, the lack of publicly available, detailed quantitative data and direct comparative studies with other neuroprotective agents highlights the need for further research to fully elucidate its therapeutic potential. The information and methodologies presented in this guide provide a framework for researchers to design and interpret future studies on BN-82451 and similar multitargeting compounds.
References
- 1. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased survival and neuroprotective effects of BN82451 in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of progressive motor deficits in mice transgenic for the human Huntington's disease mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BN-82451 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for BN-82451 dihydrochloride (B599025), a neuroprotective agent. In the absence of a specific Safety Data Sheet (SDS), and given its potent biological activity as a cyclooxygenase (COX) inhibitor, it is prudent to handle and dispose of this compound with the same precautions as a cytotoxic agent.[1] Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling or disposing of BN-82451 dihydrochloride, it is imperative to be familiar with its basic chemical and pharmacological properties.
Chemical Information:
| Property | Value |
| Chemical Name | 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride |
| Molecular Formula | C18H28Cl2N2OS |
| Appearance | Solid powder (assumed) |
| Solubility | Likely water-soluble as a dihydrochloride salt |
Source: PubChem CID 10249864[2]
Pharmacological Profile:
BN-82451 is a neuroprotective agent with anti-inflammatory properties, acting as a dual inhibitor of COX-1 and COX-2.[1][3] Its intended biological effects necessitate careful handling to avoid unintended exposure.
Personal Protective Equipment (PPE):
All personnel handling this compound must wear appropriate PPE to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. |
| Lab Coat | Disposable, solid-front gown. |
| Eye Protection | Chemical safety goggles. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first and most critical step.
-
Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, gowns), and absorbent materials from spill cleanups, must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste - Cytotoxic" and the chemical name "this compound".
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated cytotoxic sharps container.[1]
-
Aqueous Solutions: Collect aqueous waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams.
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves airborne powder, evacuate the immediate area.
-
Don PPE: Before cleaning, ensure you are wearing the full recommended PPE.
-
Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent paper to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials and place them in the designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and then rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is freely soluble, if known).
-
Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous aqueous waste.
-
Defacing: After triple rinsing, deface or remove the original label.
-
Disposal: The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor. Provide them with a full inventory of the waste.
-
Documentation: Maintain all records of waste disposal as required by local and national regulations.
Diagrams and Workflows
To facilitate understanding, the following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: Waste Segregation and Disposal Workflow.
Caption: Spill Response Decision Flowchart.
References
Personal protective equipment for handling BN-82451 dihydrochloride
Essential Safety and Handling Guide for BN-82451 Dihydrochloride (B599025)
This guide provides crucial safety and logistical information for the handling and disposal of BN-82451 dihydrochloride, a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols based on guidelines for handling similar hazardous chemical compounds. Researchers, scientists, and drug development professionals should use this information as a baseline and adhere to all institutional and regulatory safety standards.
Immediate Safety Precautions
This compound should be handled with care, assuming it may be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[2] It may also cause severe skin burns, eye damage, and allergic skin reactions.[2][3]
Emergency Procedures:
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician.[2]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2][3]
-
Ingestion: Have the individual drink water (no more than two glasses). Do not induce vomiting due to the risk of perforation. Seek immediate medical attention.[2]
Personal Protective Equipment (PPE)
The appropriate level of PPE depends on the specific handling procedures and the potential for exposure. The following table summarizes recommended PPE based on established protection levels.[4][5]
| Protection Level | Respiratory Protection | Hand Protection | Eye & Face Protection | Protective Clothing |
| Level C (Recommended for general lab handling) | Full-face or half-mask air-purifying respirator (NIOSH approved)[4][5] | Chemical-resistant outer and inner gloves[4][5] | Safety goggles with indirect ventilation or a face shield[6][7] | Chemical-resistant one-piece coverall or hooded two-piece splash suit[4][5] |
| Level B (Higher risk of inhalation) | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator[5] | Chemical-resistant outer and inner gloves[5] | Face shield[5] | Hooded chemical-resistant clothing[5] |
| Level A (Highest risk of exposure) | Positive-pressure, full-facepiece SCBA or supplied-air respirator[4][5] | Chemical-resistant outer and inner gloves[4][5] | Fully encapsulating chemical-protective suit[4][5] | Totally encapsulated chemical- and vapor-protective suit[5] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[8][9] Use non-sparking tools and take measures to prevent electrostatic discharge.[9] Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in handling areas.[2]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep it away from incompatible materials such as strong oxidizing agents.[2]
Spill Management:
In the event of a spill, evacuate non-essential personnel from the area.[8] Emergency responders should wear appropriate PPE as outlined in the table above.[8]
-
Containment: Cover drains to prevent the material from entering the sewer system.[2][10]
-
Clean-up: Carefully collect the spilled material using a method that avoids dust generation (e.g., using a HEPA-filtered vacuum or by gently sweeping with a damp cloth).[10] Place the collected material into a suitable, labeled container for disposal.[8]
-
Decontamination: Clean the affected area thoroughly.[10]
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or the environment.[2][9] If permissible, incineration in a licensed hazardous waste facility is a preferred method of disposal.[11]
Experimental Protocols and Visualizations
Mechanism of Action:
BN-82451 is a neuroprotective agent with a multi-targeting mechanism.[12][13] Its protective effects are attributed to its ability to block Na+ channels, its antioxidant properties, and its inhibition of cyclooxygenases (COX).[12][13]
Caption: Mechanism of action for this compound.
General Experimental Workflow:
The following diagram illustrates a general workflow for in vitro experiments involving this compound.
Caption: General in vitro experimental workflow.
References
- 1. BN-82451 HCl | TargetMol [targetmol.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. hsa.ie [hsa.ie]
- 7. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. targetmol.com [targetmol.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Pharmacological properties of BN82451: a novel multitargeting neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Properties of BN82451: A Novel Multitargeting Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
